Product packaging for VU0134992(Cat. No.:)

VU0134992

Cat. No.: B1684051
M. Wt: 411.4 g/mol
InChI Key: OTTDLWFVHQYRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VU0134992 is a selective Kir4.1 potassium channel pore blocker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31BrN2O2 B1684051 VU0134992

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BrN2O2/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTDLWFVHQYRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of VU0134992 on Kir4.1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of VU0134992, a potent and selective inhibitor of the inwardly rectifying potassium channel Kir4.1. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Executive Summary

This compound is a small molecule inhibitor that demonstrates significant potency and selectivity for the Kir4.1 potassium channel, a critical protein involved in maintaining potassium homeostasis in various tissues, including the brain and kidneys.[1][2] This compound acts as a pore blocker, directly interacting with key residues within the ion conduction pathway to inhibit potassium flux.[1][3] Its discovery and characterization have provided a valuable pharmacological tool for probing the physiological roles of Kir4.1 and exploring its potential as a therapeutic target.[1]

Quantitative Pharmacological Profile

The inhibitory activity of this compound on Kir4.1 and its selectivity over other Kir channel subtypes have been quantified through various electrophysiological and ion flux assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound on Kir4.1 and Kir4.1/5.1 Channels

Channel SubtypeAssay TypeIC50 (µM)VoltageReference
Homomeric Kir4.1Whole-cell Patch Clamp0.97-120 mV[1]
Homomeric Kir4.1Whole-cell Patch Clamp1.2+120 mV[3]
Heteromeric Kir4.1/5.1Whole-cell Patch Clamp9.0-120 mV[1][3]
Heteromeric Kir4.1/5.1Whole-cell Patch Clamp26.8+120 mV[3]

Table 2: Selectivity Profile of this compound against various Kir Channels (Thallium Flux Assay)

Channel SubtypeSelectivity vs. Kir4.1ActivityReference
Kir1.1>30-foldWeakly active[1][3]
Kir2.1>30-foldWeakly active[1][3]
Kir2.2>30-foldWeakly active[1][3]
Kir2.3-Weakly active[1][3]
Kir3.1/3.2-Equally active[1][3]
Kir3.1/3.4-Equally active[1][3]
Kir4.2-Equally active[1][3]
Kir6.2/SUR1-Weakly active[1][3]
Kir7.1-Weakly active[1][3]

Mechanism of Action: Pore Blockade

This compound exerts its inhibitory effect through a direct blockade of the Kir4.1 channel pore. This mechanism has been elucidated through a combination of electrophysiological studies, molecular modeling, and site-directed mutagenesis.[1]

Key findings indicate that this compound interacts with specific amino acid residues lining the ion conduction pathway.[1] Site-directed mutagenesis experiments have identified glutamate 158 (E158) and isoleucine 159 (I159) as critical for the binding and blocking action of the compound.[1][2] This interaction physically obstructs the passage of potassium ions, thereby inhibiting the channel's function. The voltage-dependent nature of the block further supports the localization of the binding site within the ion conduction pathway.[2]

cluster_channel Kir4.1 Channel Pore E158 Glutamate 158 (E158) Block Pore Blockade E158->Block I159 Isoleucine 159 (I159) I159->Block This compound This compound This compound->E158 Binds to This compound->I159 Binds to Inhibition Inhibition of K+ Flux Block->Inhibition K_ion K+ Ion K_ion->Block Obstructed by

Mechanism of this compound action on the Kir4.1 channel pore.

Experimental Protocols

The characterization of this compound's mechanism of action relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.[4]

Objective: To measure the inhibitory effect of this compound on Kir4.1 channel currents.

Methodology:

  • Cell Culture: T-REx-HEK293 cells stably expressing Kir4.1 are cultured. Channel expression is induced with tetracycline.[4]

  • Pipette Solution (Intracellular): Contains (in mM): 135 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, and 2 Na₂ATP, with pH adjusted to 7.2.[4]

  • Bath Solution (Extracellular): Contains (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 5 glucose, and 10 HEPES, with pH adjusted to 7.4.[4]

  • Recording: Glass micropipettes with a resistance of 3.0–3.5 MΩ are used to form a high-resistance seal with the cell membrane.[4] The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol: Cells are voltage-clamped at a holding potential, and voltage steps are applied to elicit inward and outward currents through the Kir4.1 channels.[5]

  • Compound Application: this compound is perfused into the bath solution at various concentrations to determine its effect on the channel currents and calculate the IC50 value.

start Start culture Culture Kir4.1- expressing cells start->culture prepare Prepare intracellular & extracellular solutions culture->prepare pull Pull glass micropipettes prepare->pull seal Form GΩ seal with cell membrane pull->seal rupture Rupture membrane (Whole-cell config) seal->rupture record_base Record baseline Kir4.1 currents rupture->record_base apply_comp Apply this compound record_base->apply_comp record_exp Record currents in presence of this compound apply_comp->record_exp analyze Analyze data (Calculate IC50) record_exp->analyze end End analyze->end

Workflow for whole-cell patch-clamp electrophysiology.
Thallium Flux Assay

This high-throughput screening method provides an indirect measure of ion channel activity by monitoring the influx of thallium (Tl⁺), a surrogate for K⁺.[4]

Objective: To assess the inhibitory activity of this compound on Kir4.1 in a high-throughput format and to determine its selectivity against other Kir channels.

Methodology:

  • Cell Plating: HEK-293 cells stably expressing the Kir channel of interest are plated in 384-well plates.[6]

  • Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).[4]

  • Compound Incubation: Cells are pre-incubated with this compound or a vehicle control.[4]

  • Thallium Stimulation: A solution containing Tl₂SO₄ is added to the wells to initiate Tl⁺ influx through the open Kir channels.[4]

  • Fluorescence Reading: The change in fluorescence intensity, which is proportional to the amount of Tl⁺ entering the cells, is measured over time using a fluorescence plate reader.[4]

  • Data Analysis: The rate of fluorescence increase is used to determine the activity of the channel and the inhibitory effect of the compound.

start Start plate_cells Plate Kir4.1-expressing cells in 384-well plate start->plate_cells load_dye Load cells with Tl+-sensitive dye plate_cells->load_dye add_compound Add this compound or vehicle load_dye->add_compound incubate Incubate add_compound->incubate add_thallium Add Thallium stimulus buffer incubate->add_thallium read_fluorescence Measure fluorescence (kinetic read) add_thallium->read_fluorescence analyze Analyze fluorescence change to determine inhibition read_fluorescence->analyze end End analyze->end

Workflow for the thallium flux assay.

Structure-Activity Relationship (SAR)

Medicinal chemistry efforts have been undertaken to understand the structure-activity relationships of this compound and to potentially improve its potency.[3] These studies have revealed that the core scaffold of this compound contains the essential components for its inhibitory activity on Kir4.1 channels.[3]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Kir4.1 potassium channel. Its mechanism of action as a pore blocker, targeting residues E158 and I159, is supported by robust experimental evidence from patch-clamp electrophysiology and thallium flux assays. This compound serves as an invaluable tool for the continued investigation of Kir4.1 physiology and its potential as a therapeutic target for a variety of disorders, including those affecting the central nervous system and renal function.[1]

References

The Kir4.1 Potassium Channel Blocker VU0134992: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0134992 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the characterization of this compound and a summary of its physiological effects are presented to support further research and development in areas targeting Kir4.1-related pathologies.

Chemical Structure and Properties

This compound is chemically identified as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. Its fundamental chemical properties are summarized below.

PropertyValue
IUPAC Name 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Molecular Formula C₂₀H₃₁BrN₂O₂
Molecular Weight 411.38 g/mol
SMILES CC(C)c1cc(Br)c(OCC(=O)NC2CC(C)(C)NC(C)(C)C2)cc1
CAS Number 755002-90-5

Mechanism of Action

This compound functions as a pore blocker of the Kir4.1 potassium channel. Site-directed mutagenesis and molecular modeling studies have indicated that this compound interacts with key residues within the channel's pore, specifically glutamate 158 and isoleucine 159, thereby obstructing the flow of potassium ions.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay MethodIC₅₀ (µM)Notes
Homomeric Kir4.1 Whole-Cell Patch-Clamp0.97Measured at -120 mV.
Heteromeric Kir4.1/5.1 Whole-Cell Patch-Clamp9.0Approximately 9-fold selectivity for Kir4.1.
Homomeric Kir4.1 Thallium Flux Assay5.2-
Kir3.1/Kir3.2 Thallium Flux Assay2.5-
Kir3.1/Kir3.4 Thallium Flux Assay3.1-
Kir4.2 Thallium Flux Assay8.1-
Table 2: In Vivo Effects of this compound in Rats
Dosage (mg/kg, oral)Effect
50-100Significant increase in urine output (diuresis)
50-100Significant increase in urinary Na⁺ excretion (natriuresis)
50-100Significant increase in urinary K⁺ excretion (kaliuresis)

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on Kir4.1 channel currents in a heterologous expression system (e.g., HEK293 cells).

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

Procedure:

  • Culture HEK293 cells stably expressing the Kir4.1 channel on glass coverslips.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.

  • Record baseline currents in the absence of the compound.

  • Perfuse the chamber with the external solution containing various concentrations of this compound and record the currents at each concentration.

  • Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.

Thallium Flux Assay

This high-throughput screening assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through Kir4.1 channels.

Materials:

  • HEK293 cells expressing Kir4.1.

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Assay Buffer (HBSS with 20 mM HEPES, pH 7.3).

  • Stimulus Buffer (Assay Buffer containing Tl₂SO₄).

Procedure:

  • Plate Kir4.1-expressing HEK293 cells in a 384-well plate.

  • Load the cells with a thallium-sensitive fluorescent dye.

  • Wash the cells with Assay Buffer to remove excess dye.

  • Add this compound at various concentrations to the wells and incubate.

  • Measure the baseline fluorescence using a plate reader.

  • Add the Thallium Stimulus Buffer to initiate Tl⁺ influx.

  • Immediately begin kinetic fluorescence readings to measure the rate of Tl⁺ influx.

  • The rate of fluorescence increase is proportional to Kir4.1 channel activity. Calculate the inhibition by this compound relative to control wells.

In Vivo Diuretic and Natriuretic Assessment

This protocol assesses the effects of orally administered this compound on renal function in rats.

Procedure:

  • House male Wistar rats individually in metabolic cages that allow for the separate collection of urine and feces.

  • Acclimatize the rats to the cages for at least 24 hours before the experiment.

  • Deprive the rats of food and water for 18 hours prior to dosing.

  • Administer this compound or vehicle (e.g., 0.5% methylcellulose) via oral gavage.

  • Collect urine at specified time intervals (e.g., 0-8 hours and 8-24 hours) post-dosing.

  • Measure the total urine volume for each collection period.

  • Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.

  • Calculate the total excretion of Na⁺ and K⁺ for each treatment group.

Signaling Pathways and Experimental Workflows

Renal Kir4.1 Signaling Pathway

In the distal convoluted tubule (DCT) of the kidney, Kir4.1 plays a crucial role in maintaining the basolateral membrane potential, which is essential for the function of the Na-Cl cotransporter (NCC). Inhibition of Kir4.1 by this compound leads to membrane depolarization, which in turn inhibits NCC activity, resulting in natriuresis and diuresis. This signaling cascade is thought to be mediated by the WNK/SPAK kinase pathway.

Kir4_1_Signaling_Pathway This compound This compound Kir4_1 Kir4.1 Channel This compound->Kir4_1 Inhibits Membrane_Potential Basolateral Membrane Potential Kir4_1->Membrane_Potential Maintains WNK_SPAK WNK/SPAK Kinase Pathway Membrane_Potential->WNK_SPAK Regulates NCC Na-Cl Cotransporter (NCC) WNK_SPAK->NCC Activates NaCl_Reabsorption NaCl Reabsorption NCC->NaCl_Reabsorption Mediates Diuresis_Natriuresis Diuresis & Natriuresis NaCl_Reabsorption->Diuresis_Natriuresis Leads to (when inhibited)

Caption: Renal Kir4.1 signaling pathway in the distal convoluted tubule.

Experimental Workflow for this compound Characterization

The characterization of a novel ion channel blocker like this compound typically follows a structured experimental workflow, from initial screening to in vivo validation.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation HTS High-Throughput Screening (Thallium Flux Assay) Hit_Confirmation Hit Confirmation (Concentration-Response) HTS->Hit_Confirmation Electrophysiology Electrophysiology (Patch-Clamp) Hit_Confirmation->Electrophysiology Selectivity Selectivity Profiling (vs. other Kir channels) Electrophysiology->Selectivity PK_Studies Pharmacokinetic Studies Selectivity->PK_Studies Efficacy_Studies Efficacy Studies (Metabolic Cage) PK_Studies->Efficacy_Studies

Caption: Experimental workflow for the characterization of this compound.

VU0134992: A Selective Kir4.1 Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of VU0134992, a potent and selective inhibitor of the inwardly rectifying potassium channel Kir4.1. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of Kir4.1 for therapeutic applications. Herein, we detail the quantitative pharmacology, experimental methodologies, and relevant signaling pathways associated with this compound.

Introduction to this compound and Kir4.1

The inward rectifier potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis in various tissues, including the central nervous system (CNS) and the kidney.[1][2][3] In the CNS, Kir4.1 is predominantly expressed in glial cells, particularly astrocytes, where it contributes to spatial potassium buffering, a process essential for maintaining the resting membrane potential of neurons.[4][5] In the kidney, Kir4.1 is located in the basolateral membrane of the distal convoluted tubule (DCT), thick ascending limb, and collecting duct, playing a key role in renal salt handling.[6][7]

Dysfunction of Kir4.1 channels has been implicated in several pathological conditions, including epilepsy, ataxia, and renal salt-wasting disorders, making it an attractive target for therapeutic intervention.[2][7] this compound, with the chemical name 2-(2-Bromo-4-iso-propylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, was identified through a high-throughput screen as a potent and selective inhibitor of homomeric Kir4.1 channels.[1][2][3] Its subtype preference and in vivo activity make it a valuable tool for elucidating the physiological roles of Kir4.1 and for exploring its therapeutic potential.[1][8]

Quantitative Pharmacology of this compound

The inhibitory activity of this compound has been characterized using various in vitro techniques, primarily whole-cell patch-clamp electrophysiology and thallium flux assays. The data consistently demonstrate its potency and selectivity for Kir4.1 over other Kir channel subtypes.

Table 1: In Vitro Potency of this compound
Assay TypeChannelIC50 (µM)Reference
Whole-Cell Patch ClampHomomeric Kir4.10.97[1][2][8]
Whole-Cell Patch ClampHeteromeric Kir4.1/5.19.0[1][2][8]
Thallium Flux AssayHomomeric Kir4.15.2[3]
Table 2: Selectivity Profile of this compound in Thallium Flux Assays
Kir Channel SubtypeIC50 (µM) or % Inhibition @ 30 µMReference
Kir1.1>30-fold selective vs Kir4.1[1][2]
Kir2.1>30-fold selective vs Kir4.1[1][2]
Kir2.2>30-fold selective vs Kir4.1[1][2]
Kir2.3Weakly active[1][2]
Kir3.1/3.22.5[3]
Kir3.1/3.43.1[3]
Kir4.28.2[3]
Kir6.2/SUR1Weakly active[1][2]
Kir7.1Weakly active[1][2]

Mechanism of Action

This compound acts as a pore blocker of the Kir4.1 channel. Molecular modeling and site-directed mutagenesis studies have identified that it interacts with specific amino acid residues within the ion conduction pathway. The key residues for its blocking activity are glutamate 158 (E158) and isoleucine 159 (I159) in the pore-forming region of the Kir4.1 subunit.[1][3] By binding to this site, this compound physically obstructs the flow of potassium ions through the channel.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides comprehensive protocols for key experiments used to characterize this compound.

Cell Culture and Transfection for Heterologous Expression
  • Cell Line: Human Embryonic Kidney 293 (HEK-293T) cells are commonly used for the heterologous expression of Kir4.1 channels.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Sodium Pyruvate, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Cells are passaged every 2-3 days when they reach 80-90% confluency.

  • Transfection: For transient expression, HEK-293T cells are transfected with a pcDNA5 vector containing the Kir4.1 cDNA using a lipid-based transfection reagent like Lipofectamine. Electrophysiological recordings are typically performed 24-48 hours post-transfection. For stable cell lines, such as the T-Rex-HEK293-Kir4.1 inducible line, expression is induced with tetracycline.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single cell.

  • Pipette Solution (Intracellular):

    • 115 mM K-Gluconate

    • 4 mM NaCl

    • 0.3 mM GTP-NaCl

    • 2 mM ATP-Mg

    • 40 mM HEPES

    • pH adjusted to 7.2 with KOH

    • Osmolarity adjusted to ~290 mOsm

  • Bath Solution (Extracellular):

    • 140 mM KCl

    • 2 mM CaCl2

    • 1 mM MgCl2

    • 10 mM HEPES

    • 10 mM Glucose

    • pH adjusted to 7.4 with KOH

    • Osmolarity adjusted to ~310 mOsm

  • Recording Protocol:

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • A series of voltage steps from -120 mV to +60 mV in 20 mV increments are applied to elicit Kir4.1 currents.

    • This compound is acutely applied to the bath solution at various concentrations to determine the dose-dependent inhibition of the Kir4.1 current.

    • The IC50 is calculated by fitting the concentration-response data to a Hill equation.

Thallium Flux Assay

This is a fluorescence-based high-throughput screening method to assess Kir channel activity. It utilizes the permeability of Kir channels to thallium ions (Tl+), a surrogate for K+.

  • Principle: Cells expressing Kir4.1 are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™). The addition of Tl+ to the extracellular solution leads to its influx through open Kir4.1 channels, causing an increase in intracellular fluorescence. Inhibitors of Kir4.1 will block this influx and thus reduce the fluorescence signal.

  • Protocol:

    • HEK-293 cells stably expressing Kir4.1 are seeded in 384-well plates.

    • Cells are loaded with the FluxOR™ dye according to the manufacturer's protocol.

    • This compound or other test compounds are added to the wells and incubated.

    • A stimulus buffer containing Tl+ is added to initiate the flux.

    • The change in fluorescence is measured over time using a fluorescence plate reader.

    • The IC50 is determined from the concentration-response curve.

In Vivo Diuretic Activity Study in Rats

These studies assess the physiological effects of this compound on renal function.

  • Animals: Male Wistar rats are typically used.

  • Acclimation: Animals are acclimated to metabolic cages for several days before the experiment.

  • Protocol:

    • Rats are fasted overnight with free access to water.

    • On the day of the experiment, rats are orally hydrated with saline (e.g., 25 ml/kg).

    • This compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg), typically suspended in a vehicle such as 0.5% methylcellulose. A vehicle control group and a positive control group (e.g., a known diuretic like furosemide) are included.

    • Urine is collected at specified time intervals (e.g., 0-6 hours, 6-24 hours).

    • Urine volume is measured, and urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

    • Diuretic, natriuretic, and kaliuretic effects are calculated and compared between treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to Kir4.1 and this compound.

Caption: Physiological role of Kir4.1 in astrocytes.

VU0134992_Inhibition_CNS cluster_astrocyte Astrocyte cluster_neuron Neuron Kir4_1 Kir4.1 Membrane_Depolarization Membrane Depolarization Kir4_1->Membrane_Depolarization Causes Increased_K ↑ [K+]e Kir4_1->Increased_K Leads to Reduced_Glutamate_Uptake ↓ Glutamate Uptake Membrane_Depolarization->Reduced_Glutamate_Uptake Ras_ERK_CREB Ras/ERK/CREB Pathway Activation Membrane_Depolarization->Ras_ERK_CREB Increased_Glutamate ↑ [Glutamate]e Reduced_Glutamate_Uptake->Increased_Glutamate BDNF_Expression ↑ BDNF Expression Ras_ERK_CREB->BDNF_Expression Neuronal_Hyperexcitability Neuronal Hyperexcitability Increased_K->Neuronal_Hyperexcitability Increased_Glutamate->Neuronal_Hyperexcitability This compound This compound This compound->Kir4_1 Inhibits

Caption: CNS effects of Kir4.1 inhibition by this compound.

VU0134992_Renal_Mechanism cluster_dct Distal Convoluted Tubule (DCT) Cell cluster_lumen Tubular Lumen cluster_blood Blood Basolateral_Membrane Basolateral Membrane Kir4.1 K_Recycling ↓ K+ Recycling Basolateral_Membrane:f1->K_Recycling Apical_Membrane Apical Membrane NCC Na_Excretion ↑ Na+ Excretion (Natriuresis) Apical_Membrane:f1->Na_Excretion Reduces Na+ Reabsorption Membrane_Depolarization Basolateral Membrane Depolarization K_Recycling->Membrane_Depolarization K_Excretion ↑ K+ Excretion (Kaliuresis) K_Recycling->K_Excretion Impacts Gradient for K+ Secretion Downstream WNK_SPAK WNK-SPAK Pathway Membrane_Depolarization->WNK_SPAK Modulates Reduced_NCC_Activity ↓ NCC Activity Reduced_NCC_Activity->Apical_Membrane:f1 WNK_SPAK->Reduced_NCC_Activity Water_Excretion ↑ H2O Excretion (Diuresis) Na_Excretion->Water_Excretion Osmotically linked This compound This compound This compound->Basolateral_Membrane:f1 Inhibits

Caption: Renal mechanism of action of this compound.

Conclusion

This compound is a first-in-class, selective, and in vivo-active inhibitor of the Kir4.1 potassium channel. Its well-characterized pharmacological profile and mechanism of action make it an indispensable tool for investigating the diverse physiological and pathophysiological roles of Kir4.1. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting Kir4.1 in a range of disorders, from neurological conditions to hypertension. As research progresses, this compound will likely continue to be a cornerstone in the development of novel therapeutics aimed at modulating Kir4.1 activity.

References

The Pharmacological Profile of VU0134992: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0134992 is a first-in-class, orally active small molecule that acts as a pore blocker of the inward rectifier potassium (Kir) channel Kir4.1.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo potency, selectivity, and pharmacokinetic properties. Detailed experimental methodologies for the key assays used to characterize this compound are also presented, along with visualizations of its mechanism and experimental workflows.

Introduction

The inward rectifier potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis and membrane potential in various tissues, including the brain, inner ear, and kidneys.[2][4] In the distal convoluted tubule of the kidney, Kir4.1 plays a crucial role in sodium reabsorption.[4][5] Dysfunctional Kir4.1 channels are associated with EAST/SeSAME syndrome, a rare genetic disorder characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[2] The development of selective Kir4.1 inhibitors is therefore of significant interest for both studying the physiological roles of this channel and for the potential therapeutic intervention in conditions like hypertension. This compound emerged from a high-throughput screening campaign as a potent and selective inhibitor of Kir4.1, representing a valuable tool for pharmacological research.[1][2]

Mechanism of Action

This compound functions as a pore blocker of the Kir4.1 channel.[1][3][5] Site-directed mutagenesis and molecular modeling studies have identified that this compound interacts with specific amino acid residues, namely glutamate 158 (E158) and isoleucine 159 (I159) , which are located within the ion conduction pathway of the channel.[1][4][5] By binding to these residues, this compound physically occludes the pore, thereby preventing the flow of potassium ions.

The blocking action of this compound is voltage-dependent, a characteristic feature of pore blockers that bind within the transmembrane electric field.[4] This voltage-dependent inhibition is more pronounced for the homomeric Kir4.1 channel compared to the heteromeric Kir4.1/5.1 channel.[4]

cluster_membrane Cell Membrane cluster_compound Kir41 Kir4.1 Channel Pore E158, I159 K_in K+ This compound This compound K_out K+ K_out->Kir41:p1 K+ Influx This compound->Kir41:p1 Blocks Pore at E158 & I159

Mechanism of this compound Action

Quantitative Pharmacological Data

The inhibitory activity and selectivity of this compound have been quantified using various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Potency of this compound
TargetAssay TypeParameterValue (µM)Reference
Homomeric Kir4.1Whole-Cell Patch-Clamp (-120 mV)IC₅₀0.97[1][2][3]
Homomeric Kir4.1Thallium (Tl⁺) FluxIC₅₀5.2[1]
Kir4.1/5.1 ConcatemericWhole-Cell Patch-Clamp (-120 mV)IC₅₀9.0[1][2][3]
Kir4.1/5.1 ConcatemericWhole-Cell Patch-Clamp (+120 mV)IC₅₀26.8[1]
Table 2: Selectivity Profile of this compound in Thallium (Tl⁺) Flux Assays
Kir Channel SubtypeIC₅₀ (µM)% Inhibition at 30 µMReference
Kir1.1> 30No apparent activity[1][2]
Kir2.1> 30No apparent activity[1][2]
Kir2.2> 30No apparent activity[1][2]
Kir2.3> 1073[1]
Kir3.1/3.22.592[1]
Kir3.1/3.43.192[1]
Kir4.28.1100[1]
Kir6.2/SUR1> 3012[1]
Kir7.1> 3015[1]

Pharmacokinetic Properties

In vivo studies in rats have provided initial insights into the pharmacokinetic profile of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Rats
ParameterValueReference
Free Unbound Fraction (fᵤ) in Plasma0.213[1][5]

In Vivo Efficacy

Consistent with the role of Kir4.1 in renal function, oral administration of this compound to rats resulted in a dose-dependent diuretic, natriuretic, and kaliuretic effect.[1][5]

Table 4: In Vivo Effects of this compound in Rats
Dose (mg/kg, oral)EffectReference
10No significant effect on urine output[4]
50Significant increase in urine volume, Na⁺ excretion, and K⁺ excretion[3][4]
100Significant increase in urine volume, Na⁺ excretion, and K⁺ excretion[3][4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique was employed to directly measure the inhibitory effect of this compound on Kir4.1 channel currents.

  • Cell Line: Human Embryonic Kidney (HEK-293T) cells stably expressing the target Kir channel.[6]

  • Pipette Solution (Intracellular): Comprised of (in mM): 150 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.3 with KOH.

  • Bath Solution (Extracellular): Contained (in mM): 150 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, with the pH adjusted to 7.3 with KOH.

  • Procedure:

    • Glass micropipettes with a resistance of 3-7 MΩ are filled with the intracellular solution.

    • A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

    • The cell membrane is ruptured by applying gentle suction, establishing the whole-cell configuration.

    • The membrane potential is clamped at a holding potential (e.g., -75 mV) and voltage steps are applied (e.g., from -120 mV to +120 mV) to elicit ionic currents.[6]

    • This compound is applied to the bath solution at varying concentrations to determine the dose-dependent inhibition of the Kir channel currents.

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A HEK-293T cells expressing Kir4.1 B Prepare intracellular & extracellular solutions C Pull & fire-polish glass micropipette D Approach cell & form GΩ seal C->D E Rupture membrane (whole-cell mode) D->E F Apply voltage steps & record baseline currents E->F G Perfuse with this compound & record inhibited currents F->G H Measure current amplitude G->H I Construct dose-response curve H->I J Calculate IC₅₀ I->J

Whole-Cell Patch-Clamp Workflow
Thallium (Tl⁺) Flux Assay

This high-throughput screening assay was used to assess the activity of this compound on a panel of Kir channels. Thallium ions act as a surrogate for potassium and can be detected by a fluorescent dye.

  • Cell Line: T-REx-HEK293 cells with tetracycline-inducible expression of the target Kir channel.

  • Reagents:

    • Fluozin-2 reporter dye.

    • Thallium stimulus buffer (e.g., 125 mM sodium gluconate, 12 mM thallium sulfate, 1 mM magnesium sulfate, 1.8 mM calcium gluconate, 5 mM glucose, and 10 mM HEPES, pH 7.3).

  • Procedure:

    • Cells are plated in 384-well plates.

    • Cells are loaded with the Fluozin-2 reporter dye.

    • This compound at various concentrations is added to the wells and incubated.

    • The plate is placed in a kinetic imaging plate reader (e.g., FDSS 6000).

    • A baseline fluorescence is recorded.

    • The thallium stimulus buffer is added, and the change in fluorescence is monitored over time. An increase in fluorescence indicates Tl⁺ influx through open Kir channels.

    • The degree of inhibition by this compound is quantified by the reduction in the fluorescence signal.

A Plate Kir4.1-expressing HEK293 cells in 384-well plate B Load cells with Fluozin-2 dye A->B C Incubate with This compound (various conc.) B->C D Measure baseline fluorescence C->D E Add Thallium (Tl⁺) stimulus buffer D->E F Monitor fluorescence change (Tl⁺ influx) E->F G Analyze data & calculate IC₅₀ F->G

Thallium Flux Assay Workflow
In Vivo Diuresis Study (Metabolic Cage)

This experiment was conducted to evaluate the effect of this compound on renal function in an animal model.

  • Animal Model: Male Sprague-Dawley rats (250–300 g).

  • Procedure:

    • Rats are fasted for 18 hours with free access to water.

    • Animals are acclimatized to individual metabolic cages.

    • A saline load (e.g., 15 ml/kg) is administered to hydrate the animals.

    • This compound (at doses of 10, 50, or 100 mg/kg) or vehicle is administered orally.

    • Urine is collected over a specified period (e.g., 5 hours).

    • The total urine volume is measured.

    • Urine samples are analyzed for sodium (Na⁺) and potassium (K⁺) concentrations to determine natriuresis and kaliuresis, respectively.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Kir4.1 potassium channel. Its demonstrated in vivo activity as a diuretic highlights the potential of Kir4.1 as a novel therapeutic target for hypertension. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of ion channel drug discovery.

References

The Role of VU0134992 in Elucidating Astrocyte Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrocytes, the most abundant glial cells in the central nervous system, are critical regulators of neuronal function and homeostasis. Their roles extend far beyond structural support, encompassing neurotransmitter uptake, ion homeostasis, and modulation of synaptic transmission. A key player in these processes is the inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene. This channel is predominantly expressed in astrocytes and is fundamental to their negative resting membrane potential and their ability to buffer extracellular potassium (K⁺).[1][2][3] The pharmacological tool VU0134992, a selective blocker of the Kir4.1 channel, has emerged as an invaluable asset for dissecting the multifaceted contributions of astrocytes to brain function and pathology. This technical guide provides an in-depth overview of this compound, its application in studying astrocyte physiology, and detailed experimental protocols for its use.

This compound: A Selective Kir4.1 Channel Blocker

This compound is a small molecule inhibitor that acts as a pore blocker for the Kir4.1 potassium channel.[4][5] Its selectivity and potency make it a superior tool compared to less specific inhibitors like amitriptyline, nortriptyline, and fluoxetine.[4][6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on Kir4.1 and other Kir channels.

Table 1: Inhibitory Potency of this compound on Kir4.1 Channels

Channel TypeIC50 (µM)Experimental MethodReference
Homomeric Kir4.10.97Whole-cell patch-clamp electrophysiology (-120 mV)[4][6][7][8][9]
Homomeric Kir4.15.2Thallium (Tl⁺) flux assay[4]
Heteromeric Kir4.1/5.19.05Whole-cell patch-clamp electrophysiology (-120 mV)[4][8]

Table 2: Selectivity Profile of this compound against other Kir Channels (Thallium Flux Assay)

Channel TypeActivityIC50 (µM)Reference
Kir1.1No apparent activity>30[4][6]
Kir2.1No apparent activity>30[4][6]
Kir2.2No apparent activity>30[4][6]
Kir2.3Partial inhibition (73% at 30 µM)Weakly active[4]
Kir3.1/3.2Active (92% inhibition at 30 µM)2.5[4][5]
Kir3.1/3.4Active (92% inhibition at 30 µM)3.1[4][5]
Kir4.2Active (100% inhibition at 30 µM)8.1[4][5]
Kir6.2/SUR1Partial inhibition (12% at 30 µM)Weakly active[4]
Kir7.1Partial inhibition (15% at 30 µM)Weakly active[4]

Core Astrocyte Functions Modulated by this compound

By inhibiting Kir4.1, this compound allows for the acute and specific disruption of key astrocyte functions, providing insights into their physiological roles.

Potassium Buffering

Astrocytes are crucial for clearing excess K⁺ from the extracellular space following neuronal activity, a process known as spatial potassium buffering.[1][2][3][10] This function is primarily mediated by Kir4.1 channels.[1][2][11] Inhibition of Kir4.1 by this compound impairs this buffering capacity, leading to an accumulation of extracellular K⁺.[1][12] This, in turn, can cause neuronal depolarization and hyperexcitability, highlighting the critical role of astrocytes in maintaining network stability.[2][11]

cluster_Neuron Neuron cluster_ECS Extracellular Space (ECS) cluster_Astrocyte Astrocyte cluster_Inhibitor Pharmacological Intervention Neuronal_Activity Neuronal Activity K_efflux K+ Efflux Neuronal_Activity->K_efflux High_K Increased [K+]o K_efflux->High_K Kir41 Kir4.1 Channel High_K->Kir41 K_uptake K+ Uptake Kir41->K_uptake This compound This compound This compound->Kir41 Inhibits

Caption: this compound inhibits astrocytic Kir4.1, disrupting potassium uptake.

Glutamate Uptake

Astrocyte glutamate transporters, primarily EAAT1 (GLAST) and EAAT2 (GLT-1), are responsible for the majority of glutamate clearance from the synaptic cleft.[1] The function of these transporters is electrogenically coupled to the astrocyte membrane potential, which is largely set by Kir4.1 channels.[1][11] By depolarizing the astrocyte membrane, inhibition of Kir4.1 with this compound reduces the driving force for glutamate uptake, leading to increased extracellular glutamate levels.[11][13] This can result in neuronal hyperexcitability and excitotoxicity.[2][13]

cluster_Astrocyte Astrocyte cluster_Inhibitor Pharmacological Intervention Kir41 Kir4.1 Channel Membrane_Potential Negative Membrane Potential Kir41->Membrane_Potential Maintains EAATs Glutamate Transporters (EAAT1/2) Membrane_Potential->EAATs Provides Driving Force Glutamate_Uptake Glutamate Uptake EAATs->Glutamate_Uptake This compound This compound This compound->Kir41 Inhibits

Caption: this compound-induced Kir4.1 inhibition impairs glutamate uptake.

Modulation of Neuronal Activity and BDNF Expression

The combined effects of impaired potassium and glutamate clearance due to Kir4.1 inhibition lead to increased neuronal excitability.[1][12] Furthermore, studies have shown that inhibition of astrocytic Kir4.1 channels can lead to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[1][12] This effect is thought to be mediated by the activation of the Ras/Raf/MEK/ERK signaling pathway.[14][15]

cluster_Inhibitor Pharmacological Intervention cluster_Astrocyte Astrocyte This compound This compound Kir41 Kir4.1 Inhibition This compound->Kir41 Ras_Pathway Ras/Raf/MEK/ERK Pathway Kir41->Ras_Pathway Activates BDNF_Expression Increased BDNF Expression Ras_Pathway->BDNF_Expression

Caption: Kir4.1 inhibition by this compound stimulates astrocytic BDNF expression.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study astrocyte function.

Primary Astrocyte Culture

Objective: To obtain a pure culture of primary astrocytes for in vitro experiments.

Materials:

  • P0-P2 C57BL/6J mouse pups[4]

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine or Poly-L-ornithine coated flasks/plates[2]

  • Bacterial grade plastic dishes (for differential adhesion method)[4]

Protocol:

  • Euthanize P0-P2 mouse pups in accordance with approved animal care protocols.

  • Dissect cortices in sterile, ice-cold phosphate-buffered saline (PBS).

  • Meninges and blood vessels are carefully removed.

  • Triturate the cortical tissue in DMEM containing 10% FBS and penicillin-streptomycin.

  • Plate the cell suspension onto poly-D-lysine or poly-L-ornithine coated T-75 flasks.

  • Incubate at 37°C in a 5% CO₂ incubator.

  • After 7-10 days, a mixed glial culture will be established. To isolate astrocytes, utilize the differential adhesion method by shaking the flasks to detach microglia and oligodendrocyte precursor cells.[4]

  • The remaining adherent cells are predominantly astrocytes. These can be trypsinized and re-plated for experiments. Purity can be confirmed by immunostaining for the astrocyte marker GFAP.[4]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure Kir4.1 currents in astrocytes and the effect of this compound.

Materials:

  • Primary astrocyte culture or acute brain slices.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette pulling.

  • Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂; bubbled with 95% O₂/5% CO₂.[16]

  • Intracellular solution containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂ATP; pH adjusted to 7.2 with KOH.[1][3]

  • This compound stock solution (in DMSO).

Protocol:

  • Prepare primary astrocyte cultures on coverslips or obtain acute brain slices (300-400 µm thick).

  • Place the coverslip or slice in the recording chamber and perfuse with oxygenated ACSF at a rate of 1-2 ml/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Under visual guidance (e.g., DIC microscopy), approach an astrocyte with the patch pipette and form a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record baseline Kir currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, apply steps from -160 mV to +40 mV in 20 mV increments).[17]

  • Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record currents again after a stable effect is reached.

  • Data analysis: Measure the peak inward current at hyperpolarizing potentials to quantify the effect of this compound.

Prepare_Cells Prepare Astrocyte Culture or Brain Slice Setup_Rig Set up Patch-Clamp Rig and Solutions Prepare_Cells->Setup_Rig Form_Seal Form Giga-ohm Seal on Astrocyte Setup_Rig->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Kir Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Post_Drug Record Currents Post-VU0134992 Apply_this compound->Record_Post_Drug Analyze_Data Analyze Current Inhibition Record_Post_Drug->Analyze_Data

Caption: Experimental workflow for patch-clamp recording of Kir4.1 currents.

Thallium Flux Assay

Objective: To measure Kir4.1 channel activity in a high-throughput format.

Materials:

  • HEK293 cells stably expressing Kir4.1.

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Assay buffer (e.g., HBSS).

  • Thallium stimulus buffer.

  • 384-well microplates.

  • Fluorescence plate reader.

  • This compound.

Protocol:

  • Plate Kir4.1-expressing HEK293 cells in a 384-well plate and incubate overnight.[1]

  • Load the cells with a thallium-sensitive fluorescent dye for 1 hour at room temperature.[1]

  • Wash the cells to remove excess dye.

  • Add this compound at various concentrations to the wells and incubate for 20 minutes.[1]

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the thallium stimulus buffer to all wells to initiate thallium influx through open Kir4.1 channels.[1]

  • Immediately begin kinetic fluorescence readings to measure the increase in fluorescence as thallium enters the cells and binds to the dye.[1]

  • Data analysis: The rate of fluorescence increase is proportional to Kir4.1 channel activity. Calculate the IC50 of this compound by plotting the inhibition of thallium flux against the drug concentration.

Glutamate Uptake Assay

Objective: To measure the effect of this compound on astrocyte glutamate uptake.

Materials:

  • Primary astrocyte culture.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • ³H-L-glutamate.

  • This compound.

  • Scintillation counter.

Protocol:

  • Plate primary astrocytes in 24-well plates and grow to confluence.

  • Pre-incubate the cells with KRH buffer with or without this compound for a specified time (e.g., 15-30 minutes).

  • Initiate the uptake by adding KRH buffer containing a known concentration of ³H-L-glutamate.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Measure the amount of radioactivity in the cell lysates using a scintillation counter.

  • Data analysis: Compare the amount of ³H-L-glutamate taken up by astrocytes in the presence and absence of this compound to determine the extent of inhibition.

Conclusion

This compound is a powerful and selective pharmacological tool that has significantly advanced our understanding of astrocyte function. By specifically inhibiting the Kir4.1 channel, researchers can investigate the critical roles of astrocytes in potassium and glutamate homeostasis, and their subsequent impact on neuronal excitability and synaptic plasticity. The detailed experimental protocols provided in this guide offer a starting point for utilizing this compound to further unravel the complex and vital contributions of astrocytes to the physiology and pathology of the central nervous system. As research in this area continues, this compound will undoubtedly remain an essential component of the neuroscientist's toolkit.

References

The Kir4.1 Blocker VU0134992: A Technical Guide to its Effects on Renal Electrolyte Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0134992 is a first-in-class, orally active small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10). This technical guide provides an in-depth analysis of the pharmacological properties of this compound and its consequential effects on renal electrolyte transport. The compound demonstrates selectivity for homomeric Kir4.1 channels over the heteromeric Kir4.1/5.1 channels, which are predominantly expressed on the basolateral membrane of the distal convoluted tubule (DCT) and cortical collecting duct (CCD). By inhibiting these channels, this compound induces a dose-dependent diuresis, natriuresis, and kaliuresis, highlighting its potential as a novel diuretic agent. This document details the quantitative data, experimental protocols, and underlying signaling pathways associated with the action of this compound.

Quantitative Pharmacological Data

The inhibitory effects of this compound on various Kir channels have been quantified through electrophysiological and ion flux assays. The data presented below summarizes the potency and selectivity of this compound.

Table 1: Inhibitory Potency of this compound on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)
ChannelIC50 (µM) at -120 mVIC50 (µM) at +120 mVSelectivity (Kir4.1 vs. Kir4.1/5.1)
Homomeric Kir4.10.97[1][2][3][4][5]1.2[1]9-fold at -120 mV[1][2][3][5]
Heteromeric Kir4.1/5.19.0[1][2][3][5]26.8[1]22-fold at +120 mV[1]
Table 2: Selectivity Profile of this compound against a Panel of Kir Channels (Thallium Flux Assays)
ChannelIC50 (µM)Percent Inhibition at 30 µM
Kir4.15.2[1][2][5]100%[1][2][5]
Kir1.1>30No apparent activity[1]
Kir2.1>30No apparent activity[1]
Kir2.2>30No apparent activity[1]
Kir2.3Weakly active73%[1]
Kir3.1/3.22.5[1][2][5]92%[1][2][5]
Kir3.1/3.43.1[1][2][5]92%[1][2][5]
Kir4.28.1[1][2][5]100%[1][2][5]
Kir6.2/SUR1Weakly active12%[1]
Kir7.1Weakly active15%[1]
Table 3: In Vivo Effects of Oral this compound Administration in Rats
Dosage (mg/kg)Effect
50-100Statistically significant increase in urinary Na+ and K+ excretion[2]
Dose-dependentDiuresis, natriuresis, and kaliuresis[1][6][7]

Experimental Protocols

The following sections provide an overview of the key methodologies used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To determine the inhibitory concentration (IC50) of this compound on Kir4.1 and Kir4.1/5.1 channels.

  • Cell Line: Human Embryonic Kidney (HEK-293T) cells transfected with the appropriate Kir channel subunits.[8]

  • Procedure:

    • Cells were cultured on coverslips and whole-cell recordings were obtained using a patch-clamp amplifier.

    • The external solution contained (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with KOH.

    • The internal (pipette) solution contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with KOH.

    • Currents were evoked by voltage steps.

    • This compound was applied to the bath solution at varying concentrations to determine the dose-dependent inhibition of the Kir currents.

Thallium (Tl+) Flux Assays
  • Objective: To screen for small-molecule modulators of Kir channels and to determine the selectivity profile of this compound.

  • Principle: This fluorescence-based assay uses the permeability of Kir channels to Tl+ ions. Tl+ influx is detected by a Tl+-sensitive fluorescent dye.

  • Procedure:

    • HEK-293 cells stably expressing the Kir channel of interest were plated in 384-well plates.

    • Cells were loaded with a Tl+-sensitive fluorescent dye.

    • A baseline fluorescence was measured.

    • This compound at various concentrations was added to the wells.

    • A Tl+-containing solution was added to initiate the influx.

    • The change in fluorescence, corresponding to Tl+ influx, was measured over time. The rate of fluorescence increase is proportional to channel activity.

In Vivo Renal Function Studies in Rats
  • Objective: To assess the diuretic, natriuretic, and kaliuretic effects of this compound in a living organism.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Rats were administered this compound via oral gavage at various doses.

    • Animals were placed in metabolic cages for urine collection over a specified time period.

    • Urine volume was measured to assess diuresis.

    • Urine samples were analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer to determine natriuretic and kaliuretic effects.

Signaling Pathways and Mechanisms of Action

The diuretic effect of this compound is a direct consequence of its inhibition of Kir4.1-containing channels in the distal nephron. The following diagrams illustrate the proposed mechanism.

experimental_workflow cluster_discovery Discovery cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (76,575 compounds) Tl_Flux_Assay Thallium Flux Assay on Kir4.1 HTS->Tl_Flux_Assay VU0134992_Identified Identification of This compound Tl_Flux_Assay->VU0134992_Identified Patch_Clamp Whole-Cell Patch-Clamp VU0134992_Identified->Patch_Clamp Selectivity_Screen Selectivity Screening (Tl+ Flux Assays) VU0134992_Identified->Selectivity_Screen IC50_Determination IC50 Determination (Kir4.1 & Kir4.1/5.1) Patch_Clamp->IC50_Determination Selectivity_Profile Selectivity Profile vs. other Kir channels Selectivity_Screen->Selectivity_Profile Rat_Model Oral Dosing in Rats Metabolic_Cages Urine Collection (Metabolic Cages) Rat_Model->Metabolic_Cages Electrolyte_Analysis Urine Analysis (Volume, Na+, K+) Metabolic_Cages->Electrolyte_Analysis Diuretic_Effect Diuretic, Natriuretic, Kaliuretic Effects Electrolyte_Analysis->Diuretic_Effect dct_signaling_pathway cluster_dct_cell Distal Convoluted Tubule (DCT) Cell Lumen Tubular Lumen NCC NCC Na+-Cl- Cotransporter Blood Blood (Basolateral) Kir41_51 Kir4.1/5.1 K+ Channel NaK_ATPase Na+/K+-ATPase K_out K+ Kir41_51->K_out Efflux (Recycling) Depolarization Membrane Depolarization Kir41_51->Depolarization Leads to Na_out_pump Na+ NaK_ATPase->Na_out_pump Efflux This compound This compound This compound->Kir41_51 Inhibits Na_in Na+ Na_in->NCC Influx Cl_in Cl- Cl_in->NCC Influx K_in_pump K+ K_in_pump->NaK_ATPase Influx Depolarization->NCC Reduces driving force for Cl- exit, inhibiting NCC logical_relationship This compound This compound Inhibition Inhibition of Kir4.1 and Kir4.1/5.1 Channels This compound->Inhibition Location Location: Basolateral Membrane of DCT and CCD Inhibition->Location Depolarization Basolateral Membrane Depolarization Inhibition->Depolarization NCC_Inhibition Reduced NCC Activity Depolarization->NCC_Inhibition Reduced_Reabsorption Decreased Na+ and Cl- Reabsorption NCC_Inhibition->Reduced_Reabsorption Diuresis Diuresis (Increased Urine Output) Reduced_Reabsorption->Diuresis Natriuresis Natriuresis (Increased Na+ Excretion) Reduced_Reabsorption->Natriuresis Kaliuresis Kaliuresis (Increased K+ Excretion) Reduced_Reabsorption->Kaliuresis

References

The Inhibition of KCNJ10 by VU0134992: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inwardly rectifying potassium (Kir) channel KCNJ10, also known as Kir4.1, is a critical protein involved in potassium homeostasis in various tissues, including the central nervous system, the inner ear, and the kidney.[1][2] Its dysfunction is associated with several pathological conditions, most notably the EAST/SeSAME syndrome, which is characterized by epilepsy, ataxia, sensorineural deafness, and a renal salt-wasting tubulopathy.[1][3] The physiological importance of KCNJ10 has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of VU0134992, a potent and selective inhibitor of the KCNJ10 channel. We will delve into its pharmacological properties, mechanism of action, the experimental protocols used for its characterization, and the downstream consequences of KCNJ10 inhibition.

Pharmacological Profile of this compound

This compound was identified through a high-throughput screen as a small-molecule inhibitor of KCNJ10.[4][5] Its inhibitory activity has been characterized using various electrophysiological and cell-based assays.

Potency and Selectivity

The potency of this compound against KCNJ10 has been determined through whole-cell patch-clamp electrophysiology, revealing an IC50 value of 0.97 µM.[4][6] The compound exhibits notable selectivity for the homomeric KCNJ10 channel over the heteromeric KCNJ10/KCNJ16 (Kir4.1/Kir5.1) channel, with a 9-fold higher potency for the former.[4][6] Further selectivity profiling using thallium flux assays has demonstrated that this compound is over 30-fold selective for KCNJ10 compared to Kir1.1, Kir2.1, and Kir2.2.[4][5] However, it displays similar activity against Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[4][6]

Table 1: Inhibitory Potency (IC50) of this compound against KCNJ10 and other Kir Channels

ChannelAssay TypeIC50 (µM)Reference
KCNJ10 (Kir4.1)Whole-cell patch clamp0.97[4][6]
KCNJ10/KCNJ16 (Kir4.1/5.1)Whole-cell patch clamp9.0[4][6]
Kir3.1/3.2Thallium flux2.5[5][6]
Kir3.1/3.4Thallium flux3.1[5][6]
Kir4.2Thallium flux8.1[5][6]

Table 2: Selectivity Profile of this compound from Thallium Flux Assays

ChannelActivityReference
Kir1.1>30-fold selective for Kir4.1[4][5]
Kir2.1>30-fold selective for Kir4.1[4][5]
Kir2.2>30-fold selective for Kir4.1[4][5]
Kir2.3Weakly active[4][5]
Kir6.2/SUR1Weakly active[4][5]
Kir7.1Weakly active[4][5]
Mechanism of Action

This compound acts as a pore blocker of the KCNJ10 channel.[4][7] This mechanism was elucidated through a combination of molecular modeling, site-directed mutagenesis, and patch-clamp electrophysiology.[4][5] Studies have identified two critical amino acid residues within the channel's pore-lining region, glutamate 158 (E158) and isoleucine 159 (I159), as essential for the binding of this compound and subsequent channel inhibition.[4][7]

cluster_channel KCNJ10 Channel Pore E158 Glutamate 158 Block Channel Blockade E158->Block I159 Isoleucine 159 I159->Block This compound This compound This compound->E158 Binds to This compound->I159 Binds to

Mechanism of this compound Action.

Experimental Protocols

The characterization of this compound and its effects on KCNJ10 has relied on several key experimental techniques.

High-Throughput Screening: Thallium Flux Assay

This assay is a fluorescent-based method used for high-throughput screening of ion channel modulators. It utilizes the fact that thallium ions (Tl+) can permeate potassium channels and that specific fluorescent dyes, such as FluxOR™ and FluoZin-2, exhibit increased fluorescence upon binding to Tl+.[4][5][8]

Protocol Outline:

  • Cell Plating: Seed cells stably expressing the KCNJ10 channel (e.g., HEK293 cells) into 384-well microplates and incubate overnight.[4][9]

  • Dye Loading: Remove the cell culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye. Incubate for approximately 60-90 minutes at room temperature.[5]

  • Compound Addition: Add test compounds (like this compound) or control solutions to the wells and incubate for a defined period (e.g., 20 minutes) to allow for interaction with the channel.[4]

  • Thallium Stimulation and Detection: Use a kinetic plate reader to measure baseline fluorescence. Add a stimulus buffer containing Tl+ to initiate ion flux through the KCNJ10 channels.[5]

  • Data Analysis: Continuously record the fluorescence signal. An inhibition of the Tl+ flux, and thus a decrease in the rate of fluorescence increase, indicates a blocking effect of the compound on the channel.

cluster_workflow Inhibitor Screening Workflow A Plate KCNJ10-expressing cells B Load with Tl+-sensitive dye A->B C Incubate with this compound B->C D Add Tl+ stimulus C->D E Measure fluorescence D->E F Analyze data for inhibition E->F

Thallium Flux Assay Workflow.

Electrophysiology: Whole-Cell Patch Clamp

Whole-cell patch-clamp is a gold-standard electrophysiological technique for studying ion channel function with high resolution. It allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell.[2][6][10]

Protocol Outline:

  • Cell Preparation: Culture cells expressing KCNJ10 on coverslips.

  • Solution Preparation: Prepare an external solution (artificial cerebrospinal fluid - aCSF) and an internal solution (to mimic the intracellular environment) with appropriate ionic compositions.[10][11]

  • Pipette Fabrication: Pull glass micropipettes to a desired resistance (typically 3-7 MΩ).[10]

  • Recording:

    • Fill a micropipette with the internal solution and mount it on the amplifier headstage.

    • Approach a cell under a microscope and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

    • Apply a voltage protocol (e.g., voltage steps or ramps) to elicit KCNJ10 currents.[12]

    • Perfuse the cell with the external solution containing different concentrations of this compound to measure its inhibitory effect on the channel currents.[6]

Molecular Biology: Site-Directed Mutagenesis

This technique is used to introduce specific mutations into a DNA sequence, in this case, the gene encoding KCNJ10, to identify amino acid residues crucial for this compound binding.[13][14]

Protocol Outline:

  • Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., to change glutamate 158 to another amino acid).[14]

  • PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the KCNJ10 gene. This results in a linear, mutated plasmid.[15]

  • Template Digestion: Digest the parental, non-mutated plasmid template with a methylation-sensitive restriction enzyme, such as DpnI.[15]

  • Ligation and Transformation: Ligate the linear, mutated plasmid to form a circular plasmid and transform it into competent E. coli cells for propagation.[16]

  • Verification: Isolate the plasmid DNA from the transformed bacteria and sequence it to confirm the presence of the desired mutation.

  • Functional Analysis: Express the mutated KCNJ10 channel in a suitable cell line and perform whole-cell patch-clamp experiments to assess the effect of the mutation on the inhibitory activity of this compound.

Signaling Pathways and Downstream Effects of KCNJ10 Inhibition

The inhibition of KCNJ10 by this compound has significant downstream consequences in tissues where the channel is prominently expressed.

Renal Effects

In the kidney, KCNJ10 is located on the basolateral membrane of the distal convoluted tubule (DCT) and the cortical collecting duct.[1][17] It plays a crucial role in potassium recycling, which is essential for the function of the Na+/K+-ATPase and the maintenance of the electrochemical gradient for sodium reabsorption.[18][19]

Inhibition of KCNJ10 leads to a depolarization of the basolateral membrane. This has two major downstream effects:

  • Inhibition of the Na-Cl Cotransporter (NCC): The depolarization and subsequent increase in intracellular chloride concentration inhibit the WNK-SPAK signaling pathway, which is a key regulator of NCC activity. This leads to decreased sodium reabsorption in the DCT.[1][17]

  • Modulation of the Epithelial Na+ Channel (ENaC): While the primary effect is on NCC, disruption of KCNJ10 function can also lead to compensatory changes in ENaC expression in the collecting duct.[20]

The net effect of KCNJ10 inhibition in the kidney is diuresis, natriuresis (sodium excretion), and kaliuresis (potassium excretion), as observed in in vivo studies with this compound.[4][7]

cluster_kidney Downstream Effects in Kidney This compound This compound KCNJ10 KCNJ10 Inhibition This compound->KCNJ10 Depolarization Basolateral Membrane Depolarization KCNJ10->Depolarization ENaC ENaC Modulation KCNJ10->ENaC WNK_SPAK WNK-SPAK Pathway Inhibition Depolarization->WNK_SPAK NCC NCC Inhibition WNK_SPAK->NCC Diuresis Diuresis & Natriuresis NCC->Diuresis

KCNJ10 Inhibition Pathway in the Kidney.

Neurological Effects

In the brain, KCNJ10 is predominantly expressed in astrocytes and plays a vital role in potassium buffering and glutamate uptake from the synaptic cleft.[21][22] This function is critical for maintaining neuronal excitability.

Inhibition of astrocytic KCNJ10 has several downstream consequences:

  • Impaired Potassium and Glutamate Uptake: Reduced KCNJ10 activity leads to depolarization of the astrocyte membrane, which impairs the function of potassium and glutamate transporters. This results in an accumulation of potassium and glutamate in the extracellular space, leading to neuronal hyperexcitability.[22]

  • Activation of Signaling Pathways: Inhibition of KCNJ10 can activate the Ras/Raf/MEK/ERK signaling pathway in astrocytes.[7]

  • Increased BDNF Expression: A downstream effect of this pathway activation is an enhanced expression of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity and neuronal survival.[7][23]

These effects suggest that modulating KCNJ10 activity could have therapeutic potential in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

cluster_astrocyte Downstream Effects in Astrocytes This compound This compound KCNJ10 KCNJ10 Inhibition This compound->KCNJ10 Depolarization Astrocyte Depolarization KCNJ10->Depolarization Ras_Raf Ras/Raf/MEK/ERK Activation KCNJ10->Ras_Raf Impaired_Uptake Impaired K+ and Glutamate Uptake Depolarization->Impaired_Uptake Hyperexcitability Neuronal Hyperexcitability Impaired_Uptake->Hyperexcitability BDNF Increased BDNF Expression Ras_Raf->BDNF

KCNJ10 Inhibition Pathway in Astrocytes.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the KCNJ10 potassium channel. Its well-characterized potency, selectivity, and mechanism of action, coupled with demonstrated in vivo activity, make it a lead compound for further investigation. The detailed experimental protocols and understanding of the downstream signaling pathways affected by KCNJ10 inhibition provided in this guide offer a solid foundation for researchers and drug development professionals interested in targeting this important ion channel for therapeutic benefit. Further research into the nuances of KCNJ10 pharmacology and its role in disease will undoubtedly pave the way for novel treatment strategies.

References

VU0134992: A Technical Guide for Investigating Spatial Potassium Buffering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of VU0134992, a selective inhibitor of the Kir4.1 potassium channel. It is intended to serve as a comprehensive resource for researchers utilizing this pharmacological tool to investigate the physiological and pathophysiological roles of Kir4.1, particularly in the context of spatial potassium buffering in the central nervous system (CNS).

Introduction: Spatial Potassium Buffering and the Kir4.1 Channel

Spatial potassium buffering is a critical homeostatic process in the CNS, primarily carried out by astrocytes.[1] During neuronal activity, potassium ions (K+) are released into the extracellular space. An excessive accumulation of extracellular K+ can lead to neuronal depolarization, hyperexcitability, and pathological conditions such as epilepsy.[2][3]

Astrocytes regulate extracellular K+ levels by taking up excess ions and redistributing them through their extensive network, a process facilitated by inwardly rectifying potassium (Kir) channels.[1][4] The Kir4.1 channel, encoded by the KCNJ10 gene, is a key player in this mechanism.[4][5] Expressed predominantly in glial cells, Kir4.1 channels are largely responsible for the hyperpolarized resting membrane potential of astrocytes and their high potassium conductance, which are essential for efficient K+ uptake.[5]

The development of selective pharmacological modulators for Kir4.1 has been crucial for elucidating its functions. This compound is a potent and selective small-molecule inhibitor of the homomeric Kir4.1 channel, making it an invaluable tool for studying the consequences of acute Kir4.1 blockade.[6][7]

Core Compound Profile: this compound

This compound, with the chemical name 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, was identified through a high-throughput screen as a potent blocker of the Kir4.1 channel.[6][8]

Mechanism of Action

This compound acts as a pore blocker of the Kir4.1 channel.[9][10] Molecular modeling and site-directed mutagenesis studies have identified that it interacts with the pore-lining residues glutamate 158 (E158) and isoleucine 159 (I159) to obstruct the ion conduction pathway.[6][8]

Kir4_1 Kir4.1 Channel Pore K_ion_out Blocked K+ Influx Kir4_1->K_ion_out Inhibition E158 E158 I159 I159 This compound This compound This compound->Kir4_1 Binds to E158/I159 K_ion_in K+ Influx K_ion_in->Kir4_1 Normal Function

Caption: Mechanism of this compound inhibition on the Kir4.1 channel pore.

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been characterized using whole-cell patch-clamp electrophysiology and thallium (Tl+) flux assays.[6]

Table 1: Potency of this compound on Kir4.1 Channels

Channel Subtype Assay Method IC₅₀ (µM) Reference Voltage
Homomeric Kir4.1 Patch-Clamp 0.97 -120 mV

| Kir4.1/Kir5.1 Heteromer | Patch-Clamp | 9.0 | -120 mV |

Data sourced from Kharade et al., 2018.[6]

Table 2: Selectivity Profile of this compound across Kir Channel Family (Tl+ Flux Assay)

Channel IC₅₀ (µM) % Inhibition at 30 µM Selectivity vs. Kir4.1
Kir4.1 5.2 100% -
Kir1.1 >30 No apparent activity >30-fold
Kir2.1 >30 No apparent activity >30-fold
Kir2.2 >30 No apparent activity >30-fold
Kir2.3 - 73% (Partial) Weakly active
Kir3.1/3.2 2.5 92% Non-selective
Kir3.1/3.4 3.1 92% Non-selective
Kir4.2 8.1 100% Non-selective
Kir6.2/SUR1 - 12% (Partial) Weakly active

| Kir7.1 | - | 15% (Partial) | Weakly active |

Data sourced from Kharade et al., 2018 and MedChemExpress.[6][9][10] Note that this compound shows similar activity towards Kir3.x and Kir4.2 channels.

Role in Spatial Potassium Buffering Signaling

Kir4.1 channels are integral to the process of clearing excess potassium from the synaptic cleft, thereby maintaining neuronal excitability.

cluster_synapse Tripartite Synapse Neuron Active Neuron Ext_K ↑ Extracellular [K+] Neuron->Ext_K K+ Efflux Ext_Glu ↑ Extracellular Glutamate Neuron->Ext_Glu Glutamate Release Astrocyte Astrocyte Kir4_1 Kir4.1 Channel Astrocyte->Kir4_1 GluT Glutamate Transporter Astrocyte->GluT Homeostasis Ionic & Neurotransmitter Homeostasis Kir4_1->Homeostasis Maintains RMP for K+ & Glu Uptake GluT->Homeostasis Ext_K->Astrocyte Uptake via Kir4.1 Depolarization Neuronal Depolarization & Hyperexcitability Ext_K->Depolarization If not cleared Ext_Glu->Astrocyte Uptake via GluT

Caption: Role of astrocytic Kir4.1 in spatial potassium buffering.

Experimental Protocols

Accurate and reproducible experimental design is paramount when using this compound. Below are detailed methodologies for key assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel currents and the effects of pharmacological agents.

Objective: To measure Kir4.1 currents in a heterologous expression system and quantify inhibition by this compound.

Methodology:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293) cells in appropriate media.

    • Transfect cells with a vector containing the human Kir4.1 subunit cDNA using a suitable transfection reagent (e.g., Lipofectamine).[11][12] Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

    • Allow 24-48 hours for channel expression post-transfection.

  • Solutions:

    • External Solution (ACSF): (in mM) 127 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 25 D-glucose. Saturate with 95% O₂/5% CO₂.[13]

    • Internal (Pipette) Solution: (in mM) 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.

  • Recording:

    • Obtain whole-cell patch-clamp recordings from transfected cells.

    • Hold the cell membrane potential at -75 mV.

    • Apply a series of voltage steps, for example, from -120 mV to +120 mV in 20 mV increments for 200 ms, to elicit Kir4.1 currents.[11]

    • Establish a stable baseline recording of the Kir4.1 current.

  • Compound Application:

    • Prepare stock solutions of this compound in DMSO.[14]

    • Dilute the stock solution in the external solution to achieve the desired final concentrations.

    • Apply different concentrations of this compound to the cell via a perfusion system to generate a concentration-response curve.

  • Data Analysis:

    • Measure the peak inward current amplitude at a negative potential (e.g., -120 mV) before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

    • Barium chloride (BaCl₂, ~100 µM - 2 mM) can be used as a positive control to confirm the recorded currents are from Kir channels.[11][13]

start Start culture Cell Culture (HEK293) start->culture transfect Transfect with Kir4.1 Plasmid culture->transfect record Obtain Whole-Cell Patch Configuration transfect->record baseline Record Baseline Currents record->baseline apply_vu Apply this compound (Varying Conc.) baseline->apply_vu record_post Record Post-Drug Currents apply_vu->record_post analyze Analyze Data (Calculate IC₅₀) record_post->analyze end_node End analyze->end_node

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Thallium Flux Assay

This fluorescence-based assay is a higher-throughput method to assess Kir channel activity and is suitable for screening and selectivity profiling.

Objective: To determine the potency and selectivity of this compound by measuring the influx of Tl+ (a K+ surrogate) through Kir channels.

Methodology:

  • Cell Line: Use a cell line stably expressing the Kir channel of interest (e.g., Kir4.1).

  • Cell Plating: Plate cells in 96- or 384-well plates and grow to confluence.

  • Dye Loading: Load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Incubation: Add this compound at various concentrations to the wells and incubate.

  • Thallium Stimulation: Use an automated liquid handler to add a stimulus buffer containing Tl+.

  • Fluorescence Reading: Measure the change in fluorescence over time using a fluorescence plate reader. Tl+ influx through active channels quenches the dye's fluorescence.

  • Data Analysis: Calculate the rate of fluorescence change to determine channel activity. Plot the concentration-response curve to determine the IC₅₀. Repeat the assay for a panel of different Kir channels to establish the selectivity profile.[9][10]

In Vivo Administration Protocol

This compound has been shown to be orally active in animal models.

Objective: To investigate the physiological effects of Kir4.1 inhibition in vivo.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Formulation: Prepare a vehicle solution for oral administration. A common formulation might include DMSO, PEG300, Tween 80, and saline.[14]

  • Administration: Administer this compound via oral gavage at desired doses (e.g., 50-100 mg/kg).[9][10]

  • Sample Collection: For renal studies, house animals in metabolic cages to collect urine. Measure urine volume, Na+, and K+ excretion over a specified time course.

  • Data Analysis: Compare the physiological parameters (e.g., urine output, electrolyte excretion) between vehicle-treated and this compound-treated groups using appropriate statistical tests.[9][10]

Limitations and Considerations

While this compound is a powerful tool, researchers should be aware of its limitations:

  • Moderate Potency: With an IC₅₀ in the high nanomolar to low micromolar range (~1 µM), relatively high concentrations may be needed for complete channel block.[7]

  • Off-Target Activity: As shown in Table 2, this compound is not completely selective for Kir4.1 and shows similar potency for Kir3.x and Kir4.2 channels.[6][9][10] This should be considered when interpreting data, and appropriate control experiments should be performed.

  • CNS Penetrance: The compound has been noted to have poor CNS penetrance, which may limit its utility for in vivo studies of central neurological disorders.[7]

Conclusion

This compound is the first subtype-preferring inhibitor of the Kir4.1 potassium channel.[9][10] Its characterization has provided a valuable pharmacological probe for the acute inhibition of Kir4.1 function. By enabling the detailed study of spatial potassium buffering, this compound helps to bridge the gap between genetic models of Kir4.1 loss-of-function and the dynamic regulation of this crucial channel in health and disease. Careful consideration of its selectivity profile and experimental application will ensure its effective use in advancing our understanding of glial biology and neuroscience.

References

Unveiling the Off-Target Profile of VU0134992: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

VU0134992 has emerged as a valuable pharmacological tool for probing the physiological roles of the inward rectifier potassium (Kir) channel Kir4.1. However, a comprehensive understanding of its cellular targets beyond Kir4.1 is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. This technical guide provides an in-depth analysis of the known off-target interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Quantitative Analysis of Off-Target Interactions

The selectivity of this compound has been primarily evaluated against other members of the Kir channel family. The following tables summarize the available quantitative data on its inhibitory activity at these off-targets, primarily determined through thallium flux assays and whole-cell patch-clamp electrophysiology.

Table 1: Inhibitory Activity of this compound on Kir Channel Subtypes (Thallium Flux Assay)

TargetIC50 (µM)% Inhibition @ 30 µM
Kir1.1>30No apparent activity
Kir2.1>30No apparent activity
Kir2.2>30No apparent activity
Kir2.3Weakly active73%
Kir3.1/3.22.592%
Kir3.1/3.43.192%
Kir4.15.2100%
Kir4.28.1100%
Kir6.2/SUR1Weakly active12%
Kir7.1Weakly active15%

Table 2: Inhibitory Activity of this compound on Kir4.1 and Kir4.1/5.1 Channels (Whole-Cell Patch-Clamp)

TargetIC50 (µM)Test PotentialSelectivity over Kir4.1
Homomeric Kir4.10.97-120 mV-
Kir4.1/5.1 Concatemeric9-120 mV9-fold

Data compiled from multiple sources.[1][2][3][4][5][6][7]

Experimental Protocols

The characterization of this compound's interaction with its cellular targets relies on two key experimental techniques: the thallium flux assay for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed functional analysis.

Thallium Flux Assay

This high-throughput assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through Kir channels expressed in a cellular system.

  • Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the Kir channel of interest are commonly used.[1]

  • Principle: A thallium-sensitive fluorescent dye (e.g., FluoZin-2 or FluxOR) is loaded into the cells.[1][2] Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence that is proportional to ion flux.

  • General Protocol:

    • Cell Plating: Seed HEK-293 cells expressing the target Kir channel into 384-well microplates.

    • Dye Loading: Incubate cells with a thallium-sensitive fluorescent dye.

    • Compound Incubation: Add this compound or other test compounds to the wells and incubate.

    • Thallium Stimulation: Add a solution containing Tl+ to initiate ion flux.

    • Data Acquisition: Measure the fluorescence intensity over time using a kinetic imaging plate reader.

    • Data Analysis: Calculate the rate of thallium influx to determine the inhibitory effect of the compound.

Below is a DOT script representation of the thallium flux assay workflow.

Thallium_Flux_Assay_Workflow cluster_prep Cell & Dye Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate Kir-expressing HEK-293 cells load_dye Load cells with Thallium-sensitive dye plate_cells->load_dye Overnight culture add_compound Add this compound load_dye->add_compound add_thallium Add Thallium stimulus add_compound->add_thallium Incubate read_fluorescence Measure fluorescence (Kinetic plate reader) add_thallium->read_fluorescence calculate_inhibition Calculate % inhibition and IC50 values read_fluorescence->calculate_inhibition

Thallium Flux Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the electrophysiological properties of ion channels and the effects of pharmacological agents.

  • Cell Line: HEK-293 cells transiently or stably expressing the Kir channel of interest.

  • Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the entire cell. This allows for the precise control of the membrane potential (voltage-clamp) and the measurement of the resulting ion currents.

  • General Protocol:

    • Cell Preparation: Plate cells on coverslips for recording.

    • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.

    • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a giga-ohm seal.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip.

    • Recording: Apply a voltage protocol to elicit Kir channel currents and record the baseline activity.

    • Compound Application: Perfuse the cell with a solution containing this compound.

    • Data Acquisition: Record the changes in Kir channel currents in the presence of the compound.

    • Data Analysis: Analyze the current traces to determine the extent of channel block and calculate IC50 values.

The following DOT script illustrates the whole-cell patch-clamp experimental workflow.

Whole_Cell_Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_recording Recording Procedure cluster_data Data Analysis prepare_cells Prepare Kir-expressing cells on coverslip form_seal Form Giga-ohm seal with cell membrane prepare_cells->form_seal prepare_pipette Prepare glass micropipette with internal solution prepare_pipette->form_seal whole_cell Establish whole-cell configuration form_seal->whole_cell record_baseline Record baseline Kir currents whole_cell->record_baseline apply_compound Apply this compound record_baseline->apply_compound record_effect Record currents in presence of compound apply_compound->record_effect analyze_currents Analyze current traces for channel block record_effect->analyze_currents determine_ic50 Determine IC50 values analyze_currents->determine_ic50

Whole-Cell Patch-Clamp Workflow

Signaling Pathways Associated with Off-Target Interactions

While information on the downstream signaling consequences of this compound's off-target activities is still emerging, research on the physiological roles of these channels provides insights into potential pathway perturbations.

Kir3.1/3.2 (GIRK) Channels

Kir3.1 and Kir3.2 subunits co-assemble to form G protein-gated inward rectifier K+ (GIRK) channels, which are key effectors of G protein-coupled receptors (GPCRs), particularly those coupled to Gi/o proteins.

  • Activation Pathway: Activation of a Gi/o-coupled GPCR leads to the dissociation of the G protein into Gαi/o-GTP and Gβγ subunits. The liberated Gβγ dimer directly binds to and activates the GIRK channel, leading to K+ efflux and membrane hyperpolarization.

  • Modulatory Pathways: The activity of GIRK channels can also be modulated by other signaling molecules, including protein kinase C (PKC) and phosphatidylinositol 4,5-bisphosphate (PIP2).[8][9]

The following DOT script depicts the canonical signaling pathway for GIRK channel activation.

GIRK_Signaling_Pathway cluster_membrane Plasma Membrane GPCR Gi/o-coupled GPCR G_protein Heterotrimeric G protein (αβγ) GPCR->G_protein activates GIRK Kir3.1/3.2 (GIRK) Channel G_protein->GIRK Gβγ subunit activates K_ion K+ GIRK->K_ion efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization leads to Agonist Agonist Agonist->GPCR binds

GIRK Channel Activation Pathway
Kir4.2 Channels

Kir4.2 is expressed in the kidney proximal tubule and is implicated in the cellular response to changes in potassium levels.

  • Role as a Potassium Sensor: Kir4.2 is thought to act as a sensor for extracellular potassium.

  • Downstream Signaling: Under low potassium conditions, Kir4.2 activity is linked to the activation of the mTOR/AKT signaling pathway, which plays a role in regulating the kidney's response to potassium deficiency.[10][11][12]

The DOT script below illustrates the proposed signaling pathway involving Kir4.2.

Kir42_Signaling_Pathway cluster_cell Proximal Tubule Cell Low_K Low Extracellular K+ Kir42 Kir4.2 Channel Low_K->Kir42 sensed by mTORC2 mTORC2 Kir42->mTORC2 activates AKT AKT mTORC2->AKT phosphorylates Cellular_Response Cellular Response to Low Potassium AKT->Cellular_Response mediates

References

Unraveling the Molecular Grip: A Technical Guide to the VU0134992 Binding Site on Kir4.1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding site and mechanism of action of VU0134992, a potent and selective blocker of the inwardly rectifying potassium channel Kir4.1. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels and the development of novel therapeutics.

Executive Summary

This compound is a small molecule inhibitor of the Kir4.1 potassium channel, which plays a crucial role in cellular excitability and potassium homeostasis in various tissues, including the central nervous system and the kidney.[1] Understanding the precise binding site of this compound is paramount for the structure-based design of next-generation Kir4.1 modulators with improved potency and selectivity. This guide details the key molecular interactions, summarizes the quantitative binding and selectivity data, and outlines the experimental methodologies used to elucidate the binding mechanism.

The this compound Binding Site: A Pore-Blocking Mechanism

This compound inhibits Kir4.1 through a direct pore-blocking mechanism.[1] Molecular docking studies and site-directed mutagenesis have identified two critical residues within the ion conduction pathway of Kir4.1 that are essential for the binding and inhibitory action of this compound. These residues are:

  • Glutamate 158 (E158)

  • Isoleucine 159 (I159)

These pore-lining residues form the primary interaction points for this compound, physically occluding the channel and preventing the flow of potassium ions.[1]

Quantitative Analysis of this compound Inhibition

The potency and selectivity of this compound have been extensively characterized using various electrophysiological and ion flux assays. The following tables summarize the key quantitative data.

Table 1: Potency of this compound on Kir4.1 and Kir4.1/5.1 Channels
Channel ConfigurationIC50 (µM)Test ConditionReference
Homomeric Kir4.10.97-120 mV[1][2][3]
Homomeric Kir4.11.2+120 mV[1]
Heteromeric Kir4.1/5.19.05-120 mV[1]
Heteromeric Kir4.1/5.126.8+120 mV[1]
Table 2: Selectivity Profile of this compound Across Kir Channel Subtypes (Thallium Flux Assay)
Kir Channel SubtypeActivityIC50 (µM)Reference
Kir1.1No apparent activity>30[1][3]
Kir2.1No apparent activity>30[1][3]
Kir2.2No apparent activity>30[1][3]
Kir2.3Partial inhibition (73% at 30 µM)-[1]
Kir3.1/3.2Active2.5[1]
Kir3.1/3.4Active3.1[1]
Kir4.2Active8.1[1]
Kir6.2/SUR1Weak activity (12% inhibition at 30 µM)-[1]
Kir7.1Weak activity (15% inhibition at 30 µM)-[1]

Experimental Protocols

The elucidation of the this compound binding site and its characterization involved a multi-faceted approach combining high-throughput screening, electrophysiology, computational modeling, and molecular biology.

High-Throughput Screening (HTS)

A high-throughput screen of 76,575 compounds was initially performed to identify modulators of Kir4.1.[1]

  • Assay Principle: Fluorescence-based thallium flux assay. Thallium (Tl+) is a surrogate for potassium (K+) and its influx through the Kir4.1 channel can be measured using a Tl+-sensitive fluorescent dye.

  • Cell Line: HEK-293 cells stably expressing Kir4.1.

  • Procedure:

    • Cells are loaded with a Tl+-sensitive fluorescent dye.

    • Compounds from the chemical library are added to the cells.

    • A Tl+ containing solution is added to initiate ion flux.

    • The change in fluorescence, corresponding to Tl+ influx, is measured using a plate reader.

    • Inhibitors of Kir4.1 will prevent Tl+ influx, resulting in a lower fluorescence signal.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique was used to confirm the inhibitory activity of this compound and to determine its potency (IC50) with high precision.[1]

  • Principle: Measures the ionic currents flowing through the Kir4.1 channels in the membrane of a single cell.

  • Cell Line: HEK-293 cells expressing either homomeric Kir4.1 or Kir4.1/5.1 concatemeric channels.

  • Procedure:

    • A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

    • The membrane potential is clamped at a specific voltage (e.g., -120 mV or +120 mV).

    • This compound is applied at varying concentrations to the cell.

    • The resulting changes in the K+ current through Kir4.1 channels are recorded and analyzed to determine the IC50 value.

Molecular Modeling and Ligand Docking

Computational methods were employed to predict the binding pose of this compound within the Kir4.1 channel pore.[1]

  • Software: RosettaLigand

  • Procedure:

    • A homology model of the Kir4.1 channel was generated.

    • This compound was docked into the pore region of the Kir4.1 model.

    • Thousands of possible binding poses were generated and scored based on energy calculations.

    • The top-scoring models were analyzed to identify favorable interactions between this compound and specific amino acid residues in the channel.

Site-Directed Mutagenesis

This technique was used to experimentally validate the residues identified through molecular modeling as being critical for this compound binding.[1]

  • Principle: The DNA sequence of the Kir4.1 gene is altered to change specific amino acids (e.g., E158 and I159) to other residues.

  • Procedure:

    • Mutant Kir4.1 channels (e.g., E158A, I159A) are generated.

    • The mutant channels are expressed in a suitable cell line (e.g., HEK-293).

    • Whole-cell patch-clamp electrophysiology is performed on cells expressing the mutant channels.

    • The inhibitory effect of this compound on the mutant channels is compared to its effect on the wild-type channel. A significant reduction in potency for a particular mutant indicates the importance of that residue for drug binding.

Visualizations

Experimental Workflow for Identifying the this compound Binding Site

G cluster_0 Discovery & Initial Characterization cluster_1 Binding Site Identification cluster_2 Validation HTS High-Throughput Screening (76,575 compounds) Thallium Flux Assay Hit_Confirmation Hit Confirmation Whole-Cell Patch-Clamp HTS->Hit_Confirmation Identified this compound Modeling Molecular Modeling (RosettaLigand) Hit_Confirmation->Modeling Mutagenesis Site-Directed Mutagenesis (E158A, I159A) Modeling->Mutagenesis Predicts key residues Validation Electrophysiological Validation of Mutant Channels Mutagenesis->Validation Confirm residue importance

Caption: Workflow for the discovery and validation of the this compound binding site.

Proposed Binding Mechanism of this compound

G cluster_residues Key Binding Residues Kir41 Kir4.1 Channel Pore E158 Glutamate 158 (E158) I159 Isoleucine 159 (I159) This compound This compound This compound->E158 Interacts with This compound->I159 Interacts with Block Pore Blockade This compound->Block Causes K_ion K+ Ion Flow Block->K_ion Prevents K_ion->Kir41 Enters

Caption: Interaction of this compound with key residues in the Kir4.1 pore.

References

The Physiological Consequences of Kir4.1 Blockade by VU0134992: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, plays a crucial role in maintaining potassium homeostasis and cellular excitability in various tissues, including the central nervous system (CNS), the inner ear, and the kidney.[1][2] Dysregulation of Kir4.1 function is implicated in several pathological conditions, most notably the EAST/SeSAME syndrome, which is characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[1][2] The development of selective pharmacological tools to probe Kir4.1 function is therefore of significant interest for both basic research and therapeutic development. VU0134992 has emerged as a first-in-class, subtype-preferring, and orally active small-molecule blocker of the Kir4.1 potassium channel.[3] This technical guide provides an in-depth overview of the physiological consequences of Kir4.1 blockade by this compound, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action

This compound acts as a pore blocker of the Kir4.1 channel.[3] Its inhibitory action is voltage-dependent and it is thought to interact with specific residues lining the ion conduction pathway. This direct blockade of the channel pore prevents the flow of potassium ions, thereby disrupting the normal physiological functions mediated by Kir4.1.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized using various electrophysiological and ion flux assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)

ChannelIC50 (µM)Test ConditionsReference
Homomeric Kir4.10.97-120 mV[1]
Kir4.1/5.1 Concatemeric9-120 mV[1]

Table 2: Selectivity Profile of this compound (Thallium Flux Assays)

ChannelIC50 (µM)% Inhibition at 30 µMReference
Kir4.15.2100%[1]
Kir1.1>30No apparent activity[1]
Kir2.1>30No apparent activity[1]
Kir2.2>30No apparent activity[1]
Kir2.3Weakly active73%[1]
Kir3.1/3.22.592%[1]
Kir3.1/3.43.192%[1]
Kir4.28.1100%[1]
Kir6.2/SUR1Weakly active12%[1]
Kir7.1Weakly active15%[1]

Physiological Consequences of Kir4.1 Blockade

The blockade of Kir4.1 channels by this compound is expected to have significant physiological consequences in tissues where these channels are prominently expressed.

Central Nervous System

In the CNS, Kir4.1 channels are predominantly expressed in glial cells, particularly astrocytes, where they are critical for potassium buffering and glutamate uptake.[4]

  • Disruption of Potassium Homeostasis: By blocking astrocytic Kir4.1 channels, this compound is predicted to impair the efficient clearance of extracellular potassium released during neuronal activity. This can lead to a localized increase in extracellular potassium, depolarizing neurons and increasing their excitability.

  • Altered Neuronal Excitability and Seizure Susceptibility: The depolarization of neurons resulting from impaired potassium buffering can lower the threshold for action potential firing, potentially leading to hyperexcitability and an increased susceptibility to seizures. Indeed, loss-of-function mutations in Kir4.1 are a known cause of epilepsy.[1]

cluster_0 Normal Neuronal Activity cluster_1 With this compound Neuron Neuron K_release K+ Release Neuron->K_release Action Potential Astrocyte Astrocyte K_release->Astrocyte Kir41 Kir4.1 Channel Astrocyte->Kir41 K_uptake K+ Uptake Kir41->K_uptake Neuron2 Neuron K_release2 K+ Release Neuron2->K_release2 Action Potential K_accumulation Extracellular K+ Accumulation K_release2->K_accumulation Astrocyte2 Astrocyte Kir41_blocked Kir4.1 Blocked Astrocyte2->Kir41_blocked This compound Hyperexcitability Neuronal Hyperexcitability K_accumulation->Hyperexcitability

Signaling pathway of Kir4.1 blockade in the CNS.
Renal System

In the kidney, Kir4.1 channels are expressed in the basolateral membrane of the distal convoluted tubule (DCT) and connecting tubule (CNT), where they contribute to potassium recycling and the maintenance of the electrochemical gradient for ion transport.

  • Diuresis, Natriuresis, and Kaliuresis: Oral administration of this compound in rats has been shown to induce a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[1] This is consistent with the known role of Kir4.1 in renal salt and water reabsorption.

cluster_0 Renal Tubule This compound This compound Kir41_kidney Kir4.1 Blockade (DCT/CNT) This compound->Kir41_kidney Ion_transport Altered Ion Transport Kir41_kidney->Ion_transport Diuresis Diuresis Ion_transport->Diuresis Natriuresis Natriuresis Ion_transport->Natriuresis Kaliuresis Kaliuresis Ion_transport->Kaliuresis

Renal effects of this compound.
Inner Ear

Kir4.1 channels are highly expressed in the stria vascularis of the inner ear and are essential for generating the endocochlear potential, which is critical for hearing.

  • Potential for Auditory Dysfunction: Blockade of Kir4.1 by this compound is expected to disrupt the endocochlear potential, which could lead to hearing impairment. This is consistent with the sensorineural deafness observed in individuals with EAST/SeSAME syndrome.[1] However, direct experimental evidence of this compound's effect on auditory function is currently lacking.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels of a single cell.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the Kir channel of interest (e.g., HEK293 cells) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Intracellular Solution: A typical intracellular solution contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH.

  • Extracellular Solution: The standard extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, adjusted to pH 7.4 with NaOH.

  • Recording: A micropipette is brought into contact with the cell membrane, and a high-resistance seal (GΩ seal) is formed. The membrane patch is then ruptured by suction to achieve the whole-cell configuration.

  • Data Acquisition: Currents are recorded using an patch-clamp amplifier and appropriate software in response to voltage steps or ramps. This compound is applied to the bath to determine its effect on the channel currents.

start Start cell_prep Prepare Cell Culture start->cell_prep pipette_prep Pull Micropipette start->pipette_prep solutions Prepare Intra/Extra- cellular Solutions start->solutions seal Form Gigaohm Seal cell_prep->seal pipette_prep->seal solutions->seal rupture Rupture Membrane seal->rupture record_base Record Baseline Currents rupture->record_base apply_vu Apply this compound record_base->apply_vu record_drug Record Currents with Drug apply_vu->record_drug analyze Analyze Data (IC50, etc.) record_drug->analyze end End analyze->end

Workflow for whole-cell patch-clamp electrophysiology.
Thallium Flux Assay

This is a high-throughput screening method used to measure the activity of potassium channels.

Methodology:

  • Cell Plating: Cells expressing the Kir channel of interest are plated in 384-well microplates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Compound Addition: this compound or other test compounds are added to the wells.

  • Thallium Stimulation: A solution containing thallium (Tl+) is added to the wells. Tl+ enters the cells through open potassium channels.

  • Fluorescence Measurement: The influx of Tl+ causes an increase in the fluorescence of the dye, which is measured using a fluorescence plate reader. The degree of channel inhibition by this compound is determined by the reduction in the fluorescence signal.

start Start plate_cells Plate Cells in 384-well Plate start->plate_cells load_dye Load with Thallium-sensitive Dye plate_cells->load_dye add_compound Add this compound load_dye->add_compound add_thallium Add Thallium Stimulus add_compound->add_thallium read_fluorescence Measure Fluorescence add_thallium->read_fluorescence analyze Analyze Data read_fluorescence->analyze end End analyze->end

Workflow for the thallium flux assay.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the Kir4.1 potassium channel. Its ability to selectively block Kir4.1 provides a means to investigate the consequences of channel dysfunction in a controlled manner. The in vivo effects of this compound on renal function highlight its potential as a lead compound for the development of novel diuretics. Further research is warranted to fully elucidate the physiological consequences of Kir4.1 blockade by this compound in the central nervous system and the auditory system, which could open new avenues for the treatment of neurological and auditory disorders.

References

The Kir4.1 Inhibitor VU0134992: A Technical Overview of its Impact on Astroglial Glutamate Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the compound VU0134992 and its effects on glutamate uptake in astrocytes. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying molecular pathways.

Executive Summary

This compound is a selective blocker of the inwardly rectifying potassium channel Kir4.1 (KCNJ10), which is predominantly expressed in astrocytes in the central nervous system. These channels are critical for maintaining the negative resting membrane potential of astrocytes and for potassium buffering. The function of astrocytic glutamate transporters, particularly the excitatory amino acid transporters (EAATs), is highly dependent on the electrochemical gradients across the cell membrane. By inhibiting Kir4.1, this compound causes a depolarization of the astrocyte membrane, which in turn reduces the driving force for glutamate uptake. This leads to a decrease in the clearance of extracellular glutamate, a mechanism with significant implications for neuronal excitability and the pathology of various neurological disorders.

Mechanism of Action

The primary mechanism by which this compound impacts glutamate uptake is through its inhibition of the Kir4.1 potassium channel.[1] This inhibition disrupts the normal physiological function of astrocytes in the following manner:

  • Kir4.1 Channel Blockade : this compound directly blocks the pore of the Kir4.1 channel, reducing the outward flow of potassium ions.[1]

  • Astrocyte Membrane Depolarization : The reduction in potassium conductance leads to a depolarization of the astrocytic membrane, shifting the membrane potential to a more positive value.

  • Reduced Driving Force for Glutamate Transport : Glutamate uptake by EAATs is an electrogenic process, relying on the co-transport of sodium ions down their electrochemical gradient. A more depolarized membrane potential diminishes this gradient, thereby reducing the efficiency of glutamate transport into the astrocyte.[2]

  • Inhibition of Glutamate Uptake : The compromised function of EAATs results in a decreased rate of glutamate clearance from the extracellular space.

This cascade of events highlights the critical role of Kir4.1 channels in facilitating efficient glutamate uptake by astrocytes.[1]

Quantitative Data

The inhibitory activity of this compound on Kir4.1 channels and its subsequent effect on glutamate uptake have been quantified in several studies.

ParameterValueCell Type/SystemReference
Kir4.1 Inhibition
IC₅₀0.97 µMWhole-cell patch-clamp[3]
Glutamate Uptake
EffectConcentration-dependent reductionCultured primary mouse astrocytes[4]

Note: Specific quantitative data for the concentration-response curve of this compound on glutamate uptake is not yet publicly available in detail.

Experimental Protocols

Glutamate Uptake Assay

A key method for assessing the impact of this compound on glutamate uptake is a bioluminescence-based assay.

Principle: This assay measures the concentration of glutamate in cell culture supernatants and lysates. The amount of glutamate is determined via an enzymatic reaction that leads to the production of NADH, which in turn drives a luciferase-based reaction to generate a light signal proportional to the glutamate concentration.

Exemplar Protocol (based on the Promega Glutamate-Glo™ Assay): [3][5][6][7][8]

  • Cell Culture: Primary mouse astrocytes are cultured in appropriate media and seeding density in multi-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control for a predetermined period.

  • Glutamate Challenge: A known concentration of glutamate is added to the cell media to initiate uptake.

  • Sample Collection: At specific time points, aliquots of the cell culture supernatant and cell lysates are collected.

  • Assay Procedure:

    • Glutamate Detection Reagent (containing glutamate dehydrogenase, NAD+, reductase, and a reductase substrate) is added to the samples.

    • The mixture is incubated to allow for the enzymatic reactions to proceed, resulting in the conversion of a pro-luciferin to luciferin.

    • Luciferase is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The reduction in glutamate concentration in the supernatant and the increase in the cell lysate in the presence of this compound, relative to control, are calculated to determine the extent of uptake inhibition.

Electrophysiological Measurement of Glutamate Transporter Currents

Whole-cell patch-clamp electrophysiology is used to directly measure the activity of glutamate transporters on the astrocyte membrane.

Principle: This technique allows for the recording of the small electrical currents generated by the movement of ions during the glutamate transport process.

Exemplar Protocol:

  • Cell Preparation: Cultured astrocytes are prepared for recording in a chamber with an appropriate extracellular solution.

  • Patch-Clamp Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration. The astrocyte is voltage-clamped at a holding potential (e.g., -90 mV).[9]

  • Glutamate Application: A brief pulse of glutamate (e.g., 0.5 mM for 200 ms) is applied to the cell using a picospritzer.[4]

  • Current Measurement: The resulting inward current, which is mediated by the glutamate transporters, is recorded.

  • Pharmacological Manipulation: The experiment is repeated in the presence of this compound (e.g., 30 µM) to observe its effect on the transporter current.[4] The broad-spectrum glutamate transporter inhibitor TBOA can be used as a control to isolate the transporter-specific current.[4]

Observation of Enhanced Transporter Currents: Interestingly, one study reported an enhancement of glutamate transporter currents in the presence of 30 µM this compound.[4] This seemingly paradoxical finding may be explained by the specific conditions of the voltage-clamp experiment. By clamping the membrane potential at a hyperpolarized level, the inhibitory effect of depolarization caused by this compound is artificially overcome. The observed "enhancement" could be due to other, more complex interactions between Kir4.1 and EAATs, or secondary effects of this compound that become apparent under these specific recording conditions. Further research is needed to fully elucidate this phenomenon.

Visualizations

Signaling Pathway of this compound Action

This compound This compound Kir41 Kir4.1 Channel This compound->Kir41 Inhibits K_efflux K+ Efflux Kir41->K_efflux Mediates Depolarization Astrocyte Membrane Depolarization K_efflux->Depolarization Reduction leads to Driving_Force Reduced Electrochemical Driving Force for EAATs Depolarization->Driving_Force Glu_Uptake Inhibition of Glutamate Uptake Driving_Force->Glu_Uptake

Caption: Signaling pathway of this compound leading to inhibition of glutamate uptake.

Experimental Workflow for Glutamate Uptake Assay

Start Culture Primary Astrocytes Treatment Treat with this compound or Vehicle Start->Treatment Glutamate_Add Add Glutamate Treatment->Glutamate_Add Incubation Incubate for Uptake Glutamate_Add->Incubation Sample Collect Supernatant and Lysate Incubation->Sample Assay Perform Glutamate-Glo™ Assay Sample->Assay Analysis Analyze Luminescence Data Assay->Analysis Result Determine Inhibition of Glutamate Uptake Analysis->Result

Caption: Experimental workflow for assessing glutamate uptake inhibition.

Logical Relationship in Electrophysiology Experiments

Whole_Cell Whole-Cell Patch Clamp on Astrocyte Voltage_Clamp Voltage Clamp at Hyperpolarized Potential Whole_Cell->Voltage_Clamp Glu_Puff Apply Glutamate Pulse Voltage_Clamp->Glu_Puff Record_Current Record Transporter Current Glu_Puff->Record_Current Record_Again Record Transporter Current (in presence of this compound) Glu_Puff->Record_Again Apply_VU Apply this compound Record_Current->Apply_VU Compare Compare Currents Record_Current->Compare Apply_VU->Glu_Puff Record_Again->Compare

Caption: Logical workflow for electrophysiological recording of glutamate transporter currents.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of Kir4.1 channels in astrocyte physiology and pathophysiology. Its ability to indirectly inhibit glutamate uptake by modulating the astrocyte membrane potential underscores the intricate relationship between ion homeostasis and neurotransmitter clearance in the central nervous system. Further research is warranted to fully elucidate the concentration-dependent effects of this compound on glutamate uptake and to explore its therapeutic potential in neurological disorders characterized by glutamate excitotoxicity.

References

The Therapeutic Potential of VU0134992: A Technical Guide to a Novel Kir4.1 Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0134992 is a first-in-class, orally active and selective inhibitor of the Kir4.1 potassium channel, a promising novel target for diuretic therapy in the management of hypertension. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound. It details the compound's mechanism of action, selectivity profile, and in vivo efficacy. Furthermore, this document outlines the key experimental protocols utilized in its characterization and provides a framework for future research into its effects on renal signaling pathways.

Introduction

The inward-rectifier potassium (Kir) channel Kir4.1 (encoded by the KCNJ10 gene) plays a crucial physiological role in various tissues, including the brain, inner ear, and kidneys.[1][2] In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key regulator of sodium and potassium balance. Loss-of-function mutations in the gene encoding Kir4.1 lead to EAST/SeSAME syndrome, a condition characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[2] The development of pharmacological modulators for Kir4.1 has been a significant challenge, hindering the exploration of its therapeutic potential. This compound has emerged as a potent and selective small-molecule inhibitor of Kir4.1, offering a valuable tool to probe the channel's function and its viability as a diuretic target.[2]

Mechanism of Action and Selectivity

This compound acts as a pore blocker of the Kir4.1 channel.[2] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate 158 and isoleucine 159.[2]

Potency and Selectivity Profile

The inhibitory activity of this compound has been quantified using both patch-clamp electrophysiology and thallium flux assays. The compound demonstrates a clear preference for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels and other members of the Kir channel family.

Target ChannelAssay TypeIC50 (µM)Selectivity vs. Kir4.1Reference
Kir4.1 Whole-Cell Patch Clamp0.97 -[2]
Kir4.1/5.1Whole-Cell Patch Clamp9.09.3-fold[2]
Kir1.1 (ROMK)Thallium Flux>30>30-fold[2]
Kir2.1Thallium Flux>30>30-fold[2]
Kir2.2Thallium Flux>30>30-fold[2]
Kir2.3Thallium FluxWeakly active-[2]
Kir3.1/3.2Thallium Flux2.5-[3]
Kir3.1/3.4Thallium Flux3.1-[3]
Kir4.2Thallium Flux8.2-[4]
Kir6.2/SUR1Thallium FluxWeakly active-[2]
Kir7.1Thallium FluxWeakly active-[2]

In Vivo Efficacy: Diuretic and Natriuretic Effects

Preclinical studies in rats have demonstrated the in vivo efficacy of this compound as a diuretic and natriuretic agent. Oral administration of the compound leads to a dose-dependent increase in urine volume, as well as sodium and potassium excretion.[2][4] This provides strong evidence for its potential as a novel diuretic for the treatment of hypertension.

Treatment GroupDose (mg/kg)Urine Volume (mL)Sodium (Na+) Excretion (mmol)Potassium (K+) Excretion (mmol)Reference
Vehicle-11.8 ± 0.91.1 ± 0.10.8 ± 0.1[2]
This compound 50 20.5 ± 1.5 2.3 ± 0.2 1.4 ± 0.1 [2]
This compound 100 24.1 ± 1.2 2.9 ± 0.2 1.7 ± 0.1 [2]
Hydrochlorothiazide1025.4 ± 1.13.2 ± 0.21.5 ± 0.1*[2]

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Signaling Pathway: The WNK/SPAK/NCC Cascade

The diuretic and natriuretic effects of this compound are mediated through its influence on the WNK-SPAK-NCC signaling cascade in the distal convoluted tubule. Inhibition of the basolateral Kir4.1 channel by this compound is hypothesized to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration. This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases. Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated and its activity is reduced, resulting in decreased sodium reabsorption and increased excretion of sodium and water.

WNK_SPAK_NCC_Pathway cluster_lumen Tubular Lumen (Urine) cluster_dct Distal Convoluted Tubule Cell cluster_interstitium Blood/Interstitium NaCl_lumen Na+ Cl- NCC NCC (Active, Phosphorylated) NaCl_lumen->NCC NCC_inactive NCC (Inactive, Dephosphorylated) Na_in Na+ reabsorption NCC->Na_in SPAK SPAK/OSR1 (Active, Phosphorylated) SPAK->NCC Phosphorylates SPAK_inactive SPAK/OSR1 (Inactive) SPAK_inactive->NCC_inactive No Phosphorylation WNK WNK Kinase (Active) WNK->SPAK Phosphorylates WNK_inactive WNK Kinase (Inactive) WNK_inactive->SPAK_inactive No Phosphorylation Kir41 Kir4.1 Channel K_out K+ efflux Kir41->K_out This compound This compound This compound->Kir41 Blocks Cl_in Intracellular Cl- Cl_in->WNK Inhibits K_interstitium K+ K_interstitium->Kir41

Caption: Proposed signaling pathway for this compound-mediated diuresis.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human Kir4.1.

  • Pipette Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH.

  • Bath Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • Voltage steps are applied from -120 mV to +60 mV in 20 mV increments to elicit whole-cell currents.

    • This compound is perfused at various concentrations to determine the IC50 value.

    • Currents are recorded and analyzed to quantify the inhibitory effect of the compound.

Patch_Clamp_Workflow start Start prepare_cells Prepare HEK-293 cells expressing Kir4.1 start->prepare_cells form_seal Form a gigaohm seal with the cell membrane prepare_cells->form_seal pull_pipette Pull glass micropipette (3-5 MΩ resistance) fill_pipette Fill pipette with intracellular solution pull_pipette->fill_pipette fill_pipette->form_seal rupture_patch Rupture membrane patch to achieve whole-cell configuration form_seal->rupture_patch record_baseline Record baseline Kir4.1 currents rupture_patch->record_baseline apply_compound Apply this compound at varying concentrations record_baseline->apply_compound record_inhibition Record inhibited Kir4.1 currents apply_compound->record_inhibition analyze_data Analyze data to determine IC50 record_inhibition->analyze_data end End analyze_data->end

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Thallium Flux Assay

This is a high-throughput screening method used to identify and characterize modulators of potassium channels.

  • Cell Line: HEK-293 cells stably expressing the Kir channel of interest.

  • Reagents:

    • Thallium-sensitive fluorescent dye (e.g., FluoZin-2).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Stimulus buffer containing thallium sulfate.

  • Procedure:

    • Cells are plated in 384-well plates and loaded with the fluorescent dye.

    • This compound or other test compounds are added to the wells.

    • A baseline fluorescence reading is taken.

    • Thallium-containing stimulus buffer is added to initiate ion flux through the Kir channels.

    • The change in fluorescence, which is proportional to thallium influx, is measured over time.

    • Inhibition is calculated relative to control wells.

Thallium_Flux_Workflow start Start plate_cells Plate Kir4.1-expressing HEK-293 cells in 384-well plate start->plate_cells load_dye Load cells with thallium-sensitive dye plate_cells->load_dye add_compound Add this compound or control compounds load_dye->add_compound read_baseline Measure baseline fluorescence add_compound->read_baseline add_thallium Add thallium-containing stimulus buffer read_baseline->add_thallium read_flux Measure fluorescence change (Thallium influx) add_thallium->read_flux analyze Analyze data and calculate % inhibition read_flux->analyze end End analyze->end

Caption: Workflow for the thallium flux assay.

Western Blotting for Phosphorylated WNK/SPAK/NCC

This protocol is designed to investigate the effect of this compound on the phosphorylation state of key proteins in the WNK/SPAK/NCC signaling cascade in renal cells.

  • Cell Line: Mouse distal convoluted tubule (mDCT) cell line or primary renal tubule cells.

  • Procedure:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells and collect protein extracts.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of WNK1, SPAK/OSR1, and NCC.

    • Use corresponding primary antibodies for the total protein levels as loading controls.

    • Incubate with secondary antibodies conjugated to a detectable marker (e.g., HRP).

    • Detect the signal using chemiluminescence and quantify the band intensities to determine the change in phosphorylation.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacology of Kir4.1 channels. Its potency, selectivity, and in vivo efficacy as a diuretic and natriuretic agent underscore its therapeutic potential for the treatment of hypertension. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the physiological and pathophysiological roles of Kir4.1. Future research should focus on comprehensive preclinical safety and toxicology studies, as well as further elucidation of the downstream effects of Kir4.1 inhibition in different tissues. The continued exploration of this compound and similar compounds will be crucial in validating Kir4.1 as a novel and effective therapeutic target.

References

Methodological & Application

Application Notes and Protocols for VU0134992 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of VU0134992 in whole-cell patch-clamp experiments to assess its effects on inwardly rectifying potassium (Kir) channels, with a particular focus on Kir2.1. This compound is a known blocker of the Kir4.1 channel and exhibits selectivity over other Kir channel subtypes.[1][2][3][4]

Introduction

This compound has been identified as a pore blocker of the Kir4.1 potassium channel with an IC50 value of 0.97 µM.[1][2][3][4] It displays significant selectivity for Kir4.1 over other Kir channels, including Kir1.1, Kir2.1, and Kir2.2, where it is reported to be more than 30-fold selective.[1][2][4][5][6] This document outlines a comprehensive protocol for utilizing whole-cell patch-clamp electrophysiology to verify the inhibitory activity and selectivity of this compound on Kir channels expressed in a heterologous expression system like Human Embryonic Kidney 293 (HEK293) cells.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound on various Kir channels as determined by whole-cell patch-clamp and thallium flux assays.

ChannelIC50 (µM)Assay TypeNotesReference
Kir4.1 0.97Whole-cell patch-clampat -120 mV[4][5][6][7][8]
Kir4.1/5.1 9Whole-cell patch-clampat -120 mV[5][6][7][8]
Kir1.1 >30Thallium flux assay>30-fold selective for Kir4.1[5][6]
Kir2.1 >30Thallium flux assay>30-fold selective for Kir4.1[1][2][5][6]
Kir2.2 >30Thallium flux assay>30-fold selective for Kir4.1[5][6]
Kir2.3 Weakly activeThallium flux assayPartial inhibition at 30 µM[5]
Kir3.1/3.2 2.5Thallium flux assay[5][7][8]
Kir3.1/3.4 3.1Thallium flux assay[5][7][8]
Kir4.2 8.1Thallium flux assay[5][7][8]
Kir6.2/SUR1 Weakly activeThallium flux assay12% inhibition at 30 µM[5]
Kir7.1 Weakly activeThallium flux assay15% inhibition at 30 µM[5]

Experimental Protocol: Whole-Cell Patch-Clamp

This protocol is designed for recording Kir2.1 currents from stably transfected HEK293 cells and assessing the effect of this compound.

Cell Culture and Preparation
  • Cell Line: HEK293 cells stably expressing human Kir2.1 (hKir2.1).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

  • Cell Plating: For recording, plate cells onto glass coverslips at a low density to allow for easy patching of individual cells. Grow for 24-48 hours before the experiment.

Solutions and Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).[1] Store at -20°C.[1] Subsequent dilutions should be made in the extracellular solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.[9]

Patch-Clamp Electrophysiology
  • Apparatus: A standard patch-clamp setup including an amplifier, a micromanipulator, a microscope, and a perfusion system.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establishing Whole-Cell Configuration:

    • Form a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 3-5 minutes before starting the recording protocol.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -20 mV.[10]

    • To elicit Kir2.1 currents, apply a series of voltage steps from -120 mV to +60 mV in 10 mV increments for 500 ms.[11]

    • Alternatively, a voltage ramp protocol from -120 mV to +60 mV over 1000 ms can be used.[11]

  • Data Acquisition: Record the resulting currents using appropriate software (e.g., pCLAMP).

Application of this compound
  • Obtain a stable baseline recording of Kir2.1 currents for several minutes.

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound. Start with a concentration reflecting its low potency on Kir2.1 (e.g., 10-30 µM) and a positive control concentration for Kir4.1 (e.g., 1 µM) if testing on that channel.

  • Record the currents in the presence of the compound until a steady-state effect is observed.

  • Perform a washout by perfusing with the control extracellular solution to observe the reversibility of the drug effect.

Signaling Pathway and Mechanism of Action

This compound acts as a direct pore blocker of the Kir4.1 channel. For Kir2.1, it is considered a very weak or non-blocker. The diagram below illustrates the differential interaction of this compound with Kir4.1 and Kir2.1 channels.

cluster_kir41 Kir4.1 Channel cluster_kir21 Kir2.1 Channel kir41 Kir4.1 Pore result41 Channel Inhibition vu992_41 This compound vu992_41->kir41 Blocks Pore kir21 Kir2.1 Pore result21 No Significant Inhibition vu992_21 This compound vu992_21->kir21 No Significant Interaction

Caption: Interaction of this compound with Kir4.1 and Kir2.1 channels.

Experimental Workflow

The following diagram outlines the major steps in the experimental workflow for testing the effect of this compound using patch-clamp.

prep Cell Preparation (HEK293-Kir2.1) solutions Prepare Solutions (Intra/Extra-cellular, this compound) prep->solutions patch Establish Whole-Cell Patch-Clamp Configuration solutions->patch baseline Record Baseline Kir2.1 Currents patch->baseline application Apply this compound baseline->application recording Record Currents in Presence of Compound application->recording washout Washout recording->washout analysis Data Analysis washout->analysis

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

Application Notes and Protocols for the Preparation of VU0134992 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of stock solutions of VU0134992, a selective blocker of the Kir4.1 potassium channel. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. These protocols cover both the free base and hydrochloride salt forms of the compound.

Compound Information

This compound is a small molecule inhibitor of the inwardly rectifying potassium channel Kir4.1, with an IC50 of approximately 0.97 µM.[1][2] It is a valuable tool for studying the physiological roles of this channel. Proper handling and storage are essential to maintain its stability and activity.

Data Presentation: Physicochemical Properties

A summary of the key properties for both this compound and its hydrochloride salt is presented below.

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₂₀H₃₁BrN₂O₂[1][3]C₂₀H₃₂BrClN₂O₂[4]
Molecular Weight 411.38 g/mol [1][3]447.84 g/mol [4][5]
Appearance Solid[3]White to off-white solid[5]
Purity ≥95% - ≥98%[1][6]Data not specified, assume similar purity to free base
Storage (Solid) -20°C for up to 3 years[3][7]4°C, sealed, away from moisture[5] or -20°C[4]
Storage (in Solvent) -80°C for up to 1 year; -20°C for shorter periods[3]-80°C for 6 months; -20°C for 1 month[4][5]

Solubility Data

SolventThis compound (Free Base) SolubilityThis compound Hydrochloride SolubilityNotes
DMSO Up to 100 mM[1]Up to 250 mg/mL (558.24 mM)[4][5]Sonication is recommended to aid dissolution.[3][7] Use freshly opened DMSO as it is hygroscopic.[5]
Ethanol Up to 100 mM[1]Not specified-
Dimethylformamide Not specifiedApprox. 1-2 mg/mL[6]-
Water Insoluble2.27 mg/mL (5.07 mM)[5]Requires sonication and heating to 60°C.[5] The hydrochloride salt form generally has better water solubility.[8][9]
In Vivo Vehicles Not specifiedSoluble in various mixtures (e.g., DMSO/PEG300/Tween-80/Saline)[5]Specific protocols are available for preparing formulations for animal studies.[5]

Experimental Protocols

Safety Precautions:

  • This material should be considered hazardous until further information is available.[6]

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[6]

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handle the solid powder in a chemical fume hood to avoid inhalation.

  • Review the complete Safety Data Sheet (SDS) for this product before use.[6]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound (Free Base)

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for your experimental requirements.

Materials:

  • This compound (free base) solid

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound (free base) is 411.38 g/mol .

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 411.38 g/mol x 1000 mg/g = 4.11 mg

  • Weigh the compound:

    • Carefully weigh out 4.11 mg of this compound powder using an analytical balance and place it into a clean, labeled microcentrifuge tube or vial.

  • Add the solvent:

    • Add 1 mL of high-purity DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[3][7] Gentle warming to 37°C may also aid dissolution.[4]

  • Storage:

    • Once fully dissolved, the stock solution is ready for use.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]

    • Store the aliquots at -80°C for up to one year.[3] For short-term storage, -20°C is acceptable for up to one month.[4][5]

Protocol 2: Preparation of a 50 mM DMSO Stock Solution of this compound Hydrochloride

This protocol details the preparation of 1 mL of a 50 mM stock solution of the more water-soluble hydrochloride salt.

Materials:

  • This compound hydrochloride solid

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound hydrochloride is 447.84 g/mol .[4][5]

    • To prepare 1 mL of a 50 mM solution, you will need:

      • Mass (mg) = 50 mmol/L x 0.001 L x 447.84 g/mol x 1000 mg/g = 22.39 mg

  • Weigh the compound:

    • Accurately weigh 22.39 mg of this compound hydrochloride powder and place it into a labeled microcentrifuge tube.

  • Add the solvent:

    • Add 1 mL of high-purity DMSO to the tube.

  • Dissolve the compound:

    • Vortex the solution vigorously.

    • Sonication is recommended to ensure complete dissolution.[7] Heating to 37°C can also be beneficial.[4]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]

Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use calc 1. Calculate Mass (Molarity x Volume x MW) weigh 2. Weigh Compound calc->weigh Obtain required mass add_solvent 3. Add Solvent (e.g., DMSO) weigh->add_solvent Transfer solid dissolve 4. Dissolve (Vortex, Sonicate) add_solvent->dissolve Create mixture aliquot 5. Aliquot Solution dissolve->aliquot Homogeneous solution store 6. Store at -80°C aliquot->store Prevent freeze-thaw use 7. Dilute for Experiment store->use For working solution

References

Application Notes and Protocols for In Vivo Administration of VU0134992

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 is a potent and selective inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2][3] Kir4.1 channels are crucial for maintaining electrochemical gradients in various tissues, including the kidney, brain, and inner ear.[1][4] In the kidney, Kir4.1 is predominantly expressed in the distal convoluted tubule (DCT) and plays a significant role in renal salt handling.[4][5] Inhibition of Kir4.1 with this compound has been shown to induce dose-dependent diuresis, natriuresis (sodium excretion), and kaliuresis (potassium excretion) in rats, highlighting its potential as a novel diuretic agent.[1][6]

These application notes provide detailed protocols for the in vivo administration of this compound in a research setting, along with a summary of its known effects and the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vivo administration of this compound in rats.

Table 1: In Vivo Administration Parameters for this compound in Rats

ParameterValueReference
Animal ModelMale Sprague-Dawley rats[2]
Administration RouteOral gavage[2][3]
Dosages50 mg/kg and 100 mg/kg[2][3]
Vehicle10% Ethanol + 40% PEG400 + 50% Saline[1]

Table 2: Reported In Vivo Effects of this compound in Rats

EffectDosageOutcomeReference
Diuresis50 mg/kg, 100 mg/kgStatistically significant increase in urine volume[1]
Natriuresis50 mg/kg, 100 mg/kgStatistically significant increase in urinary Na+ excretion[1][2]
Kaliuresis50 mg/kg, 100 mg/kgStatistically significant increase in urinary K+ excretion[1][2]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Ethanol (200 proof)

  • Polyethylene glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired dosage (50 or 100 mg/kg) and the body weight of the animals.

  • Prepare the vehicle solution by mixing 10% ethanol, 40% PEG400, and 50% saline by volume. For example, to prepare 10 mL of the vehicle, mix 1 mL of ethanol, 4 mL of PEG400, and 5 mL of saline.

  • Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

  • Add a small volume of the vehicle to the this compound powder and vortex thoroughly to create a slurry.

  • Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for a few minutes to aid in dissolution and ensure uniformity.

  • Visually inspect the formulation for any undissolved particles. The final formulation should be a clear solution or a uniform suspension.

In Vivo Administration via Oral Gavage in Rats

Materials:

  • Male Sprague-Dawley rats

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (stainless steel, ball-tipped)

  • Syringes

  • Animal scale

Procedure:

  • Weigh each rat accurately to determine the correct volume of the this compound formulation to be administered. The dosing volume should be calculated based on the concentration of the formulation and the desired dosage (mg/kg). A common dosing volume for rats is 5-10 mL/kg.

  • Gently restrain the rat.

  • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

  • Draw the calculated volume of the this compound formulation into a syringe fitted with the oral gavage needle.

  • Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach.

  • Administer the formulation slowly and steadily.

  • Withdraw the gavage needle gently.

  • Monitor the animal for any signs of distress after administration.

  • For diuretic studies, house the rats in metabolic cages to allow for the collection of urine over a specified period (e.g., 4 hours).[4]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Renal Epithelial Cells

The primary mechanism of action of this compound in the kidney involves the inhibition of Kir4.1 channels in the distal convoluted tubule. This initiates a signaling cascade that ultimately leads to increased urine and salt excretion.

VU0134992_Signaling_Pathway This compound This compound Kir41 Kir4.1 Channel (in DCT) This compound->Kir41 Inhibits MembraneDepol Membrane Depolarization Kir41->MembraneDepol Leads to IntraCl Increased Intracellular Chloride [Cl-] MembraneDepol->IntraCl Causes WNKSPAK Inhibition of WNK-SPAK Pathway IntraCl->WNKSPAK Results in NCC Decreased Phosphorylation and Activity of NCC WNKSPAK->NCC Diuresis Diuresis and Natriuresis NCC->Diuresis Promotes

Caption: Signaling pathway of this compound in renal distal convoluted tubule (DCT) cells.

Experimental Workflow for In Vivo Study

The following diagram outlines the typical workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow start Start prep_compound Prepare this compound Formulation start->prep_compound weigh_animals Weigh Animals and Calculate Dosage prep_compound->weigh_animals administer Administer this compound via Oral Gavage weigh_animals->administer metabolic_cages House in Metabolic Cages administer->metabolic_cages collect_samples Collect Urine Samples (e.g., over 4 hours) metabolic_cages->collect_samples analyze_samples Analyze Urine Volume and Electrolyte Content collect_samples->analyze_samples data_analysis Data Analysis and Interpretation analyze_samples->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the in vivo effects of this compound.

References

Application Notes: Utilizing VU0134992 in Thallium Flux Assays for Kir Channel Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1][2][3] It serves as a critical tool for investigating the physiological and pathological roles of Kir4.1 and for the development of novel therapeutics targeting this channel. Thallium flux assays are a robust, fluorescence-based method used for high-throughput screening (HTS) of ion channel modulators.[4][5] This technique leverages the permeability of potassium channels to thallium ions (Tl⁺) and a thallium-sensitive fluorescent dye to measure channel activity.[5] When channels are open, Tl⁺ enters the cell, binds to the intracellular dye, and produces a measurable increase in fluorescence, providing a proxy for potassium channel activity.[6] These application notes provide detailed protocols and data for the use of this compound in thallium flux assays to characterize Kir channel inhibition.

Data Presentation: Potency and Selectivity of this compound

The inhibitory activity of this compound has been quantified against a panel of Kir channels using thallium flux assays. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values and the maximal percentage of inhibition observed.

Table 1: Inhibitory Potency (IC₅₀) of this compound on Kir Channels in Thallium Flux Assays

Kir Channel SubunitIC₅₀ (µM)
Kir4.15.2[1]
Kir3.1/3.22.5[1][7]
Kir3.1/3.43.1[1][7]
Kir4.28.1[1][7]
Kir4.1/5.19.05*

*Note: This IC₅₀ value was determined via whole-cell patch-clamp electrophysiology, as specific thallium flux data for this heteromer was not detailed in the provided results.[1][2] this compound is reported to be 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 channels.[1][2][8]

Table 2: Maximal Inhibition of Kir Channels by this compound at 30 µM in Thallium Flux Assays

Kir Channel SubunitMaximal Inhibition (%)
Kir4.1100[1][7]
Kir3.1/3.292[1][7]
Kir3.1/3.492[1][7]
Kir4.2100[1][7]

This compound demonstrates over 30-fold selectivity for Kir4.1 when compared to Kir1.1, Kir2.1, and Kir2.2, and shows weak activity towards Kir2.3, Kir6.2/SUR1, and Kir7.1 in these assays.[1][2][8]

Experimental Protocols

This section details a generalized protocol for performing a thallium flux assay to measure the inhibitory activity of this compound on Kir4.1 channels expressed in a stable cell line (e.g., T-REx-HEK293).

Materials and Reagents
  • Cell Line: T-REx-HEK293 cells with tetracycline-inducible expression of Kir4.1.

  • Culture Medium: DMEM with 10% dialyzed FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, 5 µg/mL blasticidin S, and 250 µg/mL hygromycin.

  • Tetracycline: 1 µg/mL for inducing channel expression.

  • Assay Plates: 384-well, clear-bottom, black-walled, amine-coated plates.

  • Thallium-sensitive dye: FluoZin-2, FluxOR™, or similar.

  • This compound Stock Solution: Prepared in DMSO (e.g., 10 mM stock).

  • Assay Buffer (Chloride-Free): Composed of 125 mM sodium gluconate, 1 mM magnesium sulfate, 1.8 mM calcium gluconate, 5 mM glucose, and 10 mM HEPES, pH 7.3.

  • Thallium Stimulus Buffer: Assay Buffer containing 12 mM thallium sulfate.

  • Kinetic Plate Reader: Equipped with appropriate filters for the chosen fluorescent dye (e.g., Ex/Em ≈ 490/525 nm).

Protocol Steps
  • Cell Plating:

    • Culture T-REx-HEK293-Kir4.1 cells according to standard procedures.

    • To induce Kir4.1 expression, add 1 µg/mL tetracycline to the culture medium.

    • Plate the induced cells in 384-well plates at a density of approximately 20,000 cells per well in 20 µL of culture medium.[9]

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[9]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for generating a concentration-response curve (e.g., from 0.3 nM to 30 µM).[7]

    • Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer) and a positive control for maximal inhibition (e.g., a known non-specific blocker like 100 µM fluoxetine).[9]

  • Dye Loading:

    • Remove the culture medium from the cell plates.

    • Add the thallium-sensitive dye loading solution to each well according to the manufacturer's instructions.

    • Incubate the plates for approximately 60-90 minutes at room temperature or 37°C, protected from light.[10][11]

    • After incubation, remove the dye solution and wash the cells gently with Assay Buffer to remove extracellular dye.[10][11]

  • Compound Incubation:

    • Add the prepared this compound dilutions and controls to the respective wells.

    • Incubate for approximately 20 minutes at room temperature.[9]

  • Thallium Flux Measurement:

    • Place the assay plate into the kinetic plate reader.

    • Establish a stable baseline fluorescence reading for approximately 1-4 minutes.[9]

    • Using the plate reader's integrated pipettor, add the Thallium Stimulus Buffer to all wells to initiate thallium influx.[9]

    • Continue to record the fluorescence signal at a set interval (e.g., 1 Hz) for a total of 4-5 minutes.[9]

  • Data Analysis:

    • Normalize the fluorescence signal (F) to the initial baseline fluorescence (F₀).

    • The rate of thallium influx can be determined by calculating the initial slope of the fluorescence increase after stimulus addition.[12]

    • Plot the influx rate against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the key processes involved in using this compound in thallium flux assays.

Thallium_Flux_Assay_Mechanism cluster_cell Cell Kir_Channel Kir Channel Tl_in Tl⁺ Dye Thallium-Sensitive Dye (Low Fluorescence) Activated_Dye Activated Dye (High Fluorescence) Fluorescence Fluorescence Signal Activated_Dye->Fluorescence Emission Tl_in->Dye Binding Tl_out Extracellular Tl⁺ Tl_out->Kir_Channel Influx This compound This compound (Inhibitor) This compound->Kir_Channel Block

Caption: Mechanism of the thallium flux assay for Kir channel inhibition.

Thallium_Flux_Assay_Workflow A 1. Plate Kir4.1-expressing cells in 384-well plate B 2. Load cells with thallium-sensitive dye A->B C 3. Incubate with this compound (or vehicle control) B->C D 4. Measure baseline fluorescence C->D E 5. Add Thallium Stimulus Buffer D->E F 6. Record fluorescence change over time E->F G 7. Analyze data to determine IC50 F->G

Caption: Experimental workflow for a this compound thallium flux assay.

GIRK_Channel_Signaling cluster_membrane Plasma Membrane GPCR Gi/o-coupled GPCR G_Protein Gαiβγ GPCR->G_Protein GDP-GTP Exchange G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma GIRK GIRK Channel (Kir3.x) G_beta_gamma->GIRK Direct Binding & Activation K_efflux K⁺ (or Tl⁺) Efflux/ Influx GIRK->K_efflux Agonist Agonist Agonist->GPCR Activation Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Caption: GPCR-mediated activation of GIRK channels relevant to flux assays.

References

Application Notes and Protocols for VU0134992 in Kir4.1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of VU0134992 as a selective inhibitor of the Kir4.1 potassium channel in in vitro settings. The information is compiled to assist in the design and execution of experiments aimed at studying the function and pharmacology of Kir4.1 channels.

Introduction

The inward rectifier potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, plays a crucial role in maintaining potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1][2][3] In the central nervous system, Kir4.1 in astrocytes is essential for "spatial buffering," a process that clears excess extracellular potassium released during neuronal activity.[3] In the kidney, it is involved in sodium reabsorption in the distal convoluted tubule.[3] Dysfunctional Kir4.1 channels are associated with EAST/SeSAME syndrome, characterized by epilepsy, ataxia, renal salt wasting, and sensorineural deafness.[1][2]

This compound is a potent and selective small-molecule inhibitor of homomeric Kir4.1 channels.[1][4][5] It acts as a pore blocker, interacting with specific amino acid residues, glutamate 158 and isoleucine 159, within the ion conduction pathway.[1][3][6] Its selectivity and in vivo activity make it a valuable tool for investigating the physiological and pathological roles of Kir4.1.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound against Kir4.1 and other Kir channels has been quantified using various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

ChannelAssay MethodIC50 (µM)Selectivity vs. Kir4.1 (approx.)Reference
Kir4.1 (homomeric) Whole-cell patch-clamp 0.97 - [1][2][4][5][6][7][8]
Kir4.1/5.1 (heteromeric)Whole-cell patch-clamp9.09-fold[1][2][4][6][7][8]
Kir4.1 (homomeric)Thallium (Tl+) flux assay5.2-[1][4][8]
Kir1.1Thallium (Tl+) flux assay>30>30-fold[1][4][6][7][8]
Kir2.1Thallium (Tl+) flux assay>30>30-fold[1][4][6][7][8]
Kir2.2Thallium (Tl+) flux assay>30>30-fold[1][4][6][7][8]
Kir2.3Thallium (Tl+) flux assayWeakly active-[1][2][4][6][7][8]
Kir3.1/3.2Thallium (Tl+) flux assay2.5-[4][8]
Kir3.1/3.4Thallium (Tl+) flux assay3.1-[1][4][8]
Kir4.2Thallium (Tl+) flux assay8.1-[1][4][8]
Kir6.2/SUR1Thallium (Tl+) flux assayWeakly active-[1][2][4][6][7][8]
Kir7.1Thallium (Tl+) flux assayWeakly active-[1][2][4][6][7][8]

Experimental Protocols

Two primary in vitro methods have been utilized to characterize the inhibitory effect of this compound on Kir4.1 channels: whole-cell patch-clamp electrophysiology and fluorescence-based thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" method directly measures the ion flow through Kir4.1 channels in the cell membrane, providing detailed information on channel kinetics and pharmacology.

Objective: To determine the IC50 of this compound for Kir4.1 channels expressed in a heterologous system (e.g., HEK-293 cells).

Materials:

  • HEK-293 cells stably expressing Kir4.1

  • Cell culture reagents

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution: (in mM) 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH

  • Intracellular (pipette) solution: (in mM) 135 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, pH 7.2 with KOH

  • This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions

Procedure:

  • Cell Preparation: Plate Kir4.1-expressing HEK-293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.

  • Compound Application:

    • Establish a stable baseline recording of Kir4.1 currents.

    • Perfuse the cell with the extracellular solution containing a known concentration of this compound.

    • Record the currents until a steady-state inhibition is reached.

  • Data Analysis:

    • Measure the peak inward current amplitude at a hyperpolarizing voltage step (e.g., -120 mV) before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

G Experimental Workflow: Whole-Cell Patch-Clamp cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture Kir4.1-expressing HEK-293 cells pipette_prep Fabricate patch pipettes solutions Prepare intracellular and extracellular solutions giga_seal Form giga-ohm seal solutions->giga_seal whole_cell Achieve whole-cell configuration giga_seal->whole_cell record_baseline Record baseline Kir4.1 currents whole_cell->record_baseline apply_compound Apply this compound record_baseline->apply_compound record_inhibition Record inhibited currents apply_compound->record_inhibition measure_current Measure current amplitudes record_inhibition->measure_current calc_inhibition Calculate % inhibition measure_current->calc_inhibition plot_curve Plot concentration- response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 G Physiological Role of Kir4.1 and Inhibition by this compound cluster_neuron Neuron cluster_astrocyte Astrocyte neuronal_activity Neuronal Activity k_release K+ Release neuronal_activity->k_release extracellular_k Extracellular K+ k_release->extracellular_k kir41 Kir4.1 Channel k_uptake K+ Uptake (Spatial Buffering) kir41->k_uptake k_uptake->neuronal_activity Maintains neuronal excitability extracellular_k->kir41 K+ influx This compound This compound This compound->kir41

References

Application Notes and Protocols for Whole-Cell Patch Clamp Studies Using VU0134992

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing VU0134992, a selective inhibitor of the Kir4.1 potassium channel, in whole-cell patch clamp electrophysiology experiments. This document outlines the mechanism of action, provides quantitative data on its activity, and offers a step-by-step experimental protocol.

Introduction

This compound is a potent and selective small-molecule blocker of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1][2][3][4] Kir4.1 channels are crucial for maintaining the resting membrane potential and potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1][2][3] Dysregulation of Kir4.1 is associated with several pathological conditions, making it a significant target for drug discovery. This compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir4.1 channels.[1]

Mechanism of Action

This compound acts as a pore blocker of the Kir4.1 channel.[1][2] It physically obstructs the ion conduction pathway, thereby inhibiting the flow of potassium ions through the channel.[2] Site-directed mutagenesis studies have identified that this compound interacts with the pore-lining residues glutamate 158 (E158) and isoleucine 159 (I159) of the Kir4.1 channel to exert its inhibitory effect.[1][2]

Quantitative Data

The following table summarizes the inhibitory potency and selectivity of this compound against various Kir channels as determined by whole-cell patch clamp and thallium flux assays.

ChannelAssay TypeIC50 (µM)Selectivity vs. Kir4.1Reference
Kir4.1 Whole-cell patch clamp 0.97 - [1][2][4]
Kir4.1/5.1Whole-cell patch clamp9.09-fold[1][2]
Kir1.1Thallium flux>30>30-fold[1][2]
Kir2.1Thallium flux>30>30-fold[1][2]
Kir2.2Thallium flux>30>30-fold[1][2]
Kir2.3Thallium fluxWeakly active-[1][2]
Kir3.1/3.2Thallium flux2.5-[2][4]
Kir3.1/3.4Thallium flux3.1-[2][4]
Kir4.2Thallium flux8.1-[2][4]
Kir6.2/SUR1Thallium fluxWeakly active-[1][2]
Kir7.1Thallium fluxWeakly active-[1][2]

Experimental Protocol: Whole-Cell Patch Clamp Recording

This protocol is adapted from studies characterizing this compound and is suitable for mammalian cell lines (e.g., CHO or HEK-293) stably expressing the Kir4.1 channel.

Solutions and Reagents
  • External Solution (aCSF):

    • 125 mM NaCl

    • 2.5 mM KCl

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 1.25 mM NaH₂PO₄

    • 25 mM NaHCO₃

    • 25 mM Glucose

    • pH adjusted to 7.4 with 95% O₂/5% CO₂

    • Osmolarity: 305-315 mOsm

  • Internal (Pipette) Solution:

    • 130 mM KCl

    • 5 mM NaCl

    • 1 mM MgCl₂

    • 10 mM HEPES

    • 11 mM EGTA

    • 0.4 mM CaCl₂

    • pH adjusted to 7.3 with KOH

    • Osmolarity: 260-280 mOsm

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution in DMSO.

    • Store at -20°C.

    • Dilute to the final desired concentration in the external solution on the day of the experiment.

Cell Preparation
  • Culture cells expressing the Kir4.1 channel on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution at a rate of 1.5-2 mL/min.

Whole-Cell Recording Procedure
  • Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Approach a target cell with the pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (gigaseal).

  • After achieving a stable gigaseal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode.

Voltage-Clamp Protocol and Data Acquisition
  • Hold the cell at a membrane potential of -75 mV.[2]

  • Apply voltage steps from -120 mV to +120 mV in 20 mV increments for 200 ms each, with a 5-second interval between steps.[2]

  • Alternatively, a voltage ramp protocol can be used, stepping to -120 mV for 200 ms and then ramping to +120 mV at a rate of 1.2 mV/ms.[2]

  • Acquire data at a sampling rate of 5 kHz and filter at 1 kHz.[2]

  • Record baseline currents in the external solution.

  • Apply this compound at the desired concentration by perfusing the recording chamber with the drug-containing external solution.

  • Record currents in the presence of this compound until a steady-state block is achieved.

  • To determine the IC50, apply a range of this compound concentrations and measure the resulting current inhibition.

Data Analysis
  • Measure the steady-state current amplitude at a specific voltage (e.g., -120 mV) before and after the application of this compound.

  • Calculate the percentage of current inhibition for each concentration of this compound.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

Mechanism of Action of this compound

Mechanism of this compound Action on Kir4.1 Channel cluster_channel Kir4.1 Channel Pore Ion Conduction Pore K_ion_out K+ Ion Pore->K_ion_out Efflux Residues E158 & I159 Residues This compound This compound This compound->Residues Binds to Block Blockage of K+ Flow This compound->Block Causes K_ion_in K+ Ion K_ion_in->Pore Influx Block->Pore

Caption: Mechanism of this compound action on the Kir4.1 channel.

Experimental Workflow for Whole-Cell Patch Clamp

Whole-Cell Patch Clamp Experimental Workflow A Cell Preparation (Kir4.1 expressing cells) C Establish Gigaseal A->C B Pipette Preparation (Internal Solution) B->C D Rupture Membrane (Whole-Cell Configuration) C->D E Baseline Recording (Voltage Clamp) D->E F Apply this compound (External Solution) E->F G Record Drug Effect F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for a whole-cell patch clamp experiment with this compound.

References

Application Notes and Protocols for Oral Gavage Administration of VU0134992 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral gavage administration of VU0134992 in rats, a pioneering, orally active, and selective Kir4.1 potassium channel pore blocker. The information is intended to guide researchers in pharmacology and drug development in studying the in vivo effects of this compound, particularly its diuretic and natriuretic properties.

This compound acts as an inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10), which is crucial for renal function, as well as in astrocytes in the central nervous system and the inner ear.[1] By blocking Kir4.1, this compound has been shown to induce a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis) in rats.[1][2][3][4] This makes it a valuable tool for investigating the therapeutic potential of Kir4.1 inhibition for conditions such as hypertension.[1][2]

Pharmacological Profile of this compound

This compound is the first subtype-preferring inhibitor of the Kir4.1 potassium channel.[5] It exhibits an IC50 of 0.97 µM for Kir4.1 and demonstrates greater than 30-fold selectivity over Kir1.1, Kir2.1, and Kir2.2 channels.[3][5] The compound is also 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 concatemeric channels.[2][5]

PropertyValueReference
Molecular Weight 411.38 g/mol
Formula C20H31BrN2O2
IC50 (Kir4.1) 0.97 µM[1][2][5]
IC50 (Kir4.1/5.1) 9 µM[2][5]
Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at -20°C
Pharmacokinetic Data in Rats

Pharmacokinetic studies in rats have revealed key parameters for this compound following oral administration.

ParameterValueReference
Free Unbound Fraction (fu) in Plasma 0.213[2][3][4][6]
Total Brain Concentration (50 mg/kg oral) 0.94 µM[2]
Total Plasma Concentration (50 mg/kg oral) 0.76 µM[2]
Unbound Brain Concentration (50 mg/kg oral) 0.012 µM[2]
Unbound Plasma Concentration (50 mg/kg oral) 0.16 µM[2]
Brain-to-Plasma Partition Coefficient (Kp) 1.2[2]
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) 0.08[2]
Half-life 10.6 minutes[2]

Experimental Protocols

Oral Gavage Administration of this compound in Rats

This protocol details the procedure for administering this compound to rats via oral gavage to assess its effects on renal function.

Materials:

  • This compound

  • Vehicle solution: 10% ethanol, 40% PEG400, and 50% saline[2]

  • Male Sprague-Dawley rats (250-300 g)[2][5][7][8]

  • Oral gavage needles (flexible or rigid, appropriate size for rats)

  • Syringes

  • Metabolic cages for urine collection

  • Analytical balance

Procedure:

  • Animal Acclimatization: House male Sprague-Dawley rats individually in metabolic cages for at least 2 hours before the experiment to allow for acclimatization.[2] During this period, restrict access to food and water.[2]

  • Preparation of Dosing Solution:

    • Prepare the vehicle solution by mixing 10% ethanol, 40% polyethylene glycol 400 (PEG400), and 50% saline.

    • On the day of the experiment, prepare the dosing solutions of this compound in the vehicle. Doses of 10 mg/kg, 50 mg/kg, and 100 mg/kg have been shown to be effective.[5][7][8][9] Calculate the required amount of this compound based on the body weight of each rat.

  • Oral Gavage Administration:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.

    • Fill a syringe with the calculated volume of the this compound solution or vehicle control.

    • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the solution slowly.

    • Withdraw the needle carefully.

  • Volume Loading: Following drug or vehicle administration, volume load the rats with saline.[9]

  • Urine Collection and Analysis:

    • Place the rats back into the metabolic cages for urine collection over a 4-hour period.[9]

    • Measure the total urine volume.

    • Analyze urine samples for sodium and potassium concentrations to determine the natriuretic and kaliuretic effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its in vivo evaluation.

cluster_0 Renal Tubule Epithelial Cell Kir41 Kir4.1 Channel NaK_ATPase Na+/K+-ATPase Kir41->NaK_ATPase Maintains K+ gradient Diuresis Diuresis (Increased Urine Output) Kir41->Diuresis Natriuresis Natriuresis (Increased Na+ Excretion) Kir41->Natriuresis Kaliuresis Kaliuresis (Increased K+ Excretion) Kir41->Kaliuresis NCC NCC NaK_ATPase->NCC Drives Na+ reabsorption ENaC ENaC NaK_ATPase->ENaC Drives Na+ reabsorption This compound This compound This compound->Kir41 Inhibits

Caption: Mechanism of action of this compound in the kidney.

start Start acclimatize Acclimatize Rats in Metabolic Cages (2h) start->acclimatize prepare_drug Prepare this compound and Vehicle Solutions acclimatize->prepare_drug administer Oral Gavage Administration (this compound or Vehicle) prepare_drug->administer volume_load Volume Load with Saline administer->volume_load collect_urine Collect Urine (4h) volume_load->collect_urine analyze Analyze Urine Volume, Na+, and K+ Levels collect_urine->analyze end End analyze->end

Caption: Experimental workflow for in vivo diuretic studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 is a potent and selective blocker of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1][2][3] It serves as a critical tool compound for investigating the physiological and pathological roles of Kir4.1 channels in various tissues, including the brain, kidney, and inner ear.[3] This document provides detailed application notes and protocols for the proper storage, handling, and experimental use of this compound.

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 years[4]Shipped with blue ice or at ambient temperature.[4]
In Solvent (e.g., DMSO) -80°CUp to 1 year[4]Prepare fresh for in vivo experiments.

Solubility

This compound exhibits good solubility in common organic solvents.

SolventMaximum Concentration
DMSO 60 mg/mL (145.85 mM)[4]
Ethanol 100 mM[5]

Sonication is recommended to aid dissolution in DMSO.[4]

Biological Activity and Selectivity

This compound is a selective inhibitor of Kir4.1 channels. The following table summarizes its inhibitory activity (IC50) against various Kir channels, as determined by whole-cell patch-clamp electrophysiology and thallium (Tl+) flux assays.

Target ChannelAssay MethodIC50 (μM)Selectivity Notes
Homomeric Kir4.1 Whole-cell patch clamp (-120 mV)0.97[2][3][5][6]-
Kir4.1/5.1 Concatemeric Whole-cell patch clamp (-120 mV)9.0[3][6]~9-fold selective for Kir4.1 over Kir4.1/5.1.[3][6]
Homomeric Kir4.1 Thallium (Tl+) flux assay5.2[3]-
Kir1.1, Kir2.1, Kir2.2 Thallium (Tl+) flux assay>30>30-fold selective for Kir4.1.[3][6]
Kir2.3, Kir6.2/SUR1, Kir7.1 Thallium (Tl+) flux assayWeakly active-
Kir3.1/3.2, Kir3.1/3.4, Kir4.2 Thallium (Tl+) flux assay2.5, 3.1, 8.1 respectively[3]Equally active towards these channels.[3][6]

Signaling Pathway

Inhibition of Kir4.1 channels in astrocytes has been shown to activate the Ras/Raf/MEK/ERK signaling pathway, leading to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[1][7] This pathway plays a crucial role in neuronal excitability and may be implicated in conditions such as epilepsy.[1][7]

Kir4_1_Signaling cluster_membrane Astrocyte Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Kir4.1 Kir4.1 This compound->Kir4.1 Inhibits Ras Ras Kir4.1->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK BDNF_Expression BDNF Expression ERK->BDNF_Expression

Kir4.1 inhibition by this compound activates the Ras/Raf/MEK/ERK pathway, increasing BDNF expression.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on Kir4.1 channel currents in a controlled in vitro setting.

Patch_Clamp_Workflow Cell_Culture Culture cells expressing Kir4.1 channels Establish_Seal Establish whole-cell patch-clamp configuration Cell_Culture->Establish_Seal Prepare_Solutions Prepare standard bath and internal pipette solutions Prepare_Solutions->Establish_Seal Record_Baseline Record baseline Kir4.1 currents (voltage-clamp at -75 mV, step to -120 mV, ramp to 120 mV) Establish_Seal->Record_Baseline Apply_this compound Apply this compound at varying concentrations Record_Baseline->Apply_this compound Record_Post_Drug Record currents in the presence of this compound Apply_this compound->Record_Post_Drug Data_Analysis Analyze data to determine IC50 value Record_Post_Drug->Data_Analysis Thallium_Flux_Workflow Plate_Cells Plate Kir4.1-expressing cells in a 384-well plate Load_Dye Load cells with a Tl+-sensitive fluorescent dye Plate_Cells->Load_Dye Add_Compound Add this compound or control (e.g., fluoxetine, DMSO) Load_Dye->Add_Compound Incubate Incubate for 20 minutes at room temperature Add_Compound->Incubate Add_Tl_Stimulus Add Tl+ stimulus buffer Incubate->Add_Tl_Stimulus Measure_Fluorescence Measure fluorescence intensity over time (1 Hz) Add_Tl_Stimulus->Measure_Fluorescence Analyze_Data Analyze the rate of fluorescence increase to determine inhibition Measure_Fluorescence->Analyze_Data

References

Application of VU0134992 in Primary Astrocyte Cultures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VU0134992 is a potent and selective blocker of the inwardly rectifying potassium (Kir) channel Kir4.1 (KCNJ10).[1][2] In the central nervous system, Kir4.1 channels are predominantly expressed in astrocytes and are crucial for maintaining potassium homeostasis and the resting membrane potential.[1][3] Dysregulation of Kir4.1 function in astrocytes has been implicated in various neurological disorders, including Huntington's disease, Fragile X syndrome, and epilepsy.[4][5] this compound serves as a valuable pharmacological tool to investigate the physiological and pathological roles of astrocytic Kir4.1 channels. These application notes provide detailed protocols and quantitative data for the use of this compound in primary astrocyte cultures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the application of this compound in astrocyte-related studies.

ParameterValueSpecies/Cell TypeAssayReference
IC₅₀ (Kir4.1 inhibition) 0.97 µMNot specified (whole-cell patch-clamp)Electrophysiology[1]
IC₅₀ (Kir4.1 inhibition) 5.9 µMHuman KCNJ10 in HEK293 cellsThallium Flux Assay[6]
IC₅₀ (Kir4.1 inhibition) 5.8 µMMouse KCNJ10 in HEK293 cellsThallium Flux Assay[6]
IC₅₀ (Kir4.1 inhibition) 3.9 µMPrimary Mouse AstrocytesThallium Flux Assay[6]
Selectivity 9-fold selective for Kir4.1 over Kir4.1/5.1Not specifiedElectrophysiology[1]
Selectivity >30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2Not specifiedThallium Flux Assay[1]
ApplicationConcentrationIncubation TimeObserved EffectReference
Inhibition of Glutamate Uptake Concentration-dependentNot specifiedReduction of glutamate uptake in primary mouse astrocytes.[6]
Enhancement of Glutamate Transporter Currents 30 µMNot specifiedEnhanced glutamate-evoked transporter currents in cultured mouse astrocytes.[6]
Blockade of Hypotonicity-induced Neuronal Activity 2 µmol/lNot specifiedBlocked the rebound increase in vasopressin neuronal activity in rat hypothalamic brain slices.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Kir4.1 Inhibition by this compound in Astrocytes

Kir4_1_Inhibition_Pathway cluster_astrocyte Astrocyte cluster_synapse Synaptic Cleft This compound This compound Kir4_1 Kir4.1 Channel This compound->Kir4_1 Inhibits K_efflux K+ Efflux Kir4_1->K_efflux Mediates Membrane_Potential Membrane Depolarization Kir4_1->Membrane_Potential Leads to K_efflux->Membrane_Potential Maintains Negative Membrane Potential Extracellular_K Increased Extracellular K+ EAATs Glutamate Transporters (e.g., EAAT2) Membrane_Potential->EAATs Reduces Driving Force for Glutamate_Uptake Reduced Glutamate Uptake EAATs->Glutamate_Uptake Results in Extracellular_Glutamate Increased Extracellular Glutamate Glutamate_Uptake->Extracellular_Glutamate Contributes to

Caption: Inhibition of astrocytic Kir4.1 by this compound leads to membrane depolarization, reduced glutamate uptake, and increased extracellular potassium and glutamate.

Experimental Workflow: Glutamate Uptake Assaydot

Glutamate_Uptake_Workflow start Primary Astrocyte Culture treatment Treat with this compound (Concentration Range) start->treatment glutamate_add Add L-[³H]glutamate treatment->glutamate_add incubation Incubate for a Defined Period glutamate_add->incubation wash Wash Cells to Remove Extracellular Glutamate incubation->wash lysis Lyse Cells wash->lysis scintillation Measure Radioactivity (Scintillation Counting) lysis->scintillation analysis Data Analysis: Compare Treated vs. Control scintillation->analysis

References

Measuring the Potency of VU0134992 on Kir4.1 Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of VU0134992, a selective blocker of the Kir4.1 inwardly rectifying potassium channel. The provided methodologies are based on established and validated assays, including whole-cell patch-clamp electrophysiology and high-throughput thallium flux assays.

Introduction to this compound and Kir4.1

The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is crucial for potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1] Its dysfunction is associated with conditions like EAST/SeSAME syndrome, characterized by epilepsy, ataxia, renal salt wasting, and sensorineural deafness.[1][2] this compound, with the chemical name 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, is a potent and selective pore blocker of the Kir4.1 channel.[1][2][3][4] Understanding its inhibitory activity is vital for its use as a chemical probe and for potential therapeutic development.

Quantitative Data Summary

The inhibitory potency of this compound on Kir4.1 channels has been determined using various electrophysiological and ion flux assays. The IC50 values vary depending on the specific channel composition (homomeric vs. heteromeric) and the assay method.

Channel Assay Method IC50 (µM) Voltage Reference
Homomeric Kir4.1Whole-cell Patch-clamp0.97-120 mV[1][2][3][4][5]
Kir4.1/5.1 ConcatemericWhole-cell Patch-clamp9.05-120 mV[1][3][5]
Homomeric Kir4.1Thallium (Tl+) Flux Assay5.2Not Applicable[3]
Kir4.2Thallium (Tl+) Flux Assay8.1Not Applicable[3]
Kir3.1/3.2Thallium (Tl+) Flux Assay2.5Not Applicable[3]
Kir3.1/3.4Thallium (Tl+) Flux Assay3.1Not Applicable[3]

Note: this compound demonstrates greater than 30-fold selectivity for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2 in thallium flux assays.[1][2][3][5]

Experimental Protocols

Two primary methods for measuring the IC50 of this compound on Kir4.1 channels are detailed below: Whole-Cell Patch-Clamp Electrophysiology and a fluorescence-based Thallium Flux Assay.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ionic current through the Kir4.1 channels in the cell membrane of a single cell.

Objective: To determine the concentration-dependent inhibition of Kir4.1 currents by this compound and calculate the IC50 value.

Materials:

  • Cell Line: T-REx-HEK293 cell line with tetracycline-inducible expression of human Kir4.1 (T-REx-HEK293-hKir4.1).[6]

  • Tetracycline: For induction of Kir4.1 expression.

  • Standard Pipette (Intracellular) Solution (in mM): 135 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 Na2ATP. Adjust pH to 7.2 and osmolarity to ~275 mOsmol/kg.[6]

  • Standard Bath (Extracellular) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, 10 HEPES. Adjust pH to 7.4 and osmolarity to ~290 mOsmol/kg.[6]

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in DMSO.

  • Patch-clamp rig: Including microscope, micromanipulators, amplifier, and data acquisition system.

  • Borosilicate glass capillaries: For pulling micropipettes.

Protocol:

  • Cell Preparation:

    • Culture T-REx-HEK293-hKir4.1 cells according to standard cell culture protocols.

    • Induce Kir4.1 expression by adding tetracycline (1 µg/mL) to the culture medium and incubating overnight.[6]

    • On the day of the experiment, detach cells and plate them onto coverslips at a low density suitable for patch-clamping.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3.0–3.5 MΩ when filled with the intracellular solution.[6]

  • Recording Procedure:

    • Transfer a coverslip with the induced cells to the recording chamber on the patch-clamp rig and perfuse with the extracellular solution.

    • Approach a single, healthy-looking cell with the micropipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +120 mV) to elicit Kir4.1 currents.[6]

  • Compound Application and Data Acquisition:

    • Establish a stable baseline recording of Kir4.1 currents in the extracellular solution.

    • Prepare a series of dilutions of this compound in the extracellular solution from the stock solution.

    • Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

    • Record the current at each concentration using the same voltage-step protocol.

  • Data Analysis:

    • Measure the peak inward current amplitude at a specific voltage (e.g., -120 mV) for each this compound concentration.

    • Normalize the current at each concentration to the baseline current (before compound application).

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the concentration-response curve with a four-parameter logistic function to determine the IC50 value.

Thallium (Tl+) Flux Assay

This is a high-throughput, fluorescence-based assay that indirectly measures Kir channel activity by monitoring the influx of thallium ions (Tl+), a surrogate for K+, into the cells.

Objective: To determine the IC50 of this compound on Kir4.1 channels in a high-throughput format.

Materials:

  • Cell Line: T-REx-HEK293-hKir4.1 cell line.[6]

  • Tetracycline.

  • Assay Media: DMEM with 10% dialyzed FBS, penicillin/streptomycin, blasticidin S, and hygromycin.[6]

  • Thallium-sensitive fluorescent dye: (e.g., FluoZin-2).

  • This compound Stock Solution: In DMSO.

  • 384-well, black-walled, clear-bottom plates.

  • Fluorescence plate reader.

Protocol:

  • Cell Plating:

    • Plate T-REx-HEK293-hKir4.1 cells (e.g., 20,000 cells/well) in 384-well plates in assay media containing tetracycline (1 µg/mL) to induce Kir4.1 expression.[6]

    • Incubate overnight at 37°C in a 5% CO2 incubator.[6]

  • Dye Loading:

    • Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Incubate to allow for dye uptake.

  • Compound Incubation:

    • Prepare a serial dilution of this compound in an appropriate assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 20 minutes).[6]

  • Thallium Flux Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add a stimulus solution containing Tl+ to all wells to initiate the influx.

    • Immediately begin kinetic fluorescence readings to monitor the change in fluorescence over time as Tl+ enters the cells through the Kir4.1 channels.

  • Data Analysis:

    • Calculate the rate of Tl+ influx for each well.

    • Normalize the influx rates to control wells (vehicle-treated).

    • Plot the normalized influx rate as a function of this compound concentration.

    • Fit the concentration-response curve to a suitable model to determine the IC50 value.

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound on Kir4.1 channels.

Signaling Pathway: Direct Blockade of Kir4.1

Kir41_Blockade Kir41 Kir4.1 Channel MembranePotential Membrane Potential Stabilization Kir41->MembranePotential Contributes to Dysfunction Cellular Dysfunction Kir41->Dysfunction Inhibition leads to K_ion K+ Ion K_ion->Kir41 Influx This compound This compound This compound->Kir41 Blocks Pore CellularFunction Normal Cellular Function MembranePotential->CellularFunction

Caption: Direct pore blockade of the Kir4.1 channel by this compound.

References

Application Notes and Protocols for VU0134992 in Renal Tubule Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1][2][3] Kir4.1 channels, often found as homomers or as heteromers with Kir5.1, are critical for potassium recycling across the basolateral membrane of epithelial cells in the distal nephron, including the distal convoluted tubule (DCT) and the cortical collecting duct (CCD).[1][4] This potassium recycling is essential for maintaining the function of the Na+/K+-ATPase, which in turn drives sodium reabsorption. By blocking Kir4.1, this compound disrupts this process, leading to diuretic and natriuretic effects, making it a valuable tool for studying renal electrolyte homeostasis and a potential lead compound for novel diuretics.[1][5]

These application notes provide a comprehensive overview of the use of this compound in renal tubule transport research, including its mechanism of action, key experimental data, and detailed protocols for its application in both in vitro and in vivo studies.

Data Presentation

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized using various electrophysiological and ion flux assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound on Kir Channels (Electrophysiology)

ChannelIC50 (µM)Test PotentialReference
Kir4.10.97-120 mV[1][2]
Kir4.1/5.19.0-120 mV[1]
Kir4.11.2+120 mV[1]
Kir4.1/5.126.8+120 mV[1]

Table 2: Inhibitory Potency and Selectivity of this compound on Kir Channels (Thallium Flux Assay)

ChannelIC50 (µM)% Inhibition at 30 µMReference
Kir4.15.2100%[1]
Kir1.1>30N/A[1]
Kir2.1>30N/A[1]
Kir2.2>30N/A[1]
Kir2.3Weakly active73%[1]
Kir3.1/3.22.592%[1]
Kir3.1/3.43.192%[1]
Kir4.28.1100%[1]
Kir6.2/SUR1Weakly active12%[1]
Kir7.1Weakly active15%[1]

Table 3: In Vivo Effects of this compound in Rats (Oral Dosing)

Dose (mg/kg)Effect on Urine VolumeEffect on Urinary Na+ ExcretionEffect on Urinary K+ ExcretionReference
50Dose-dependent increaseStatistically significant increaseStatistically significant increase[1]
100Dose-dependent increaseStatistically significant increaseStatistically significant increase[1][3]

Signaling Pathways and Experimental Workflows

Mechanism of Action in the Distal Nephron

This compound exerts its effects by directly blocking the pore of the Kir4.1 channel. This inhibition disrupts the normal flow of potassium ions across the basolateral membrane of distal tubule cells.

cluster_lumen Tubular Lumen cluster_cell Distal Tubule Epithelial Cell cluster_interstitium Basolateral Interstitium Lumen_Na Na+ NaK_ATPase Na+/K+ ATPase Lumen_Na->NaK_ATPase Reabsorption Kir41 Kir4.1/5.1 NaK_ATPase->Kir41 Maintains K+ gradient Interstitium_Na Na+ NaK_ATPase->Interstitium_Na Pumps Na+ out Interstitium_K K+ Kir41->Interstitium_K K+ Recycling This compound This compound This compound->Kir41 Inhibits Interstitium_K->NaK_ATPase Pumps K+ in Animal_Acclimation Animal Acclimation & Housing Volume_Loading Oral Volume Loading (e.g., Saline) Animal_Acclimation->Volume_Loading Compound_Administration Oral Gavage of this compound or Vehicle Volume_Loading->Compound_Administration Metabolic_Cages Placement in Metabolic Cages Compound_Administration->Metabolic_Cages Urine_Collection Urine Collection over a Defined Period Metabolic_Cages->Urine_Collection Sample_Analysis Analysis of Urine Volume, Na+, and K+ Urine_Collection->Sample_Analysis Data_Analysis Statistical Analysis of Results Sample_Analysis->Data_Analysis

References

Application Notes and Protocols for Electrophysiological Recording with VU0134992

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2][3] This channel, encoded by the KCNJ10 gene, plays a crucial role in maintaining potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1][3] Loss-of-function mutations in Kir4.1 are associated with EAST/SeSAME syndrome, characterized by epilepsy, ataxia, renal salt wasting, and sensorineural deafness.[1][3] this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir4.1 and for exploring its therapeutic potential as a drug target.[1][3]

These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp electrophysiology experiments to study Kir4.1 channel function.

Mechanism of Action

This compound acts as a pore blocker of the Kir4.1 channel.[1][3] Site-directed mutagenesis studies have identified that it interacts with the pore-lining residues glutamate 158 (E158) and isoleucine 159 (I159) to inhibit ion conduction.[1]

Data Presentation

Quantitative Data for this compound
ParameterValueChannel/SystemAssayReference
IC50 0.97 µMHomomeric Kir4.1Whole-cell patch-clamp (-120 mV)[1]
9.0 µMHeteromeric Kir4.1/5.1Whole-cell patch-clamp (-120 mV)[1]
5.2 µMHomomeric Kir4.1Thallium (Tl+) flux assay[1]
2.5 µMKir3.1/3.2Thallium (Tl+) flux assay[1]
3.1 µMKir3.1/3.4Thallium (Tl+) flux assay[1]
8.1 µMKir4.2Thallium (Tl+) flux assay[1]
Selectivity 9-fold selective for Kir4.1 over Kir4.1/5.1-Whole-cell patch-clamp[1]
>30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2-Thallium (Tl+) flux assay[1]

Signaling Pathway

The Kir4.1 channel is a key component in a signaling pathway that regulates sodium and chloride transport in the distal convoluted tubule (DCT) of the kidney. Its activity is linked to the WNK (With-No-Lysine) kinase and SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1) signaling cascade. Inhibition of Kir4.1 by this compound is expected to influence this pathway.

Kir41_WNK_SPAK_Pathway cluster_membrane Basolateral Membrane cluster_cytoplasm Cytoplasm cluster_apical Apical Membrane Kir41 Kir4.1 K_ion K+ Kir41->K_ion K+ Efflux NaK_ATPase Na+/K+ ATPase NaK_ATPase->K_ion K+ Influx WNK WNK Kinase K_ion->WNK Modulates Cl_ion Cl- Cl_ion->WNK Inhibits SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Phosphorylates NCC NCC SPAK_OSR1->NCC Phosphorylates NCC_mem NCC NCC->NCC_mem Translocates to Membrane NCC_mem->Cl_ion Na+ & Cl- Reabsorption This compound This compound This compound->Kir41 Inhibition

Caption: Signaling pathway of Kir4.1 and its inhibition by this compound.

Experimental Protocols

Cell Culture and Expression of Kir4.1

This protocol describes the culture of T-REx™-293 cells for the tetracycline-inducible expression of Kir4.1.

Materials:

  • T-REx™-293 cell line (Thermo Fisher Scientific)

  • DMEM, high glucose (Gibco)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Blasticidin

  • Zeocin™ (for selection of Kir4.1 expressing cells)

  • Tetracycline

  • pcDNA™5/FRT/TO vector containing the Kir4.1 gene

  • pOG44 (Flp recombinase expression vector)

  • Transfection reagent (e.g., Lipofectamine™ 2000)

Procedure:

  • Cell Culture: Culture T-REx™-293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 5 µg/mL Blasticidin at 37°C in a 5% CO₂ incubator.

  • Stable Cell Line Generation:

    • Co-transfect the T-REx™-293 cells with the pcDNA™5/FRT/TO-Kir4.1 vector and the pOG44 plasmid using a suitable transfection reagent.

    • 48 hours post-transfection, begin selection by adding Zeocin™ to the culture medium at a pre-determined optimal concentration.

    • Select and expand resistant clones.

  • Induction of Kir4.1 Expression: To induce the expression of Kir4.1, add tetracycline to the culture medium at a final concentration of 1 µg/mL and incubate for at least 24 hours before electrophysiological recording.[4]

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the extracellular recording solution. Ensure the final DMSO concentration in the recording chamber is low (typically ≤0.1%) to avoid solvent effects on the cells.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the whole-cell voltage-clamp recording of Kir4.1 currents in T-REx™-293 cells.

Materials:

  • Extracellular (Bath) Solution:

    • 135 mM NaCl

    • 5 mM KCl

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 5 mM Glucose

    • 10 mM HEPES

    • Adjust pH to 7.4 with NaOH.

    • Adjust osmolarity to ~290 mOsm.[4]

  • Intracellular (Pipette) Solution:

    • 135 mM KCl

    • 2 mM MgCl₂

    • 1 mM EGTA

    • 10 mM HEPES

    • 2 mM Na₂ATP

    • Adjust pH to 7.2 with KOH.

    • Adjust osmolarity to ~275 mOsm.[4]

  • Borosilicate glass capillaries

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pClamp software)

  • Micromanipulator

  • Microscope

Procedure:

  • Preparation:

    • Plate the tetracycline-induced T-REx™-293-Kir4.1 cells on glass coverslips suitable for microscopy and recording.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Set the holding potential to -75 mV.[4]

  • Voltage-Clamp Protocol:

    • Apply a series of voltage steps from -120 mV to +60 mV in 10 or 20 mV increments.[5]

    • Alternatively, a voltage ramp from -120 mV to +120 mV can be used.

  • Application of this compound:

    • After obtaining a stable baseline recording of Kir4.1 currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Record the currents in the presence of the compound to determine the extent of inhibition.

    • A washout step with the control extracellular solution can be performed to assess the reversibility of the block.

Experimental Workflow

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture 1. Culture & Induce T-REx-HEK293-Kir4.1 Cells Solution_Prep 2. Prepare Recording Solutions & this compound Cell_Culture->Solution_Prep Pipette_Pull 3. Pull Patch Pipettes Solution_Prep->Pipette_Pull Giga_Seal 4. Obtain Giga-ohm Seal Pipette_Pull->Giga_Seal Whole_Cell 5. Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline 6. Record Baseline Kir4.1 Currents Whole_Cell->Baseline Drug_App 7. Apply this compound Baseline->Drug_App Washout 8. Washout Drug_App->Washout Data_Analysis 9. Analyze Current Inhibition & Determine IC50 Washout->Data_Analysis

Caption: Workflow for electrophysiological recording with this compound.

References

Application Notes and Protocols for VU0134992 in In Vivo Studies of Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 is a potent and selective blocker of the inward-rectifier potassium (Kir) channel Kir4.1 (KCNJ10)[1][2][3][4][5][6]. Kir4.1 channels are predominantly expressed in glial cells within the central nervous system (CNS), as well as in epithelial cells of the kidney and the stria vascularis of the inner ear[1][3][4]. In the CNS, astrocytic Kir4.1 channels are crucial for maintaining potassium and glutamate homeostasis, thereby regulating neuronal excitability[7][8]. Dysfunction of Kir4.1 channels has been implicated in several neurological disorders, including epilepsy, Huntington's disease, and Rett syndrome[1][8][9][10][11][12]. These findings suggest that pharmacological modulation of Kir4.1 with agents like this compound could be a therapeutic strategy for these conditions.

This document provides detailed application notes and protocols for the potential use of this compound in in vivo studies of neurological disorders, based on its known pharmacological properties and the established role of its target, Kir4.1.

Data Presentation

Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueReference
Molecular Formula C₂₀H₃₁BrN₂O₂
Molecular Weight 411.38 g/mol
Solubility Soluble to 100 mM in DMSO and ethanol
Purity ≥98%
Storage Store at -20°C
Rat Plasma Free Unbound Fraction (fᵤ) 0.213[1][3][4]
Unbound Brain-to-Plasma Ratio (Kp,uu) 0.08[1]
In Vitro Potency and Selectivity of this compound
TargetIC₅₀ (µM)Selectivity vs. Kir4.1Reference
Kir4.1 (homomeric) 0.97-[1][2][3][4][5][6]
Kir4.1/5.1 (concatemeric) 9.09-fold[1][2][3][4][6]
Kir1.1 >30>30-fold[1][3][4]
Kir2.1 >30>30-fold[1][3][4]
Kir2.2 >30>30-fold[1][3][4]
Kir2.3 Weakly active-[1][3][4]
Kir3.1/3.2 2.5~0.4-fold[1][3][4]
Kir3.1/3.4 3.1~0.3-fold[1][3][4]
Kir4.2 8.1~1.2-fold[1][3][4]
Kir6.2/SUR1 Weakly active-[1][3][4]
Kir7.1 Weakly active-[1][3][4]

Signaling Pathways and Experimental Workflows

Kir4.1-Mediated Regulation of Neuronal Excitability

Kir4_1_Signaling cluster_astrocyte Astrocyte cluster_synapse Synaptic Cleft cluster_neuron Neuron Kir4_1 Kir4.1 K_uptake K+ Uptake (Spatial Buffering) Kir4_1->K_uptake Glu_uptake Glutamate Uptake Kir4_1->Glu_uptake indirectly facilitates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Kir4_1->Ras_Raf_MEK_ERK Inhibition activates Ext_K Extracellular K+ K_uptake->Ext_K Ext_Glu Extracellular Glutamate Glu_uptake->Ext_Glu BDNF BDNF Expression Ras_Raf_MEK_ERK->BDNF Neuronal_Excitability Neuronal Excitability Ext_K->Neuronal_Excitability Ext_Glu->Neuronal_Excitability This compound This compound This compound->Kir4_1 Inhibits

Caption: Mechanism of Kir4.1 inhibition by this compound in astrocytes.

General In Vivo Experimental Workflow for this compound

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., mouse model of epilepsy) acclimatization Acclimatization animal_model->acclimatization baseline Baseline Measurements (e.g., EEG, behavior) acclimatization->baseline formulation Prepare this compound Formulation (e.g., 10% Ethanol, 40% PEG400, 50% Saline) administration Administer this compound or Vehicle (e.g., Oral Gavage) formulation->administration behavioral Behavioral Assays (e.g., Seizure scoring, motor function) administration->behavioral electrophysiology Electrophysiology (e.g., In vivo EEG) administration->electrophysiology biochemical Biochemical Analysis (e.g., Brain/plasma drug concentration, biomarker levels) administration->biochemical data_analysis Statistical Analysis behavioral->data_analysis electrophysiology->data_analysis biochemical->data_analysis

References

Application Notes and Protocols for Cell-Based Screening of VU0134992 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0134992 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir4.1.[1][2] Kir4.1 channels are crucial for maintaining potassium homeostasis and the resting membrane potential in various cell types, particularly astrocytes in the central nervous system and epithelial cells in the kidney.[3][4] Dysregulation of Kir4.1 function has been implicated in several neurological and renal disorders, making it an attractive therapeutic target. These application notes provide detailed protocols for cell-based assays to screen for and characterize the activity of this compound and other potential Kir4.1 modulators.

Data Presentation

Quantitative Activity of this compound

The following table summarizes the inhibitory activity of this compound against various Kir channel subtypes as determined by whole-cell patch-clamp electrophysiology and thallium flux assays.

Target ChannelAssay TypeCell LineIC50 (µM)Selectivity vs. Kir4.1Reference
Kir4.1 (homomeric) Whole-cell patch-clampT-REx-HEK2930.97-[1][2]
Kir4.1/5.1 (concatemeric) Whole-cell patch-clampT-REx-HEK2939.09-fold[1][2]
Kir1.1 Thallium fluxHEK293>30>30-fold[1][2]
Kir2.1 Thallium fluxHEK293>30>30-fold[1][2]
Kir2.2 Thallium fluxHEK293>30>30-fold[1][2]
Kir2.3 Thallium fluxHEK293Weak activity-[1][2]
Kir3.1/3.2 Thallium fluxHEK2932.5~2.6-fold[2]
Kir3.1/3.4 Thallium fluxHEK2933.1~3.2-fold[2]
Kir4.2 Thallium fluxHEK2938.1~8.4-fold[2]
Kir6.2/SUR1 Thallium fluxHEK293Weak activity-[1][2]
Kir7.1 Thallium fluxHEK293Weak activity-[1][2]

Signaling Pathways

The activity of Kir4.1 channels is integral to cellular function in different tissues. Below are diagrams illustrating the signaling pathways involving Kir4.1 in astrocytes and renal epithelial cells.

Kir4_1_Astrocyte_Signaling cluster_neuron Neuron cluster_astrocyte Astrocyte Neuronal Activity Neuronal Activity K+ Release K+ Release Neuronal Activity->K+ Release Glutamate Release Glutamate Release Neuronal Activity->Glutamate Release Kir4.1 Kir4.1 K+ Release->Kir4.1 [K+]o increase EAAT1/2 Glutamate Transporters (EAAT1/2) Glutamate Release->EAAT1/2 [Glu]o increase K+ Uptake K+ Uptake Kir4.1->K+ Uptake Ras/ERK/CREB\nPathway Ras/ERK/CREB Pathway Kir4.1->Ras/ERK/CREB\nPathway inhibition leads to activation Hyperpolarized\nMembrane Potential Hyperpolarized Membrane Potential K+ Uptake->Hyperpolarized\nMembrane Potential Glutamate Uptake Glutamate Uptake EAAT1/2->Glutamate Uptake Hyperpolarized\nMembrane Potential->EAAT1/2 maintains driving force BDNF Expression BDNF Expression Ras/ERK/CREB\nPathway->BDNF Expression This compound This compound This compound->Kir4.1 inhibition

Caption: Role of Kir4.1 in Astrocyte Potassium and Glutamate Homeostasis.

Kir4_1_Renal_Signaling cluster_cell Distal Convoluted Tubule (DCT) Cell cluster_blood Basolateral Side (Blood) Na+ Na+ NCC Na-Cl Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Na+ & Cl- Reabsorption Na+ & Cl- Reabsorption NCC->Na+ & Cl- Reabsorption Na+/K+ ATPase Na+/K+ ATPase K+ Influx K+ Influx Na+/K+ ATPase->K+ Influx Na+ Efflux Na+ Efflux Na+/K+ ATPase->Na+ Efflux Kir4.1 Kir4.1 Hyperpolarized\nBasolateral Membrane Hyperpolarized Basolateral Membrane Kir4.1->Hyperpolarized\nBasolateral Membrane WNK-SPAK\nPathway WNK-SPAK Pathway Kir4.1->WNK-SPAK\nPathway inhibition leads to decreased NCC activity K+ Recycling K+ Recycling Kir4.1->K+ Recycling Cl- Channel Cl- Channel Cl- Efflux Cl- Efflux Cl- Channel->Cl- Efflux Hyperpolarized\nBasolateral Membrane->Cl- Channel promotes Cl- exit WNK-SPAK\nPathway->NCC activates K+ Influx->Kir4.1 Na+ Efflux->Na+ K+ Recycling->Na+/K+ ATPase maintains K+ gradient K+ K+ K+ Recycling->K+ Cl- Efflux->Cl- This compound This compound This compound->Kir4.1 inhibition

Caption: Role of Kir4.1 in Renal Ion Transport.

Experimental Protocols

Thallium Flux Assay for High-Throughput Screening of Kir4.1 Inhibitors

This protocol is adapted from a validated high-throughput screening assay for Kir4.1 modulators.[1] It utilizes a fluorescence-based thallium (Tl+) flux assay with a tetracycline-inducible T-REx-HEK293 cell line stably expressing human Kir4.1.

Materials:

  • T-REx-HEK293-hKir4.1 cells

  • DMEM with 10% dialyzed FBS, penicillin/streptomycin, blasticidin S, and hygromycin

  • Tetracycline

  • 384-well clear-bottom, black-walled assay plates

  • Fluozin-2 AM fluorescent dye

  • Pluronic F-127

  • Assay Buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • Thallium Stimulus Buffer (125 mM sodium gluconate, 12 mM thallium sulfate, 1 mM magnesium sulfate, 1.8 mM calcium gluconate, 5 mM glucose, and 10 mM HEPES, pH 7.3)

  • This compound or other test compounds

  • DMSO

  • Fluorescence plate reader with automated liquid handling

Experimental Workflow:

Thallium_Flux_Assay_Workflow A 1. Cell Plating (T-REx-HEK293-hKir4.1 cells) 20,000 cells/well in 384-well plate B 2. Induction Incubate overnight with tetracycline (1 µg/mL) to induce Kir4.1 expression A->B C 3. Dye Loading Incubate with Fluozin-2 AM (2 µM) and Pluronic F-127 for 60 min at RT B->C D 4. Wash Remove excess dye and replace with Assay Buffer C->D E 5. Compound Addition Add this compound or test compounds (e.g., 10 µM final concentration) D->E F 6. Incubation Incubate for 20 min at RT E->F G 7. Baseline Reading Measure baseline fluorescence (Ex: ~490 nm, Em: ~520 nm) F->G H 8. Thallium Stimulation Add Thallium Stimulus Buffer G->H I 9. Kinetic Reading Measure fluorescence change over time (e.g., 1 Hz for 2-4 min) H->I J 10. Data Analysis Calculate inhibition of Tl+ flux I->J

Caption: Thallium Flux Assay Workflow for Kir4.1 Inhibitor Screening.

Detailed Protocol:

  • Cell Plating:

    • Culture T-REx-HEK293-hKir4.1 cells in DMEM supplemented with 10% dialyzed FBS, antibiotics, and selection agents.

    • On the day before the assay, plate the cells in 384-well clear-bottom, black-walled plates at a density of 20,000 cells per well in a volume of 40 µL.

    • To induce Kir4.1 expression, add tetracycline to the culture medium at a final concentration of 1 µg/mL. For negative controls, omit tetracycline.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X FluoZin-2 AM loading solution in Assay Buffer containing 0.04% Pluronic F-127.

    • Carefully remove the culture medium from the cell plates.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 60 minutes at room temperature, protected from light.

  • Compound Addition:

    • During the dye incubation, prepare a 2X concentration of this compound or other test compounds in Assay Buffer. The final DMSO concentration should be kept below 0.5%.

    • After dye loading, wash the cells twice with 40 µL of Assay Buffer to remove extracellular dye.

    • Add 20 µL of the compound solution to the respective wells. For control wells, add Assay Buffer with DMSO.

    • Incubate the plates for 20 minutes at room temperature.

  • Thallium Flux Measurement:

    • Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Acquire a baseline fluorescence reading for 10-30 seconds.

    • Using the instrument's automated liquid handler, add 10 µL of Thallium Stimulus Buffer to each well.

    • Immediately begin kinetic reading of fluorescence intensity every second for 2-4 minutes.

  • Data Analysis:

    • The influx of Tl+ through open Kir4.1 channels will cause an increase in Fluozin-2 fluorescence.

    • Inhibition of Kir4.1 by this compound will result in a decreased rate of fluorescence increase.

    • Calculate the rate of Tl+ flux (e.g., the slope of the fluorescence signal over time) for each well.

    • Determine the percent inhibition by comparing the flux rate in compound-treated wells to the control wells (DMSO vehicle).

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Note: This protocol can be adapted for other inwardly rectifying potassium channels by using the appropriate cell lines. Always optimize cell density, dye loading conditions, and compound incubation times for each specific assay.

References

Troubleshooting & Optimization

Technical Support Center: VU0134992 Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0134992. The information below addresses common solubility issues in aqueous solutions and provides detailed protocols for preparing this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?

A1: this compound free base has very low aqueous solubility. For improved solubility in aqueous solutions, it is highly recommended to use the hydrochloride (HCl) salt form of this compound.[1] Even with the HCl salt, direct dissolution in aqueous buffers can be challenging. It is standard practice to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?

A2: This is a common issue when working with hydrophobic compounds. Precipitation often occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are some strategies to prevent precipitation:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions.

  • Lower Final Concentration: If possible, lower the final working concentration of this compound in your experiment.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity.[2]

  • Use of Co-solvents: For in vivo studies, specific formulations with co-solvents are necessary to maintain solubility.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: For preparing stock solutions, DMSO is a common and effective solvent for both this compound and its hydrochloride salt.[3] Ethanol is also a viable option.[4] It is crucial to use a high-purity, anhydrous grade of the solvent.

Q4: What is the aqueous solubility of this compound hydrochloride?

A4: The aqueous solubility of this compound hydrochloride is approximately 2.27 mg/mL.[5] However, achieving this concentration often requires sonication and warming the solution to 60°C.[5]

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in DMSO or other organic solvents should be stored at -20°C or -80°C.[5][6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3]

Troubleshooting Guides

Issue 1: Preparing a Stock Solution

Problem: Difficulty dissolving this compound or its hydrochloride salt in an organic solvent.

Troubleshooting Steps:

  • Verify the Solvent: Ensure you are using a high-purity, anhydrous grade of DMSO or ethanol.

  • Sonication: Place the vial in an ultrasonic bath for short intervals to aid dissolution.[3]

  • Gentle Warming: If sonication is not sufficient, gently warm the solution. For this compound hydrochloride in water, warming to 60°C may be necessary.[5]

  • Vortexing: Vigorous vortexing can also help to break up any clumps of solid material and promote dissolution.

Issue 2: Precipitation in Aqueous Buffer During Dilution for In Vitro Assays

Problem: this compound precipitates out of solution when a DMSO stock is diluted into a buffer like PBS or cell culture media.

Troubleshooting Workflow:

G start Start: High Concentration DMSO Stock of this compound step1 Dilute DMSO stock with more DMSO to an intermediate concentration (e.g., 10x final concentration) start->step1 step2 Add the intermediate DMSO solution dropwise to the vigorously vortexing aqueous buffer or media step1->step2 step3 Observe for precipitation step2->step3 precip_yes Precipitation Occurs step3->precip_yes Yes precip_no No Precipitation step3->precip_no No solution1 Further dilute the intermediate DMSO stock with DMSO before adding to the aqueous buffer precip_yes->solution1 solution2 Consider using a lower final working concentration of this compound precip_yes->solution2 end Solution is ready for use. Ensure final DMSO concentration is non-toxic to cells (e.g., <0.5%) precip_no->end

Caption: Troubleshooting workflow for diluting DMSO stock solutions of this compound.

Quantitative Data Summary

The following tables provide a summary of the solubility of this compound and its hydrochloride salt in various solvents.

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO10041.14[3]
Ethanol10041.14[3]

Table 2: Solubility of this compound Hydrochloride

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)NotesReference
DMSO~513.58~230Sonication recommended[6]
Water~5.07~2.27Requires sonication and warming to 60°C[5]
DMF-~2-[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO

Materials:

  • This compound hydrochloride (MW: 447.84 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound hydrochloride. For example, to make 1 mL of a 10 mM stock solution, weigh out 4.48 mg.

  • Add the appropriate volume of DMSO to the this compound hydrochloride.

  • Vortex the solution vigorously until the solid is completely dissolved.

  • If necessary, use a sonicator for short intervals to aid dissolution.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies

This protocol is an example of a formulation that can be used for oral administration in animal studies.

Materials:

  • This compound hydrochloride

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the following components in order, ensuring complete mixing after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • This will result in a clear solution with a this compound hydrochloride concentration of ≥ 2.08 mg/mL.[3]

Experimental Workflow for In Vivo Formulation:

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Final Formulation A This compound HCl C 20.8 mg/mL Stock Solution A->C B DMSO B->C D 10% DMSO Stock H Final Aqueous Formulation (≥ 2.08 mg/mL) D->H E 40% PEG300 E->H F 5% Tween-80 F->H G 45% Saline G->H

Caption: Workflow for preparing an aqueous formulation of this compound HCl for in vivo use.

Signaling Pathway Context

This compound is a selective blocker of the Kir4.1 inwardly rectifying potassium channel. These channels are crucial for maintaining potassium homeostasis in various tissues, including the brain and kidneys.

G cluster_0 Cell Membrane kir41 Kir4.1 Channel k_out K+ (intracellular) kir41->k_out effect Disruption of K+ homeostasis kir41->effect k_in K+ (extracellular) k_in->kir41 Influx vu This compound vu->kir41 Inhibition block Blocks K+ influx

Caption: Mechanism of action of this compound on the Kir4.1 potassium channel.

References

Technical Support Center: Optimizing VU0134992 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of VU0134992 for specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is the first subtype-preferring, orally active, and selective pore blocker of the Kir4.1 potassium channel.[1] Its primary target is the inwardly rectifying potassium channel Kir4.1, for which it has a reported half-maximal inhibitory concentration (IC50) of 0.97 µM.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound blocks the inner pore of the Kir4.1 channel, thereby inhibiting the flow of potassium ions.[2] This inhibition leads to depolarization of the cell membrane, which can affect various downstream cellular processes. In astrocytes, for example, inhibition of Kir4.1 has been shown to activate the Ras/Raf/MEK/ERK signaling pathway and enhance the expression of Brain-Derived Neurotrophic Factor (BDNF).[3][4]

Q3: What are the known off-target effects of this compound?

A3: this compound exhibits selectivity for Kir4.1. However, it can also inhibit other Kir channels at higher concentrations. It is approximately 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 concatemeric channels (IC50 = 9 µM).[1][5] It also shows activity towards Kir3.1/3.2 (IC50 = 2.5 µM), Kir3.1/3.4 (IC50 = 3.1 µM), and Kir4.2 (IC50 = 8.1 µM).[1][6] It is greater than 30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2.

Q4: In which solvents can I dissolve this compound?

A4: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound for various Kir channels, providing a baseline for determining appropriate experimental concentrations.

Target ChannelIC50 (µM)Assay ConditionsReference
Kir4.1 (homomeric)0.97Whole-cell patch clamp at -120 mV[1]
Kir4.1/5.1 (concatemeric)9Whole-cell patch clamp at -120 mV[1][5]
Kir3.1/3.22.5Thallium flux assay[1][6]
Kir3.1/3.43.1Thallium flux assay[1][6]
Kir4.28.1Thallium flux assay[1][6]
Kir4.1 (in HEK293 cells)5.2Thallium flux assay[1]
Kir4.1 (in mouse astrocytes)3.0 - 3.9Thallium flux assay[7]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines a general method for determining the optimal, non-toxic concentration range of this compound for a specific cell type using a colorimetric cell viability assay like the MTT assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover for 24 hours.

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in complete cell culture medium to achieve a range of final concentrations to test (e.g., 0.1, 0.5, 1, 2, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the concentration-response curve to determine the concentration at which this compound starts to exhibit significant cytotoxicity.

Protocol 2: Functional Assessment of Kir4.1 Inhibition using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method to directly measure the inhibitory effect of this compound on Kir4.1 channel activity.

Materials:

  • Cells expressing Kir4.1 channels (native or recombinant)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Internal (pipette) solution (e.g., in mM: 140 KCl, 1.8 MgCl2, 10 HEPES, pH 7.4)

  • External (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)

  • This compound

  • Perfusion system

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a high-resistance seal (>1 GΩ) on a single cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Record baseline Kir4.1 currents using a suitable voltage protocol (e.g., voltage steps from -120 mV to +60 mV).

  • This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record Inhibited Currents: Once the effect of this compound has stabilized, record the Kir4.1 currents again using the same voltage protocol.

  • Washout: Perfuse the cell with the control external solution to observe the reversibility of the block.

  • Data Analysis: Measure the amplitude of the inward and outward currents before, during, and after this compound application. Calculate the percentage of inhibition at each voltage.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound 1. Low expression of Kir4.1 in the chosen cell type. 2. This compound concentration is too low. 3. Incorrect experimental conditions (e.g., pH, temperature). 4. Degradation of this compound.1. Confirm Kir4.1 expression using qPCR, Western blot, or immunocytochemistry. Consider using a cell line with confirmed Kir4.1 expression or overexpressing the channel. 2. Increase the concentration of this compound in a stepwise manner, guided by the IC50 values in the table above. 3. Ensure all solutions and incubation conditions are at the correct physiological parameters. 4. Prepare fresh stock solutions of this compound and store them properly at -20°C.
High cell death or cytotoxicity 1. This compound concentration is too high. 2. Off-target effects at high concentrations. 3. Solvent (DMSO) toxicity.1. Perform a dose-response curve for cytotoxicity (see Protocol 1) to determine the maximum non-toxic concentration. 2. Use the lowest effective concentration of this compound. Consider using a more selective Kir4.1 blocker if available for your specific application. 3. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration.
Variability in experimental results 1. Inconsistent cell culture conditions (e.g., passage number, cell density). 2. Inaccurate pipetting or dilution of this compound. 3. Fluctuation in experimental parameters (e.g., temperature, incubation time).1. Standardize cell culture procedures. Use cells within a consistent passage number range and seed them at the same density for each experiment. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Maintain consistent experimental conditions for all samples.
Suspected off-target effects 1. The observed phenotype is not consistent with known Kir4.1 function. 2. This compound is used at a concentration that could inhibit other Kir channels.1. Attempt to rescue the phenotype by overexpressing Kir4.1. 2. Use a second, structurally different Kir4.1 inhibitor to see if it produces the same effect. 3. If possible, test the effect of this compound on cells lacking Kir4.1 expression.

Visualizations

Signaling_Pathway This compound This compound Kir41 Kir4.1 Channel This compound->Kir41 Inhibits K_efflux Decreased K+ Efflux Kir41->K_efflux Mediates MembraneDepolarization Membrane Depolarization Extracellular_K Increased Extracellular [K+] MembraneDepolarization->Extracellular_K GlutamateUptake Reduced Glutamate Uptake MembraneDepolarization->GlutamateUptake RasRafMEKERK Ras/Raf/MEK/ERK Pathway MembraneDepolarization->RasRafMEKERK Activates K_efflux->MembraneDepolarization Leads to NeuronalExcitability Altered Neuronal Excitability Extracellular_K->NeuronalExcitability GlutamateUptake->NeuronalExcitability BDNF Increased BDNF Expression RasRafMEKERK->BDNF

Caption: Signaling pathway of this compound-mediated Kir4.1 inhibition.

Experimental_Workflow cluster_prep Preparation cluster_optimization Concentration Optimization cluster_validation Validation cluster_experiment Definitive Experiment Cell_Culture Select and Culture Cell Type Cytotoxicity_Assay Determine Max Non-Toxic Dose (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Stock_Solution Prepare this compound Stock (DMSO) Stock_Solution->Cytotoxicity_Assay Dose_Response Functional Dose-Response (e.g., Patch Clamp, Thallium Flux) Cytotoxicity_Assay->Dose_Response Inform Starting Range Confirm_Target Confirm On-Target Effect (e.g., Kir4.1 Rescue) Dose_Response->Confirm_Target Determine Optimal Concentration Off_Target_Check Assess Off-Target Effects (e.g., Test on Kir4.1 KO cells) Confirm_Target->Off_Target_Check Final_Experiment Perform Experiment with Optimized Concentration Off_Target_Check->Final_Experiment

Caption: Experimental workflow for optimizing this compound concentration.

References

VU0134992 stability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of VU0134992 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, with a solubility of up to 100 mM in both solvents[1][2]. For this compound hydrochloride, DMSO is also a suitable solvent, with a reported solubility of up to 230 mg/mL (513.58 mM). It is often recommended to use sonication to aid dissolution[3].

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound prepared in a solvent should be stored at -80°C for up to one year for optimal stability. Some suppliers suggest that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[3]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. The powdered form of this compound is stable for at least three to four years when stored at -20°C.

Q3: Is the hydrochloride salt of this compound more stable in aqueous solutions?

A3: The hydrochloride salt form of this compound is suggested to have enhanced water solubility and stability compared to the free base form[4][5][6]. However, quantitative data on its stability in various aqueous buffers is limited.

Q4: For how long is this compound stable in a working solution for in vivo experiments?

A4: For in vivo experiments using a formulation of DMSO, PEG300, Tween-80, and saline, it is recommended to prepare the working solution fresh on the day of use[3]. This suggests that the stability of this compound in this mixed solvent system is limited.

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a blocker of the inwardly rectifying potassium (Kir) channel Kir4.1[2]. Kir4.1 channels are predominantly expressed in glial cells, particularly astrocytes, in the central nervous system. These channels play a crucial role in potassium homeostasis, maintaining the resting membrane potential of astrocytes, and facilitating glutamate uptake[7][8].

Troubleshooting Guide

Issue 1: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer (e.g., PBS, HBSS).

  • Possible Cause: this compound has limited solubility in aqueous solutions. The final concentration of DMSO in your working solution may be too low to keep the compound dissolved.

  • Troubleshooting Steps:

    • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1-0.5% is generally well-tolerated by most cell lines. Check the tolerance of your specific cell type.

    • Use the hydrochloride salt: If you are using the free base form, consider switching to this compound hydrochloride, which is reported to have better aqueous solubility[4][5][6].

    • Prepare fresh dilutions: Prepare your working dilutions immediately before use to minimize the time the compound is in an aqueous solution where it may precipitate.

    • Filter the working solution: After diluting your stock solution into the aqueous buffer, you can filter it through a 0.22 µm filter to remove any microprecipitates before adding it to your cells[3].

    • Consider a co-solvent system: For certain applications, a more complex vehicle, such as the one used for in vivo studies (DMSO, PEG300, Tween-80, saline), might improve solubility, but its compatibility with your specific in vitro assay must be validated[3].

Issue 2: The inhibitory effect of this compound in my assay is inconsistent or lower than expected.

  • Possible Cause 1: Degradation of the compound in the working solution.

    • Troubleshooting Steps:

      • Prepare fresh working solutions: As recommended for in vivo studies, prepare your aqueous working solutions fresh for each experiment from a frozen DMSO stock[3]. Do not store this compound in aqueous buffers for extended periods.

      • Maintain appropriate temperature: Keep your stock solutions and working dilutions on ice as much as possible during experiment preparation. Avoid prolonged exposure of aqueous solutions to 37°C before application.

  • Possible Cause 2: Adsorption to plasticware.

    • Troubleshooting Steps:

      • Use low-adhesion plasticware: Consider using polypropylene or other low-protein-binding tubes and plates for preparing and storing your this compound solutions.

      • Pre-incubate with buffer: Pre-incubating your experimental plasticware with buffer before adding the compound solution can help to saturate non-specific binding sites.

Quantitative Data

Table 1: Solubility and Storage of this compound

FormSolventMaximum ConcentrationStorage of PowderStorage of Stock SolutionReference(s)
This compoundDMSO100 mM-20°C (≥3 years)-80°C (1 year)[1][2][9]
This compoundEthanol100 mM-20°C (≥3 years)Not specified[1][2]
This compound HClDMSO230 mg/mL (513.58 mM)-20°C (3 years)-80°C (6 months), -20°C (1 month)[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-adhesion microtubes. Store the aliquots at -80°C for long-term storage (up to 1 year for the free base, 6 months for the hydrochloride) or at -20°C for shorter-term storage (up to 1 month for the hydrochloride)[3][9].

Protocol 2: Preparation of this compound Working Solution for In Vitro Cellular Assays

  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your experimental buffer (e.g., HBSS, aCSF, or cell culture medium) to the final desired concentration immediately before use. Ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.5%).

  • Mixing: Gently mix the working solution by pipetting or brief vortexing.

  • Filtration (Optional): If you suspect precipitation, filter the final working solution through a 0.22 µm syringe filter before applying it to your cells[3].

  • Application: Use the freshly prepared working solution in your experiment without delay.

Visualizations

Kir4_1_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Astrocyte Astrocyte Membrane cluster_Intracellular Astrocyte Cytoplasm K_ext High Extracellular K⁺ Kir4_1 Kir4.1 Channel K_ext->Kir4_1 Influx Glu_ext Glutamate EAAT Glutamate Transporter (EAAT) Glu_ext->EAAT Uptake NaK_ATPase Na⁺/K⁺-ATPase Kir4_1->NaK_ATPase Maintains Driving Force K_in K⁺ Influx Kir4_1->K_in Hyperpolarization Membrane Hyperpolarization Kir4_1->Hyperpolarization Contributes to EAAT->NaK_ATPase Na⁺ Gradient Glu_in Glutamate Uptake EAAT->Glu_in Na_in Na⁺ Influx EAAT->Na_in Downstream Downstream Signaling (e.g., Ras/ERK/CREB) Hyperpolarization->EAAT Facilitates This compound This compound This compound->Kir4_1 Blocks

Caption: Signaling pathway of the Kir4.1 channel in astrocytes and the inhibitory action of this compound.

Experimental_Workflow cluster_Prep Solution Preparation cluster_Assay Cellular Assay stock Prepare this compound Stock in DMSO (e.g., 100 mM) working Prepare Fresh Working Solution in Experimental Buffer stock->working filter Filter Working Solution (0.22 µm filter) - Optional working->filter apply Apply this compound Working Solution filter->apply cells Culture Cells in appropriate medium wash Wash cells with experimental buffer cells->wash wash->apply incubate Incubate for Desired Time apply->incubate measure Measure Experimental Endpoint (e.g., Patch-Clamp) incubate->measure

Caption: Recommended experimental workflow for using this compound in in vitro cellular assays.

References

Technical Support Center: Interpreting Unexpected Results with VU0134992

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using VU0134992. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My observed potency for this compound is lower than the literature values. What could be the cause?

A1: Several factors could contribute to an apparent decrease in potency. Consider the following:

  • Compound Solubility: this compound is soluble up to 100 mM in DMSO and ethanol. Ensure the compound is fully dissolved. For aqueous solutions, the hydrochloride salt form offers enhanced water solubility and stability.[1] If you observe any precipitation, sonication or gentle warming may be necessary.[2][3]

  • Assay Format: The reported IC50 of this compound can differ between experimental setups. For instance, the IC50 determined by whole-cell patch-clamp electrophysiology (0.97 µM) is lower than that from thallium (Tl+) flux assays (5.2 µM).[4] This discrepancy is common for Kir channel inhibitors.[4]

  • Target Channel Subunit Composition: this compound is approximately 9-fold selective for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels.[1][4] If your experimental system expresses a high level of Kir5.1, the apparent potency of this compound will be lower (IC50 ≈ 9 µM for Kir4.1/5.1).[4]

  • Voltage Dependence: The blocking action of this compound is voltage-dependent. The reported IC50 of 0.97 µM was measured at a holding potential of -120 mV.[1][4] Different membrane potentials in your assay can alter the observed potency.

Q2: I am observing effects that seem inconsistent with a pure Kir4.1 blockade. Could there be off-target effects?

A2: Yes, while this compound is a selective Kir4.1 blocker, it does exhibit activity at other inwardly rectifying potassium (Kir) channels, which could explain unexpected results.

  • Known Off-Target Activity: In Tl+ flux assays, this compound inhibits Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 with potencies similar to its effect on Kir4.1.[1][4] It is weakly active towards Kir2.3, Kir6.2/SUR1, and Kir7.1, and shows no significant activity at Kir1.1, Kir2.1, or Kir2.2.[4]

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression profile of Kir channels in your experimental model (cell line or tissue). The presence of other this compound-sensitive Kir channels could confound results.

    • Use Control Inhibitors: Compare the effects of this compound with other Kir4.1 inhibitors that have different selectivity profiles, such as amitriptyline or fluoxetine.[4]

    • Validate with Genetics: If possible, use siRNA or knockout models for Kir4.1 to confirm that the primary observed effect is indeed mediated by this channel.

Q3: I am having difficulty preparing this compound for in vivo studies. What are the recommended formulation protocols?

A3: Preparing a stable and effective formulation for in vivo use is critical. Here are some published protocols for oral gavage administration in rats[3]:

  • Protocol 1 (PEG-based):

    • Dissolve this compound in 10% DMSO.

    • Add 40% PEG300.

    • Add 5% Tween-80.

    • Bring to final volume with 45% Saline. This should yield a clear solution of at least 2.08 mg/mL.[3]

  • Protocol 2 (Cyclodextrin-based):

    • Dissolve this compound in 10% DMSO.

    • Add 90% of a 20% SBE-β-CD solution in Saline. This should also yield a clear solution of at least 2.08 mg/mL.[3]

Always ensure the final solution is clear and free of precipitates before administration.

Q4: My in vivo experiment shows significant changes in urine output and electrolyte levels. Is this expected?

A4: Yes, this is the expected physiological response to Kir4.1 inhibition in the kidney. Oral administration of this compound in rats has been shown to cause a dose-dependent increase in urine output (diuresis), as well as increased excretion of sodium (natriuresis) and potassium (kaliuresis).[1][4][5] This occurs because Kir4.1 plays a crucial role in regulating sodium reabsorption in the distal convoluted tubule of the nephron.[4]

Quantitative Data Summary

For ease of comparison, the inhibitory activity of this compound against various Kir channels is summarized below.

ChannelAssay TypeIC50 (µM)Reference
Kir4.1 (homomeric) Whole-Cell Patch Clamp (-120 mV)0.97[1][4]
Kir4.1 (homomeric) Thallium (Tl+) Flux5.2[4]
Kir4.1/5.1 (heteromeric) Whole-Cell Patch Clamp (-120 mV)9.0[1][4]
Kir3.1/3.2 Thallium (Tl+) Flux2.5[1][4]
Kir3.1/3.4 Thallium (Tl+) Flux3.1[1][4]
Kir4.2 Thallium (Tl+) Flux8.1[4]
Kir1.1, Kir2.1, Kir2.2 Thallium (Tl+) Flux>30 (no activity)[1][4]

Key Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique is used to directly measure ion flow through channels in a cell membrane. It was used to determine the IC50 of this compound on Kir4.1 and Kir4.1/5.1 channels.[4]

  • Objective: To measure the inhibitory effect of this compound on Kir channel currents.

  • Methodology:

    • Cells expressing the Kir channel of interest are cultured on coverslips.

    • A glass micropipette filled with an intracellular-like solution is sealed onto the cell membrane.

    • The membrane patch under the pipette is ruptured to gain "whole-cell" access.

    • The membrane potential is clamped at a specific voltage (e.g., -120 mV).

    • Currents are recorded in the absence (baseline) and presence of various concentrations of this compound.

    • The percentage of current inhibition is plotted against the drug concentration to calculate the IC50 value.

2. Thallium (Tl+) Flux Assay

This is a higher-throughput method used to assess Kir channel activity by measuring the influx of thallium, a surrogate for potassium ions.[4]

  • Objective: To screen for and characterize the selectivity of Kir channel inhibitors.

  • Methodology:

    • Cells expressing the Kir channel of interest are loaded with a Tl+-sensitive fluorescent dye.

    • A baseline fluorescence is established.

    • Cells are pre-incubated with different concentrations of this compound.

    • A Tl+-containing solution is added to the cells.

    • As Tl+ enters the cell through active Kir channels, it binds to the dye, causing an increase in fluorescence.

    • The rate of fluorescence increase is proportional to channel activity. Inhibition is measured as a reduction in this rate.

Visual Guides

cluster_troubleshooting Troubleshooting Workflow for Unexpected Results cluster_potency cluster_off_target start Unexpected Result Observed check_potency Is potency lower than expected? start->check_potency check_off_target Are results inconsistent with Kir4.1 blockade? check_potency->check_off_target No solubility Verify Solubility & Formulation check_potency->solubility Yes check_expression Confirm Kir Channel Expression Profile check_off_target->check_expression Yes resolve Hypothesis Refined check_off_target->resolve No assay_params Check Assay Parameters (Voltage, Subunits) solubility->assay_params assay_params->resolve use_controls Use Control Inhibitors & Genetic Models check_expression->use_controls use_controls->resolve

Caption: A workflow for troubleshooting unexpected experimental results with this compound.

cluster_selectivity This compound Selectivity Profile cluster_high High Potency (IC50: 0.97 - 8.1 µM) cluster_moderate Moderate Potency (IC50: ~9 µM) cluster_low Weak / No Activity (>30 µM) vu This compound kir41 Kir4.1 vu->kir41 Primary Target kir3x Kir3.1/3.2 Kir3.1/3.4 vu->kir3x kir42 Kir4.2 vu->kir42 kir41_51 Kir4.1/5.1 vu->kir41_51 kir_others Kir1.1, Kir2.1, Kir2.2 Kir2.3, Kir6.2, Kir7.1 vu->kir_others

Caption: Logical diagram of this compound's selectivity for different Kir channels.

cluster_pathway Mechanism of this compound-Induced Diuresis lumen Tubular Lumen (Urine Side) cell Distal Convoluted Tubule Cell blood Basolateral Side (Blood Side) NCC NCC (Na-Cl Cotransporter) Na_reabsorb Na+ Reabsorption NCC->Na_reabsorb ENaC ENaC (Na+ Channel) ENaC->Na_reabsorb Kir41 Kir4.1 Channel Kir41->NCC Maintains Driving Force K_out K+ Kir41->K_out VU This compound VU->Kir41 Inhibition Na_in Na+ Na_in->NCC

Caption: Simplified signaling pathway of renal Na+ handling and the inhibitory site of this compound.

References

Minimizing VU0134992 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VU0134992. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to offer strategies for minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective blocker of the Kir4.1 potassium channel, which is an inwardly rectifying potassium channel.[1][2] It functions by physically obstructing the channel's pore, thereby inhibiting the flow of potassium ions.[1]

Q2: What are the known off-target effects of this compound?

While this compound is selective for Kir4.1, it can also inhibit other Kir channels at higher concentrations. It is approximately 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 channels.[1][2] It also shows activity against Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 at concentrations close to its IC50 for Kir4.1.[1][2]

Q3: Is this compound known to be toxic to cells in culture?

Currently, there is limited published data specifically detailing the cytotoxicity of this compound in various cell lines. As with any small molecule inhibitor, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. We recommend performing a dose-response experiment to assess cell viability upon initial use.

Q4: What is a recommended starting concentration for this compound in cell culture?

A good starting point is to use a concentration range around the IC50 for Kir4.1, which is approximately 0.97 µM.[1][2] However, the optimal concentration will be cell-line dependent. A concentration range of 0.1 µM to 10 µM is suggested for initial dose-response studies.

Q5: What solvent should be used to dissolve this compound, and what are the potential issues?

This compound is soluble in DMSO and ethanol. It is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the cell culture medium. It is critical to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, as DMSO itself can be toxic to cells.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell death observed after treatment with this compound. The concentration of this compound may be too high for your specific cell line.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range and titrate up.
The final concentration of the solvent (e.g., DMSO) in the cell culture medium is too high.Ensure the final solvent concentration is below 0.5% (ideally <0.1%). Prepare a more concentrated stock solution of this compound to minimize the volume of solvent added to the medium.
The cell line is particularly sensitive to the inhibition of Kir4.1 or off-target channels.Consider using a cell line with lower expression of the target channel or one that is known to be less sensitive.
Inconsistent results between experiments. Variability in cell density at the time of treatment.Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase when the experiment is initiated.
Inaccurate pipetting of the compound or solvent.Use calibrated pipettes and ensure proper mixing of the compound in the culture medium.
Precipitate observed in the culture medium after adding this compound. The solubility of this compound in the culture medium has been exceeded.Prepare a fresh, lower concentration stock solution. Ensure the stock solution is fully dissolved before diluting it into the medium. Consider a brief sonication of the stock solution.

Quantitative Data Summary

Table 1: IC50 Values of this compound for Various Kir Channels

ChannelIC50 (µM)NotesReference
Kir4.1 0.97Primary target[1][2]
Kir4.1/5.1 9.09-fold selectivity over Kir4.1[1][2]
Kir3.1/3.2 2.5Off-target[1][2]
Kir3.1/3.4 3.1Off-target[1][2]
Kir4.2 8.1Off-target[1][2]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, prepare a series of dilutions in your cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control. Include a "no treatment" control with fresh medium only.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which this compound does not significantly affect cell viability.

Visualizations

Signaling_Pathway Mechanism of this compound Action cluster_membrane Cell Membrane Kir4.1 Kir4.1 Channel Pore K_ion_in K+ (intracellular) Kir4.1:f1->K_ion_in Flow This compound This compound This compound->Kir4.1:f1 Inhibition K_ion_out K+ (extracellular) K_ion_out->Kir4.1:f1 Influx Block Blockage of Pore

Caption: Mechanism of this compound inhibition of the Kir4.1 channel.

Experimental_Workflow Workflow for Assessing this compound Cytotoxicity Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Prepare_Dilutions Prepare serial dilutions of this compound and vehicle control Seed_Cells->Prepare_Dilutions Treat_Cells Treat cells with this compound and controls Prepare_Dilutions->Treat_Cells Incubate Incubate for desired time period (e.g., 24, 48, 72h) Treat_Cells->Incubate Viability_Assay Perform cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) Incubate->Viability_Assay Measure_Signal Measure absorbance or luminescence Viability_Assay->Measure_Signal Analyze_Data Analyze data and determine non-toxic concentration range Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for assessing cytotoxicity.

Troubleshooting_Tree Troubleshooting High Cell Death Start High Cell Death Observed? Check_Concentration Is this compound concentration within the optimal range? Start->Check_Concentration Yes Lower_Concentration Perform dose-response to find a lower, non-toxic concentration. Check_Concentration->Lower_Concentration No Check_Solvent Is final DMSO concentration <0.1%? Check_Concentration->Check_Solvent Yes Adjust_Solvent Reduce final DMSO concentration by using a more concentrated stock. Check_Solvent->Adjust_Solvent No Consider_Sensitivity Cell line may be highly sensitive. Consider alternative models. Check_Solvent->Consider_Sensitivity Yes

Caption: A decision tree for troubleshooting high cell death.

References

How to control for VU0134992 vehicle effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0134992. The information below will help you design experiments and control for potential confounding effects from the vehicle used to dissolve and administer this compound.

Troubleshooting Guide

Question: I am observing unexpected or inconsistent results in my this compound experiments. How can I troubleshoot this?

Answer: Unexpected results can often be traced back to the experimental setup, including the handling of this compound and its vehicle. Here are some common issues and troubleshooting steps:

  • Precipitation of this compound:

    • Issue: this compound may precipitate out of solution, especially when diluting a stock solution into an aqueous buffer.

    • Troubleshooting:

      • Ensure your final vehicle concentration is sufficient to maintain solubility at the desired this compound concentration.

      • Visually inspect your solutions for any precipitate before each experiment.

      • Consider preparing fresh dilutions for each experiment.

  • Vehicle-Induced Effects:

    • Issue: The vehicle used to dissolve this compound may have its own biological effects, confounding the interpretation of your results.

    • Troubleshooting:

      • Always include a vehicle-only control group in your experiments. This group should receive the same volume and concentration of the vehicle as the this compound-treated group.

      • Be aware of the potential effects of common vehicles (see FAQ section below). For instance, DMSO can be cytotoxic at higher concentrations, and ethanol can have sedative effects.

  • Inconsistent Drug Activity:

    • Issue: The observed potency of this compound may vary between experiments.

    • Troubleshooting:

      • Verify the concentration of your this compound stock solution.

      • Ensure proper storage of this compound and its solutions to prevent degradation.

      • Use a consistent and validated protocol for preparing and administering the compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective blocker of the inward rectifier potassium (Kir) channel Kir4.1.[1] It inhibits Kir4.1 with an IC50 of approximately 0.97 µM.[1][2] It exhibits selectivity for Kir4.1 over other Kir channels, though it can inhibit Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 at higher concentrations.[2]

2. What are the common vehicles for dissolving this compound?

  • In Vitro Experiments: Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions of this compound.

  • In Vivo Experiments: A common vehicle for oral gavage in rats is a mixture of 10% ethanol, 40% polyethylene glycol 400 (PEG400), and 50% saline.

3. What are the potential confounding effects of the vehicle?

It is crucial to be aware of the potential biological effects of the vehicle itself:

  • DMSO: Can be cytotoxic at concentrations above 1% v/v in cell culture and may enhance cell proliferation at lower concentrations (0.05-0.2% v/v).[3] It can also induce molecular changes in cells.[4]

  • Ethanol: Can stimulate the proliferation of certain cell lines, such as MCF-7.[5] It is also a central nervous system depressant and can have sedative and anxiolytic effects.[6]

  • PEG400: High doses administered intraperitoneally in mice have been associated with neuromotor toxicity.[7] Oral administration in rats can lead to loose feces and decreased food consumption.[8]

  • Saline (0.9% NaCl): Generally considered a safe vehicle, but administration of large volumes can lead to hyperchloremic metabolic acidosis.[9][10]

4. How do I properly control for vehicle effects in my experiments?

A vehicle control group is essential. This group should receive the exact same vehicle formulation and volume as the experimental group, just without this compound. This allows you to isolate the effects of this compound from any effects of the vehicle.

Quantitative Data Summary

PropertyValueSource
This compound IC50 (Kir4.1) 0.97 µM[1][2]
This compound IC50 (Kir4.1/5.1) 9.05 µM[2]
Solubility in DMSO Up to 100 mM
Solubility in Ethanol Up to 100 mM
In Vivo Vehicle (Oral Gavage) 10% Ethanol + 40% PEG400 + 50% Saline

Experimental Protocols

Protocol 1: In Vitro Vehicle Control

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Working Solutions:

    • This compound Group: Dilute the this compound stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).

    • Vehicle Control Group: Add the same volume of 100% DMSO to the cell culture medium as was used to prepare the this compound working solution. This ensures the final DMSO concentration is identical in both groups.

  • Treatment: Treat your cells with the prepared solutions and proceed with your experimental assay.

Protocol 2: In Vivo Vehicle Control

  • Prepare the Vehicle: Prepare a solution of 10% ethanol, 40% PEG400, and 50% saline.

  • Prepare this compound Formulation: Dissolve this compound in the vehicle to the desired final concentration for dosing.

  • Dosing:

    • This compound Group: Administer the this compound formulation to the animals via the chosen route (e.g., oral gavage).

    • Vehicle Control Group: Administer an identical volume of the vehicle-only solution to a separate group of animals.

  • Observation and Data Collection: Monitor both groups of animals for the desired experimental endpoints.

Visualizations

Experimental_Workflow_for_Vehicle_Control cluster_preparation Preparation cluster_treatment_groups Treatment Groups cluster_dosing Dosing cluster_outcome Outcome VU_stock This compound Stock (in 100% DMSO) Experimental_Group Experimental Group VU_stock->Experimental_Group Dilute in Vehicle Vehicle Vehicle (e.g., 10% EtOH, 40% PEG400, 50% Saline) Control_Group Vehicle Control Group Vehicle->Control_Group Use as is Dose_VU Administer This compound in Vehicle Experimental_Group->Dose_VU Dose_Vehicle Administer Vehicle Only Control_Group->Dose_Vehicle Compare_Results Compare Results Dose_VU->Compare_Results Dose_Vehicle->Compare_Results

Caption: Experimental workflow for controlling for vehicle effects.

Signaling_Pathway_Considerations cluster_experimental_system Experimental System (e.g., Cells, Animal) cluster_treatments Treatments cluster_effects Observed Effects Target_System Biological Target of Interest Desired_Effect Specific Effect of this compound Target_System->Desired_Effect Vehicle_Effect Potential Off-Target Vehicle Effects Target_System->Vehicle_Effect This compound This compound This compound->Target_System Vehicle Vehicle (DMSO, EtOH, PEG400) Vehicle->Target_System

Caption: Logical relationship of drug and vehicle effects.

References

Technical Support Center: VU0134992 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using VU0134992, a selective Kir4.1 potassium channel blocker, in in vivo experiments.

Troubleshooting Guide

Q1: My this compound solution is precipitating after preparation. How can I improve its solubility?

A1: Precipitation is a common issue stemming from the compound's solubility profile. Here are several factors to consider:

  • Choice of Salt Form: The hydrochloride salt form of this compound generally offers enhanced water solubility and stability compared to the free base.[1] If you are using the free base, consider switching to the hydrochloride salt for in vivo work.

  • Solvent System: this compound is highly soluble in organic solvents like DMSO and ethanol.[2] For in vivo delivery, a co-solvent system is typically required. A common formulation involves dissolving the compound in a minimal amount of DMSO first, followed by dilution with other vehicles like PEG300, Tween 80, and finally saline or PBS. Sonication is also recommended to aid dissolution.[3][4]

  • Concentration: The reported solubility in DMSO varies significantly between suppliers, especially for the hydrochloride salt (from 1 mg/mL to 230 mg/mL).[4][5] It is crucial to prepare a stock solution at a concentration known to be stable and dilute it to the final dosing volume just before administration. Always refer to the batch-specific data on your Certificate of Analysis.

  • pH of the Vehicle: The pH of your final formulation can impact the solubility of the compound. Ensure the pH is compatible with your administration route and the stability of this compound.

Q2: I am not observing the expected diuretic effect in my animal model. What are potential causes?

A2: A lack of efficacy can arise from several experimental factors:

  • Compound Formulation and Delivery: Ensure your formulation is homogenous and fully solubilized. If the compound precipitates, the actual administered dose will be lower than intended. Confirm the accuracy of your oral gavage or other administration technique to ensure the full dose was delivered.

  • Dose Selection: The diuretic, natriuretic, and kaliuretic effects of this compound were observed to be dose-dependent in rats.[3][4][6] You may need to perform a dose-response study to find the optimal effective dose in your specific model and species. Published studies have used doses of 50 and 100 mg/kg via oral gavage in rats.[4]

  • Pharmacokinetics: this compound has a large free unbound fraction in rat plasma (fu = 0.213), which suggests good bioavailability.[3][4][6][7] However, metabolic rates can differ between species. If the compound is being cleared too rapidly in your model, the exposure might be insufficient to engage the target.

  • Target Engagement: Confirm that Kir4.1 is expressed in the tissue of interest (e.g., the kidney) and that your experimental conditions are appropriate to measure the expected physiological outcome (e.g., urine output).

Q3: I'm observing off-target effects that are not consistent with Kir4.1 blockade. Why might this be happening?

A3: While this compound is selective, it is not entirely specific. The observed effects could be due to its activity on other channels:

  • Kir Channel Selectivity: this compound is over 30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2.[2][6][8] However, it is also active against Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 channels with similar potency to Kir4.1.[1][6][7] If these channels are expressed in tissues relevant to your observed phenotype, they could be contributing to the off-target effects.

  • Kir4.1/5.1 Heteromers: The compound is approximately 9-fold selective for homomeric Kir4.1 channels over Kir4.1/Kir5.1 heteromeric channels.[1][6][8] Depending on the tissue distribution of these heteromers, they could be a source of unintended pharmacological activity.

  • Compound Purity: Ensure the purity of your compound batch is high (typically ≥95-98%) to rule out effects from contaminants.[2][5]

Frequently Asked Questions (FAQs)

What is the mechanism of action for this compound?

This compound is a pore blocker of the inward-rectifier potassium channel Kir4.1.[1][2] It physically obstructs the ion conduction pathway by binding to specific amino acid residues (glutamate 158 and isoleucine 159) within the channel's pore.[7][9] This blockade inhibits the flow of potassium ions, which in the kidney leads to diuresis, natriuresis (sodium excretion), and kaliuresis (potassium excretion).[4][6]

What are the recommended solvents and storage conditions for this compound?

  • Storage: The solid powder should be stored at -20°C.[2][5] In solution (e.g., in DMSO), it should be stored at -80°C for long-term stability (up to 1 year).[3][4]

  • Solvents: For stock solutions, DMSO or ethanol are recommended. The free base is soluble up to 100 mM in both solvents, while the hydrochloride salt has very high solubility in DMSO (e.g., >200 mg/mL).[2][4]

What is the primary in vivo application of this compound?

This compound is the first orally active tool compound for studying the role of Kir4.1 in vivo.[7][8] Its primary application is to probe the therapeutic potential of Kir4.1 as a novel diuretic target for conditions like hypertension.[4][6][8]

Data & Protocols

Solubility Data
FormSolventReported SolubilityCitation
Free BaseDMSO100 mM[2]
Free BaseDMSO60 mg/mL (~145 mM)[3]
Free BaseEthanol100 mM[2]
HydrochlorideDMSO~1 mg/mL[5]
HydrochlorideDMSO230 mg/mL (~513 mM)[4]
HydrochlorideDimethyl Formamide~2 mg/mL[5]

Note: Significant variability exists in reported solubility. Always consult the Certificate of Analysis for your specific batch.

Kir Channel Selectivity Profile
Channel TargetActivity / SelectivityCitation
Kir4.1 Primary Target (IC₅₀ = 0.97 µM) [1][2][8]
Kir4.1/5.1~9-fold selective for Kir4.1 over this heteromer[1][6][8]
Kir1.1, Kir2.1, Kir2.2>30-fold selective for Kir4.1 over these channels[2][6][8]
Kir3.1/3.2, Kir3.1/3.4, Kir4.2Active, with similar potency to Kir4.1[1][6][7]
Protocol: Preparation of this compound for Oral Gavage in Rodents

This protocol is a general guideline based on common practices for administering hydrophobic compounds. Optimization may be required.

  • Weigh Compound: Accurately weigh the desired amount of this compound (hydrochloride salt is recommended) in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a small, precise volume of 100% DMSO to the powder to create a high-concentration stock solution (e.g., 100 mg/mL). Vortex and sonicate gently in a water bath until the solid is completely dissolved.

  • Add Co-solvents: To prevent precipitation upon aqueous dilution, add a co-solvent like PEG400 or Solutol® EL. A common vehicle might consist of 5-10% DMSO, 40% PEG400, and the remainder as saline. Add the PEG400 to the DMSO stock and mix thoroughly.

  • Final Dilution: Slowly add sterile saline or PBS dropwise to the organic mixture while vortexing to reach the final desired dosing concentration (e.g., 10 mg/mL for a 100 mg/kg dose at a volume of 10 mL/kg).

  • Final Check: Inspect the final solution carefully for any signs of precipitation. The solution should be clear. Prepare this formulation fresh on the day of the experiment.

  • Administration: Administer the solution to the animal via oral gavage at the calculated volume based on its body weight.

Diagrams

experimental_workflow prep 1. Prepare Formulation (DMSO -> PEG400 -> Saline) qc 2. Quality Control (Check for Precipitation) prep->qc Vortex/Sonicate dose 3. Dose Animal (Oral Gavage) qc->dose Clear Solution collect 4. Sample Collection (Urine, Plasma, Tissue) dose->collect analyze 5. Endpoint Analysis (e.g., Ion Levels, PK) collect->analyze no_effect No Effect Observed analyze->no_effect IF troubleshoot Troubleshoot: - Check Formulation - Increase Dose - Verify Assay no_effect->troubleshoot

Caption: Standard workflow for in vivo testing of this compound.

renal_pathway cluster_DCT Distal Convoluted Tubule (DCT) Cell lumen Tubular Lumen (Urine Side) ncc NCC Transporter (Na⁺/Cl⁻ Reabsorption) lumen->ncc Na⁺, Cl⁻ blood Basolateral Side (Blood Side) kir41 Kir4.1 Channel (K⁺ Efflux) kir41->blood K⁺ nak Na⁺/K⁺ Pump nak->blood Na⁺ vu This compound vu->kir41 BLOCKS

Caption: Simplified mechanism of this compound action in a renal tubule cell.

References

Technical Support Center: VU0134992 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0134992 hydrochloride. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what is its primary mechanism of action?

This compound hydrochloride is a subtype-preferring and orally active small molecule that acts as a selective blocker of the inward-rectifier potassium (Kir) channel 4.1 (Kir4.1).[1][2] Its mechanism of action involves binding to the pore-forming region of the Kir4.1 subunit, specifically interacting with glutamate 158 and isoleucine 159, thereby blocking the channel's activity.[3] It exhibits selectivity for Kir4.1 over several other Kir channels, though it also shows activity towards Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[4][5]

Q2: What is the advantage of using the hydrochloride salt form of this compound?

The hydrochloride salt form of this compound generally offers enhanced water solubility and stability compared to its free base form.[1][6] This improved solubility can be advantageous for preparing stock solutions and for in vivo formulations.

Q3: What are the recommended storage conditions for this compound hydrochloride?

This compound hydrochloride is supplied as a solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[7] Stock solutions prepared in solvent should be stored at -80°C for up to one year.[8][9]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound hydrochloride or observing precipitation.

Possible Cause & Solution:

  • Incorrect Solvent: this compound hydrochloride has limited solubility in aqueous solutions. It is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7]

  • Solubility Limits: There are conflicting reports on the exact solubility of this compound hydrochloride in DMSO. One source indicates a solubility of approximately 1 mg/mL, while others report much higher concentrations of up to 230 mg/mL.[7][9] It is advisable to start with a lower concentration and gradually increase it. If precipitation occurs, sonication may help to dissolve the compound.[8][9]

  • Low Temperature: If you are working with cooled solutions, the compound may precipitate. Try warming the solution gently to aid dissolution.

  • pH of the Solution: The hydrochloride salt's solubility can be pH-dependent. Ensure the pH of your final experimental buffer is compatible with the compound's stability and solubility.

Issue 2: Inconsistent or unexpected experimental results.

Possible Cause & Solution:

  • Off-Target Effects: While this compound is selective for Kir4.1, it also inhibits Kir4.2, Kir3.1/3.2, and Kir3.1/3.4 with similar potency.[4] If your experimental system expresses these other channels, the observed effects may not be solely due to Kir4.1 inhibition. Consider using appropriate controls to dissect the specific contribution of Kir4.1.

  • Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. It is recommended to aliquot stock solutions into single-use volumes.

  • Cell Viability: At high concentrations, like many small molecules, this compound could potentially affect cell viability. It is important to perform a dose-response curve and assess cell viability (e.g., using an MTT or LDH assay) in your specific cell type.

Quantitative Data Summary

Table 1: Solubility of this compound and its Hydrochloride Salt

Compound FormSolventReported SolubilityCitation
This compound hydrochlorideDMSO~1 mg/mL[7]
This compound hydrochlorideDimethylformamide~2 mg/mL[7]
This compound hydrochlorideDMSO230 mg/mL (513.58 mM)[9]
This compound (free base)DMSO60 mg/mL (145.85 mM)[8]
This compoundEthanolSoluble to 100 mM[10]

Table 2: Inhibitory Activity (IC50) of this compound

Target ChannelIC50Assay ConditionCitation
Kir4.10.97 µMWhole-cell patch-clamp[3][4][10]
Kir4.15.2 µMThallium flux assay[7]
Kir4.1/5.19.05 µMat -120 mV[4]
Kir2.313.2 µMThallium flux assay[7]
Kir7.134.2 µMThallium flux assay[7]
SUR1/Kir6.211.4 µMThallium flux assay[7]
Kir3.1/3.22.5 µMThallium flux assay[4]
Kir3.1/3.43.1 µMThallium flux assay[4]
Kir4.28.1 µMThallium flux assay[4]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution
  • Bring the vial of solid this compound hydrochloride to room temperature before opening.

  • To prepare a stock solution (e.g., 10 mM), add the appropriate volume of sterile DMSO to the vial. For example, for 1 mg of this compound hydrochloride (FW: 447.84 g/mol ), add 223.3 µL of DMSO.

  • Vortex the solution to ensure complete dissolution. Sonication may be used if necessary.[8][9]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: In Vivo Formulation for Oral Gavage

This protocol is based on a study in rats.[4]

  • Prepare a vehicle solution consisting of 10% ethanol, 40% PEG400, and 50% saline.

  • Dissolve the required amount of this compound hydrochloride in the vehicle to achieve the desired final concentration for dosing (e.g., 50-100 mg/kg).

  • Ensure the compound is fully dissolved before administration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Study a This compound HCl (Solid) b Add DMSO a->b c Vortex/Sonicate b->c d 10 mM Stock Solution c->d f Treat with this compound HCl d->f i Dissolve this compound HCl d->i e Cell Culture e->f g Patch-Clamp / Thallium Flux Assay f->g h Prepare Vehicle h->i j Oral Gavage i->j k Metabolic Cage Studies j->k

Caption: Experimental workflow for using this compound hydrochloride.

signaling_pathway cluster_dct Distal Convoluted Tubule (DCT) Cell Kir41 Kir4.1 Channel Basolateral_Depol Basolateral Membrane Depolarization Kir41->Basolateral_Depol Maintains Potential NCC Na-Cl Cotransporter (NCC) This compound This compound This compound->Kir41 Inhibition WNK_SPAK WNK/SPAK Kinase Pathway WNK_SPAK->NCC Activates Intra_Cl Increased Intracellular Cl- Intra_Cl->WNK_SPAK Inhibits Basolateral_Depol->Intra_Cl Leads to

Caption: Simplified signaling pathway of this compound in the renal DCT.

References

Addressing variability in VU0134992 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing VU0134992 in their experiments. Our goal is to help you address potential variability in your results and ensure the successful application of this Kir4.1 potassium channel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the first subtype-preferring, orally active, and selective inhibitor of the Kir4.1 potassium channel.[1] It functions by blocking the pore of the Kir4.1 channel.[2] Molecular modeling and site-directed mutagenesis have identified the pore-lining glutamate 158 and isoleucine 159 as critical residues for the blocking action of the channel.[2][3]

Q2: I am observing unexpected off-target effects. What other channels might this compound be inhibiting?

A2: While this compound is selective for Kir4.1, it can exhibit activity against other inwardly rectifying potassium (Kir) channels, which may contribute to experimental variability. It is important to consider these potential off-target effects in your experimental design and data interpretation. This compound has been shown to inhibit Kir3.1/Kir3.2, Kir3.1/Kir3.4, and Kir4.2 with similar efficacy and potency to Kir4.1 in thallium flux assays.[1][3] It is weakly active towards Kir2.3, Kir6.2/SUR1, and Kir7.1, and shows no apparent activity towards Kir1.1, Kir2.1, or Kir2.2.[3]

Q3: My in vitro IC50 value for this compound is different from the published values. What could be the reason for this discrepancy?

A3: Discrepancies in IC50 values can arise from different experimental methodologies. The IC50 of this compound for Kir4.1 has been reported as 0.97 µM in whole-cell patch-clamp electrophysiology experiments and 5.2 µM in thallium (Tl+) flux assays.[3][4] Such a rightward shift in IC50 values from electrophysiology to Tl+ flux assays is a commonly observed phenomenon for Kir channel inhibitors.[3] Ensure your experimental conditions, such as cell type, temperature, and buffer composition, are consistent and well-controlled.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[5] In solvent, it should be stored at -80°C for up to 1 year.[5] The hydrochloride salt form of this compound generally offers enhanced water solubility and stability.[1][6]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

This guide provides a systematic approach to troubleshooting variability in experiments using this compound.

A Inconsistent Results B Check Compound Preparation and Storage A->B C Verify Cell Line and Expression Levels A->C D Optimize Assay Conditions A->D E Consider Off-Target Effects A->E F Solubility Issues? (Precipitation observed) B->F Yes G Incorrect Concentration? B->G No I Stable Kir4.1 Expression? C->I No J Presence of Kir5.1 Subunit? C->J Yes K Inappropriate Incubation Time or Temperature? D->K Yes L Assay Buffer Composition? D->L No M Activity on Kir3.x or Kir4.2? E->M Possible H Degradation? G->H Yes N Consult Selectivity Profile M->N

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Issue 2: Unexpected outcomes in in vivo studies.

Researchers conducting animal studies with this compound may encounter variability. This guide outlines key areas to investigate.

A Unexpected In Vivo Outcomes B Review Formulation and Dosing A->B C Assess Pharmacokinetics A->C D Evaluate Animal Model A->D E Check for Off-Target Physiological Effects A->E

Caption: Troubleshooting guide for unexpected in vivo experimental outcomes.

Data Presentation

Table 1: this compound IC50 Values for Kir Channels

ChannelIC50 (µM) - Whole-Cell Patch ClampIC50 (µM) - Thallium Flux AssayReference(s)
Kir4.1 0.975.2[3][7]
Kir4.1/5.1 9.05Not Reported[3]
Kir3.1/3.2 Not Reported2.5[3]
Kir3.1/3.4 Not Reported3.1[3]
Kir4.2 Not Reported8.1[3]

Table 2: Selectivity Profile of this compound in Thallium Flux Assays

ChannelActivityReference(s)
Kir1.1 No apparent activity[3]
Kir2.1 No apparent activity[3]
Kir2.2 No apparent activity[3]
Kir2.3 Weakly active (73% inhibition at 30 µM)[3]
Kir6.2/SUR1 Weakly active (12% inhibition at 30 µM)[3]
Kir7.1 Weakly active (15% inhibition at 30 µM)[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure based on methodologies used to characterize this compound.

Objective: To measure the inhibitory effect of this compound on Kir4.1 channel currents.

Materials:

  • HEK-293 cells stably expressing human Kir4.1.

  • External solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with KOH.

  • Internal (pipette) solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 Na2ATP, 0.4 Na2GTP, pH 7.2 with KOH.

  • This compound stock solution in DMSO.

Procedure:

  • Culture HEK-293 cells expressing Kir4.1 on glass coverslips.

  • Prepare a series of dilutions of this compound in the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline Kir4.1 currents using a voltage-step protocol (e.g., holding potential of -80 mV, with steps from -120 mV to +60 mV).

  • Perfuse the cell with the external solution containing a known concentration of this compound.

  • Record currents after the compound has reached a steady-state effect.

  • Wash out the compound with the control external solution to observe the reversibility of the block.

  • Repeat for a range of this compound concentrations to generate a concentration-response curve.

  • Fit the data to the Hill equation to determine the IC50 value.

Thallium (Tl+) Flux Assay

This protocol provides a high-throughput method for assessing Kir channel activity.

Objective: To measure the inhibitory effect of this compound on Kir4.1-mediated Tl+ influx.

Materials:

  • HEK-293 cells stably expressing human Kir4.1.

  • FluxOR™ Thallium Detection Kit (or equivalent).

  • Assay buffer (e.g., HBSS).

  • Stimulus buffer containing Tl2SO4.

  • This compound stock solution in DMSO.

Procedure:

  • Plate HEK-293 cells expressing Kir4.1 in a 96- or 384-well plate.

  • Load the cells with the thallium-sensitive fluorescent dye.

  • Add varying concentrations of this compound to the wells and incubate.

  • Measure baseline fluorescence.

  • Add the Tl+ containing stimulus buffer to initiate the influx.

  • Immediately measure the change in fluorescence over time using a fluorescence plate reader.

  • Calculate the rate of Tl+ influx for each concentration of this compound.

  • Normalize the data to the control (no compound) and generate a concentration-response curve to determine the IC50.

Signaling Pathway

The primary role of Kir4.1 is to maintain the resting membrane potential and buffer extracellular potassium, particularly in glial cells. Inhibition of Kir4.1 by this compound disrupts these processes.

cluster_membrane Cell Membrane Kir41 Kir4.1 Channel K_in K+ (intracellular) Kir41->K_in K+ Influx Depolarization Membrane Depolarization Kir41->Depolarization Leads to Reduced_K_buffering Reduced K+ Buffering Kir41->Reduced_K_buffering Leads to K_out K+ (extracellular) K_out->Kir41 K+ Influx This compound This compound This compound->Kir41 Inhibits

Caption: Inhibition of Kir4.1 by this compound leads to membrane depolarization.

References

Ensuring specificity of VU0134992 in complex biological systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the specificity of VU0134992, a selective Kir4.1 potassium channel blocker, in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1][2] It acts as a pore blocker, with its binding site located in the ion-conduction pathway of the channel.[3][4] Specifically, it interacts with the pore-lining residues glutamate 158 and isoleucine 159.[1][3] By blocking Kir4.1, this compound can be used to study the physiological roles of this channel in various tissues, including the kidney, brain, and inner ear.[1][2]

Q2: How selective is this compound for Kir4.1 over other Kir channels?

A2: this compound displays a notable selectivity for Kir4.1. In whole-cell patch-clamp electrophysiology experiments, it inhibits Kir4.1 with an IC50 value of 0.97 µM.[1][2][3][5][6][7][8] It is approximately 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 heteromeric channels.[1][2][3][5][8] Thallium flux assays show it is over 30-fold selective for Kir4.1 compared to Kir1.1, Kir2.1, and Kir2.2.[1][2][5] However, it does show activity at other Kir channels at higher concentrations (see the data table below for more details).

Q3: What are the known off-target effects of this compound?

A3: While this compound is selective for Kir4.1, it can inhibit other Kir channels at higher concentrations. It is equipotent on Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[1][2][5][8] It also shows weak activity towards Kir2.3, Kir6.2/SUR1, and Kir7.1.[1][2][5][8] Researchers should be aware of these potential off-target effects and use appropriate controls.

Q4: What are the recommended working concentrations for in vitro and in vivo experiments?

A4: For in vitro experiments, concentrations around the IC50 for Kir4.1 (approximately 1 µM) are a good starting point. However, the optimal concentration will depend on the specific cell type and experimental conditions. For in vivo studies in rats, oral doses of 50-100 mg/kg have been shown to induce physiological effects related to Kir4.1 inhibition, such as increased urine and sodium excretion.[5][8]

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO and ethanol up to 100 mM.[6][7] For long-term storage, it should be kept at -20°C.[6][7] When preparing stock solutions, it is important to use the batch-specific molecular weight provided on the certificate of analysis.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lack of expected inhibitory effect on Kir4.1 - Incorrect concentration: The concentration of this compound may be too low. - Compound degradation: Improper storage or handling may have led to degradation. - Cellular context: The expression or function of Kir4.1 may be altered in your specific cell line or tissue preparation.- Perform a dose-response curve to determine the optimal concentration for your system. - Ensure proper storage of this compound at -20°C and prepare fresh stock solutions. - Verify Kir4.1 expression and function using techniques like Western blot, qPCR, or patch-clamp electrophysiology.
Inconsistent results between experiments - Variability in experimental conditions: Minor differences in temperature, pH, or cell passage number can affect results. - Inconsistent preparation of this compound: Errors in weighing or dilution can lead to variability.- Standardize all experimental parameters as much as possible. - Prepare a large batch of stock solution to be used across multiple experiments.
Observed effects are not consistent with Kir4.1 inhibition - Off-target effects: At higher concentrations, this compound can inhibit other Kir channels (e.g., Kir3.x, Kir4.2). - Indirect effects: The observed phenotype may be a downstream consequence of Kir4.1 inhibition in a complex biological system.- Use the lowest effective concentration of this compound to minimize off-target effects. - Employ control experiments, such as using a structurally different Kir4.1 inhibitor or a Kir4.1 knockout/knockdown model, to confirm that the observed effect is due to Kir4.1 inhibition.
Precipitation of the compound in aqueous solutions - Low aqueous solubility: this compound has limited solubility in aqueous buffers.- Prepare a high-concentration stock solution in DMSO or ethanol and then dilute it into the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data

Table 1: Selectivity Profile of this compound against various Kir channels

ChannelIC50 (µM)Assay TypeReference
Kir4.1 0.97Whole-cell patch-clamp[1][2][3][5][6][7][8]
Kir4.1/5.1 9.0Whole-cell patch-clamp[1][2][3][5][8]
Kir1.1 >30Thallium flux[1][2][5]
Kir2.1 >30Thallium flux[1][2][5]
Kir2.2 >30Thallium flux[1][2][5]
Kir2.3 Weak activityThallium flux[1][2]
Kir3.1/3.2 2.5Thallium flux[1][5][8]
Kir3.1/3.4 3.1Thallium flux[1][5][8]
Kir4.2 8.1Thallium flux[1][5][8]
Kir6.2/SUR1 Weak activityThallium flux[1][2]
Kir7.1 Weak activityThallium flux[1][2]

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized method for assessing the inhibitory effect of this compound on Kir4.1 channels expressed in a heterologous system (e.g., HEK293 cells).

  • Cell Culture: Culture HEK293 cells stably or transiently expressing Kir4.1.

  • Electrophysiology Setup: Use a standard patch-clamp rig with an amplifier and data acquisition system.

  • Pipette Solution (Intracellular): (in mM) 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.

  • External Solution (Extracellular): (in mM) 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH.

  • Procedure:

    • Obtain a whole-cell recording configuration.

    • Apply voltage ramps or steps to elicit Kir4.1 currents.

    • Perfuse the cells with the external solution containing various concentrations of this compound (prepared from a DMSO stock).

    • Record the current inhibition at each concentration.

    • Wash out the compound to observe the reversibility of the block.

  • Data Analysis: Plot the percentage of current inhibition against the log of the this compound concentration to determine the IC50 value.

2. Thallium Flux Assay

This high-throughput screening assay is used to assess the activity of ion channels that conduct thallium (Tl+), such as potassium channels.

  • Cell Culture: Plate cells expressing the Kir channel of interest in a 96- or 384-well plate.

  • Reagents:

    • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

    • Assay buffer (e.g., HBSS).

    • Stimulus buffer containing Tl2SO4.

    • This compound at various concentrations.

  • Procedure:

    • Load the cells with the thallium-sensitive dye.

    • Incubate the cells with different concentrations of this compound.

    • Add the stimulus buffer containing Tl+.

    • Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase corresponds to the Tl+ influx through the channel. Inhibition by this compound will result in a decreased rate of fluorescence change. Calculate the IC50 from the dose-response curve.

Visualizations

Kir4_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space High K+ High K+ Kir4_1 Kir4.1 Channel High K+->Kir4_1 Activates K+ Influx K+ Influx Kir4_1->K+ Influx Hyperpolarization Membrane Hyperpolarization K+ Influx->Hyperpolarization This compound This compound This compound->Kir4_1 Inhibits

Caption: Simplified signaling pathway of the Kir4.1 channel and its inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Specificity cluster_in_vivo In Vivo Validation cluster_controls Essential Controls A Primary Screen (Thallium Flux Assay) B Electrophysiology (Patch-Clamp) A->B Confirm Hits C Selectivity Panel (Other Kir Channels) B->C Determine Selectivity D Pharmacokinetic Studies C->D Proceed if Selective E Efficacy Studies (e.g., Diuresis in Rats) D->E Assess In Vivo Activity F Off-target Assessment (Phenotypic Analysis) E->F Investigate Potential Side Effects G Vehicle Control G->E H Inactive Analog Control H->E I Genetic Knockout/Knockdown I->E

Caption: Experimental workflow for validating the specificity of this compound.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Concentration Is the this compound concentration appropriate? Start->Check_Concentration Check_Compound Is the compound integrity confirmed? Check_Concentration->Check_Compound Yes Optimize_Protocol Optimize Experimental Protocol Check_Concentration->Optimize_Protocol No Check_System Is the biological system validated? Check_Compound->Check_System Yes Check_Compound->Optimize_Protocol No Off_Target Consider Off-Target Effects Check_System->Off_Target Yes Check_System->Optimize_Protocol No Indirect_Effect Consider Indirect Effects Off_Target->Indirect_Effect End Problem Resolved Indirect_Effect->End Optimize_Protocol->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Perfusion System Maintenance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed instructions and answers to frequently asked questions regarding the effective removal of the Kir4.1 potassium channel blocker, VU0134992, from your perfusion system. Adhering to a thorough washout protocol is critical to prevent cross-contamination between experiments and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What properties of this compound are important for its removal from a perfusion system?

A1: Understanding the solubility of this compound is crucial for an effective cleaning protocol. This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] Its hydrochloride salt form has limited solubility in aqueous solutions. This means that a simple flush with an aqueous buffer or water may not be sufficient to remove the compound and could potentially lead to its precipitation within the tubing.

Q2: What is the recommended general procedure for washing out this compound?

A2: A multi-step solvent-based cleaning protocol is recommended. The general principle is to first use a solvent in which this compound is highly soluble to remove the bulk of the compound, followed by a series of washes with progressively more aqueous solutions to remove the initial solvent and any remaining traces of the compound. A final flush with purified water ensures the system is ready for the next experiment.

Q3: Can I use a standard detergent-based cleaning protocol?

A3: While detergent-based solutions are excellent for general cleaning and removal of proteins, they may not be optimal for completely solubilizing and removing a lipophilic, DMSO-soluble compound like this compound. It is recommended to use a solvent-based cleaning protocol first, which can be followed by a detergent wash if required for other residues.

Q4: How can I be sure that all the this compound has been removed?

A4: Validating your cleaning procedure is essential. This involves collecting a sample from the final rinse solution and analyzing it for any residual this compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are sensitive methods for detecting trace amounts of the compound. The concentration of residual this compound should be below a pre-determined acceptance limit.

Troubleshooting Guide

Issue: I've followed the washout protocol, but I suspect there is still residual this compound in my system.

  • Possible Cause 1: Adsorption to Tubing. Lipophilic compounds can adsorb to certain types of tubing, particularly polyvinyl chloride (PVC).

    • Solution: If you are using PVC tubing and experiencing persistent contamination, consider switching to a more inert tubing material such as Teflon™ (PTFE) or a medical-grade silicone. If switching is not feasible, extending the duration of the ethanol or isopropanol flush can help to desorb the compound from the tubing walls.

  • Possible Cause 2: Incomplete Dissolution. If the initial solvent flush is not sufficient in volume or duration, it may not completely dissolve and remove all of the this compound.

    • Solution: Increase the volume and/or the duration of the initial 70% ethanol or 95% ethanol flush. Ensure the entire perfusion circuit is exposed to the solvent for the recommended time.

  • Possible Cause 3: "Dead Legs" in the Perfusion Circuit. Areas of the perfusion system with low or no flow, such as side ports or unused connectors, can trap the compound.

    • Solution: During the cleaning process, ensure that the cleaning solutions flow through all parts of the perfusion circuit. It may be necessary to manually actuate valves or flush individual lines to clear these "dead legs."

Experimental Protocols

Recommended Washout Protocol for this compound

This protocol is designed for a standard laboratory perfusion system. The volumes and durations may need to be optimized based on the specific volume and complexity of your system.

  • Initial System Purge:

    • Disconnect the tissue chamber and any other sensitive components.

    • Purge the system with air to remove the bulk of the experimental solution containing this compound.

  • Solvent Wash 1 (Ethanol):

    • Flush the entire perfusion system with 70% ethanol. If this compound was used at a high concentration or is suspected to be strongly adsorbed, 95% ethanol can be used.

    • Recirculate the ethanol solution through the system for a minimum of 30 minutes.

  • Solvent Wash 2 (Isopropanol - Optional):

    • For persistent contamination, a flush with 70% isopropanol can be performed following the ethanol wash.

    • Recirculate the isopropanol solution for 20-30 minutes.

  • Intermediate Water Wash:

    • Flush the system with a generous volume of deionized or distilled water to remove the organic solvent. A volume equivalent to at least 5 times the system volume is recommended.

  • Detergent Wash (Optional):

    • If your experimental perfusate contained proteins or other biological materials, follow with a wash using a laboratory-grade detergent solution (e.g., 1-2% Mucosol™ or similar).

    • Recirculate the detergent solution for 30-60 minutes.

  • Final Water Rinse:

    • Thoroughly flush the entire system with sterile, purified water (e.g., HPLC-grade or cell culture-grade) to remove any residual detergent and ensure the system is clean for the next use. A volume equivalent to at least 10 times the system volume is recommended.

  • Drying:

    • Purge the system with filtered air or nitrogen gas until completely dry.

Protocol for Cleaning Validation
  • Perform the Washout Protocol:

    • Follow the complete washout protocol as described above.

  • Collect the Final Rinse Sample:

    • After the final water rinse, collect a sample of the effluent from the perfusion circuit. A volume of 1-5 mL is typically sufficient.

  • Sample Analysis:

    • Analyze the collected rinse water for the presence of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Interpretation:

    • Compare the concentration of this compound in the rinse sample to your pre-defined acceptance criteria. A common acceptance criterion is that the amount of residual compound should not exceed 10 ppm of the active compound in a subsequent placebo batch.

Data Presentation

Washout Step Solution Minimum Duration Purpose
1. Initial PurgeAir5 minutesRemove bulk experimental solution.
2. Solvent Wash 170-95% Ethanol30 minutesSolubilize and remove this compound.
3. Solvent Wash 270% Isopropanol20-30 minutes(Optional) For persistent contamination.
4. Intermediate RinseDeionized Water15 minutesRemove organic solvent.
5. Detergent Wash1-2% Lab Detergent30-60 minutes(Optional) Remove biological residues.
6. Final RinseSterile, Purified Water20 minutesRemove all residual cleaning agents.
7. DryingFiltered Air/NitrogenUntil DryPrepare system for storage or next use.

Visualizations

Washout_Workflow cluster_washout Washout Protocol cluster_troubleshooting Troubleshooting Start Start Washout Purge 1. Purge with Air Start->Purge Ethanol 2. Flush with 70-95% Ethanol Purge->Ethanol Water1 3. Rinse with Deionized Water Ethanol->Water1 Detergent 4. Flush with Detergent (Optional) Water1->Detergent Water2 5. Final Rinse with Purified Water Water1->Water2 Skip Detergent Detergent->Water2 Dry 6. Dry with Air/Nitrogen Water2->Dry End System is Clean Dry->End Contamination Residual Contamination Suspected End->Contamination If contamination persists CheckTubing Check Tubing Material (Consider PTFE) Contamination->CheckTubing Possible Adsorption IncreaseFlush Increase Solvent Flush Volume/Duration Contamination->IncreaseFlush Incomplete Dissolution CheckDeadLegs Inspect for 'Dead Legs' Contamination->CheckDeadLegs Trapped Compound CheckTubing->End Implement Solution IncreaseFlush->End Implement Solution CheckDeadLegs->End Implement Solution

Caption: Workflow for washing out this compound and troubleshooting residual contamination.

Validation_Workflow cluster_validation Cleaning Validation PerformWashout 1. Perform Full Washout Protocol CollectSample 2. Collect Final Rinse Sample PerformWashout->CollectSample AnalyzeSample 3. Analyze Sample (HPLC/MS) CollectSample->AnalyzeSample CompareResults 4. Compare to Acceptance Criteria AnalyzeSample->CompareResults Pass Validation Passed CompareResults->Pass Below Limit Fail Validation Failed CompareResults->Fail Above Limit Optimize Optimize Washout Protocol Fail->Optimize Optimize->PerformWashout Re-validate

Caption: Workflow for the validation of the this compound washout procedure.

References

Technical Support Center: Validating the Inhibitory Effect of VU0134992 in a New Model

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the inhibitory effect of VU0134992 in a new experimental model.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is the first subtype-preferring, orally active, and selective pore blocker of the Kir4.1 potassium channel.[1][2] It is not a kinase inhibitor. Its IC50 for homomeric Kir4.1 channels is approximately 0.97 µM.[1][3]

Q2: What is the mechanism of action of this compound?

A2: this compound acts as a pore blocker of the Kir4.1 channel.[1] It binds to residues within the ion conduction pathway, specifically identified as glutamate 158 and isoleucine 159, thereby inhibiting the flow of potassium ions.[4][5]

Q3: What are the known downstream effects of Kir4.1 inhibition by this compound in established models?

A3: In renal models, inhibition of Kir4.1 by this compound leads to a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[4][6] This is thought to occur through the modulation of the Na-Cl cotransporter (NCC) and the epithelial Na+ channel (ENaC).[4]

Q4: What is the selectivity profile of this compound?

A4: this compound demonstrates selectivity for homomeric Kir4.1 channels over Kir4.1/5.1 heteromeric channels (approximately 9-fold selectivity).[1][3] It shows greater than 30-fold selectivity for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2. However, it is also active against Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[1][2][3]

Troubleshooting Guides

Issue 1: Inconsistent or no inhibitory effect observed in a new cell line.

Q: I am not observing the expected inhibitory effect of this compound in my new cell model. What could be the reason?

A: This could be due to several factors. Consider the following troubleshooting steps:

  • Confirm Target Expression: First, verify the expression of the Kir4.1 channel (encoded by the KCNJ10 gene) in your cell model at both the mRNA and protein level using techniques like qPCR and Western blotting. If the target is not present, this compound will not have a direct effect.

  • Cellular Context: The function and importance of Kir4.1 can be highly cell-type specific. The signaling pathways downstream of Kir4.1 in your new model may differ from those in established models.

  • Compound Integrity and Concentration:

    • Ensure the this compound compound is properly stored and has not degraded.

    • Verify the final concentration in your assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model.

  • Off-Target Effects: While this compound is selective, it can inhibit other Kir channels.[1][2][3] Consider if your cell model expresses other this compound-sensitive channels that might mask or counteract the effect of Kir4.1 inhibition.

  • Assay Sensitivity: The functional readout you are using may not be sensitive enough to detect the effects of Kir4.1 inhibition in your model. Consider alternative or more direct functional assays.

Issue 2: High cell toxicity observed at effective concentrations.

Q: I am seeing significant cell death in my cultures when I use this compound at a concentration that should be effective. How can I address this?

A: High cytotoxicity can confound your results. Here are some suggestions:

  • Perform a Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound in your specific cell line.

  • Optimize Concentration and Incubation Time: Try to find a concentration that effectively inhibits Kir4.1 with minimal toxicity. You may also be able to reduce the incubation time to minimize cytotoxic effects while still observing the desired inhibitory action.

  • Control for Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in your experiments.

  • Consider Indirect Effects: Cell death may be an indirect consequence of Kir4.1 inhibition in your specific cell model if the channel is critical for cell survival.

Issue 3: Difficulty in confirming target engagement.

Q: How can I be sure that this compound is actually binding to and inhibiting Kir4.1 in my new model?

A: Confirming target engagement is crucial. Here are some approaches:

  • Electrophysiology: The gold standard for confirming ion channel blockade is patch-clamp electrophysiology.[7] This technique directly measures the ion currents through the channel and can definitively show inhibition by this compound.

  • Thallium Flux Assay: This is a fluorescence-based assay that can be used to measure the activity of potassium channels. Inhibition of Kir4.1 by this compound would result in a decrease in thallium influx.[8]

  • Downstream Signaling Analysis: Analyze the phosphorylation state or expression levels of known downstream effectors of Kir4.1 signaling, such as the Na-Cl cotransporter (NCC), if applicable to your model.[4] A change in these markers upon treatment with this compound can provide indirect evidence of target engagement.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (µM)Notes
Homomeric Kir4.10.97[1][3]
Kir4.1/5.1 Concatemeric Channels9.0At -120 mV[4][8]
Kir1.1>30[1][3]
Kir2.1>30[1][3]
Kir2.2>30[1][3]
Kir3.1/3.22.5[2][9]
Kir3.1/3.43.1[2][9]
Kir4.28.1[2][9]

Table 2: In Vivo Effects of this compound in Rats

Dosage (mg/kg, oral)EffectReference
50-100Significant increase in urinary Na+ and K+ excretion[2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Western Blotting for Kir4.1 Expression and Downstream Signaling

This protocol is to confirm Kir4.1 expression and assess changes in downstream signaling molecules.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Kir4.1, anti-phospho-NCC, anti-total-NCC, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and for the appropriate time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Patch-Clamp Electrophysiology

This protocol provides a general workflow for confirming the inhibitory effect of this compound on Kir4.1 channels. Specific parameters will need to be optimized for the cell type and recording setup.

Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller and microforge

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound stock solution

  • Data acquisition and analysis software

Procedure:

  • Prepare the extracellular and intracellular solutions. The composition will depend on the specific experimental goals but should be designed to isolate Kir currents.

  • Pull and fire-polish patch pipettes to a resistance of 2-5 MΩ.

  • Fill the pipette with the intracellular solution and mount it on the headstage.

  • Plate the cells to be studied in a recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Approach a cell with the patch pipette while applying positive pressure.

  • Form a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit Kir4.1 currents. This typically involves holding the cell at a depolarized potential and then stepping to a series of hyperpolarized potentials.

  • Record baseline currents.

  • Perfuse the cell with the extracellular solution containing this compound at the desired concentration.

  • Record the currents in the presence of the inhibitor.

  • Wash out the inhibitor by perfusing with the control extracellular solution and record the recovery of the current.

  • Analyze the data to determine the percentage of current inhibition.

Visualizations

Signaling_Pathway_this compound cluster_cell Cell Membrane cluster_downstream Downstream Effects (in Renal Tubule Cells) This compound This compound Kir41 Kir4.1 Channel This compound->Kir41 Inhibits Hyperpolarization Membrane Hyperpolarization Kir41->Hyperpolarization Maintains K_ion K+ Ion K_ion->Kir41 Influx Extracellular Extracellular Space Intracellular Intracellular Space NCC_activity NCC Activity Hyperpolarization->NCC_activity Regulates ENaC_activity ENaC Activity Hyperpolarization->ENaC_activity Promotes Na_reabsorption Na+ Reabsorption NCC_activity->Na_reabsorption ENaC_activity->Na_reabsorption Experimental_Workflow_Validation cluster_initial Initial Characterization cluster_functional Functional Validation cluster_controls Essential Controls Target_Expression 1. Confirm Kir4.1 Expression (qPCR, Western Blot) Dose_Response 2. Determine IC50 & Cytotoxicity (Cell Viability Assay) Target_Expression->Dose_Response Target_Engagement 3. Confirm Target Engagement (Patch-Clamp or Thallium Flux Assay) Dose_Response->Target_Engagement Vehicle_Control Vehicle Control (e.g., DMSO) Dose_Response->Vehicle_Control Downstream_Analysis 4. Analyze Downstream Effects (Western Blot for p-NCC, etc.) Target_Engagement->Downstream_Analysis Positive_Control Positive Control (if available) Target_Engagement->Positive_Control Negative_Control Negative Control (Kir4.1 knockout/knockdown cells) Target_Engagement->Negative_Control Troubleshooting_Logic Start No/Inconsistent Inhibitory Effect Check_Expression Is Kir4.1 Expressed? Start->Check_Expression Check_Concentration Is Compound Concentration Correct? Check_Expression->Check_Concentration Yes End_No_Target Hypothesis Invalid for this Model Check_Expression->End_No_Target No Check_Assay Is the Functional Assay Sensitive? Check_Concentration->Check_Assay Yes End_Optimize_Conc Optimize Concentration & Re-test Check_Concentration->End_Optimize_Conc No End_Change_Assay Use a More Direct Assay (e.g., Patch-Clamp) Check_Assay->End_Change_Assay No End_Recheck_Data Re-evaluate Downstream Pathways Check_Assay->End_Recheck_Data Yes

References

Validation & Comparative

A Comparative Guide to Kir4.1 Inhibitors: VU0134992 versus Amitriptyline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two known inhibitors of the inwardly rectifying potassium channel Kir4.1: the experimental compound VU0134992 and the tricyclic antidepressant amitriptyline. This analysis is supported by experimental data from peer-reviewed scientific literature, focusing on potency, selectivity, and mechanism of action.

At a Glance: Key Differences

FeatureThis compoundAmitriptyline
Primary Target Kir4.1 Potassium ChannelMultiple targets including serotonin and norepinephrine transporters, and various receptors and ion channels
Potency (Kir4.1 IC50) High (sub-micromolar to low micromolar)Moderate (micromolar)
Selectivity High for Kir4.1 over many other Kir channelsLow, with activity at numerous other channels and receptors
Mechanism of Action Pore blocker of the Kir4.1 channelVoltage-dependent block of Kir4.1, with a complex polypharmacology
Availability Research chemicalFDA-approved drug for depression and other indications

Quantitative Analysis: Potency and Selectivity

The following tables summarize the inhibitory potency (IC50) of this compound and amitriptyline on Kir4.1 and other related potassium channels. The data highlights the superior potency and selectivity of this compound as a Kir4.1 inhibitor.

Table 1: Inhibitory Potency (IC50) against Kir4.1

CompoundAssay MethodIC50 (µM)Reference
This compound Whole-Cell Patch Clamp (-120 mV)0.97[1][2][3][4]
Thallium Flux5.2[4]
Amitriptyline Not specified~20.1 (for Kir4.1/5.1)[2]
Whole-Cell Patch Clamp (-110 mV)Not explicitly stated, but significant inhibition at 100 µM[2]

Table 2: Selectivity Profile against other Kir Channels (Thallium Flux Assay)

Kir Channel SubtypeThis compound IC50 (µM)Amitriptyline IC50 (µM)
Kir1.1 >30Data not available
Kir2.1 >30Data not available
Kir2.2 >30Data not available
Kir2.3 Weakly activeData not available
Kir3.1/3.2 2.5Data not available
Kir3.1/3.4 3.1Data not available
Kir4.1/5.1 9.0 (Patch Clamp)20.1
Kir4.2 8.1Data not available
Kir6.2/SUR1 Weakly activeData not available
Kir7.1 Weakly activeData not available

Data for amitriptyline's selectivity across a broad panel of Kir channels is not as comprehensively reported in the literature as for this compound.

Mechanism of Action

The mechanisms by which this compound and amitriptyline inhibit Kir4.1 differ significantly, which is reflected in their respective selectivity profiles.

This compound acts as a direct pore blocker of the Kir4.1 channel.[1] Site-directed mutagenesis studies have identified that it interacts with specific amino acid residues, namely glutamate 158 and isoleucine 159, which are located within the channel's pore.[1] This targeted interaction is the basis for its high potency and selectivity.

Amitriptyline , on the other hand, exhibits a more complex and less specific mechanism of action. Its inhibition of Kir4.1 is voltage-dependent, suggesting an interaction with the channel in a state-dependent manner.[2] However, amitriptyline is a well-known "dirty drug" with a broad pharmacological profile, acting on numerous other targets, including:

  • Serotonin and Norepinephrine Transporters (SERT and NET) : The primary mechanism for its antidepressant effects.[4][5]

  • Other Ion Channels : Including other potassium channels (e.g., HERG, Kv1.1, Kv7.2/7.3), sodium channels, and calcium channels.[6][7][8]

  • Various G-protein Coupled Receptors (GPCRs) : Including muscarinic, histaminergic, and adrenergic receptors, which contribute to its side effect profile.[4]

Experimental Protocols

The data presented in this guide were primarily generated using two key experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in a single cell.

Objective: To measure the flow of ions through Kir4.1 channels in the presence of an inhibitor and determine the concentration at which the inhibitor blocks 50% of the current (IC50).

General Protocol:

  • Cell Culture: Mammalian cells (e.g., HEK293) are genetically engineered to express the Kir4.1 channel.

  • Pipette Preparation: A glass micropipette with a very fine tip (resistance of 3-5 MΩ) is filled with an intracellular solution that mimics the cell's internal environment.

  • Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, allowing for electrical access to the entire cell.

  • Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -120 mV) by the patch-clamp amplifier.

  • Data Recording: A series of voltage steps are applied to the cell, and the resulting ion currents flowing through the Kir4.1 channels are recorded.

  • Inhibitor Application: The inhibitor (this compound or amitriptyline) is added to the extracellular solution at various concentrations, and the resulting changes in Kir4.1 current are measured.

  • Data Analysis: The recorded currents are analyzed to generate a dose-response curve and calculate the IC50 value.

Thallium Flux Assay

This is a higher-throughput method used to screen for and characterize ion channel inhibitors. It uses the potassium ion mimic, thallium (Tl+), and a Tl+-sensitive fluorescent dye.

Objective: To indirectly measure the activity of Kir4.1 channels by detecting the influx of Tl+ into the cells.

General Protocol:

  • Cell Plating: Cells expressing Kir4.1 are plated in a multi-well plate (e.g., 384-well).

  • Dye Loading: The cells are incubated with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2), which enters the cells.

  • Compound Incubation: The test compounds (this compound or amitriptyline) are added to the wells at various concentrations.

  • Thallium Addition: A solution containing Tl+ is added to the wells.

  • Fluorescence Reading: A plate reader measures the change in fluorescence over time. If the Kir4.1 channels are open, Tl+ will flow into the cells and bind to the dye, causing an increase in fluorescence. Inhibitors will block this influx and thus reduce the fluorescence signal.

  • Data Analysis: The fluorescence data is used to determine the concentration-dependent inhibition of Tl+ flux and calculate the IC50 value.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of this compound and amitriptyline.

VU0134992_Mechanism Kir4_1 Kir4.1 Channel Pore Block Pore Blockade This compound This compound This compound->Kir4_1:c

Caption: Mechanism of this compound as a direct pore blocker of the Kir4.1 channel.

Amitriptyline_Mechanism cluster_targets Multiple Cellular Targets Amitriptyline Amitriptyline Kir4_1 Kir4.1 Amitriptyline->Kir4_1 Voltage-dependent block Other_Kir Other Kir Channels Amitriptyline->Other_Kir Na_Ca_Channels Na+ & Ca2+ Channels Amitriptyline->Na_Ca_Channels SERT_NET SERT/NET Amitriptyline->SERT_NET GPCRs GPCRs Amitriptyline->GPCRs

Caption: The polypharmacology of amitriptyline, targeting Kir4.1 and numerous other cellular components.

Conclusion

Amitriptyline , while a known Kir4.1 inhibitor, should be used with caution in studies focused on this channel. Its broad spectrum of activity on other ion channels, transporters, and receptors can confound the interpretation of experimental data. Any observed effects of amitriptyline in a biological system cannot be solely attributed to the inhibition of Kir4.1 without extensive control experiments to rule out the contributions of its other targets. However, its clinical availability and known safety profile in humans may make it a relevant compound for studies aiming to understand the broader effects of existing drugs on ion channel function.

References

A Comparative Guide to Kir4.1 Channel Inhibitors: VU0134992 vs. Nortriptyline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective pharmacological tool is critical for the accurate investigation of ion channel function and for the development of novel therapeutics. This guide provides a detailed comparison of two known inhibitors of the inwardly rectifying potassium (Kir) channel 4.1 (Kir4.1): VU0134992 and the tricyclic antidepressant, nortriptyline.

The Kir4.1 channel, encoded by the KCNJ10 gene, plays a crucial role in potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1] Its dysfunction is associated with several pathological conditions, making it a significant target for drug discovery. While both this compound and nortriptyline have been shown to inhibit Kir4.1, they exhibit notable differences in their potency, selectivity, and mechanism of action.

Quantitative Comparison of Inhibitory Activity

This compound has emerged as a more potent and selective inhibitor of Kir4.1 compared to nortriptyline. The following table summarizes the key quantitative data from published studies.

CompoundTargetIC50 / KdSelectivity ProfileVoltage Dependency
This compound Kir4.10.97 µM (IC50)[1][2][3][4]>30-fold selective over Kir1.1, Kir2.1, and Kir2.2.[1][2][3] 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 heteromers.[1][2]Inhibition is voltage-dependent.[5]
Nortriptyline Kir4.128.1 µM (Kd)[6]Marginally affects neuronal Kir2.1 currents.[6] Also inhibits other channels, including other Kir channels and voltage-gated K+ channels.[6][7]Inhibition is concentration-, voltage-, and time-dependent.[6][8][9]

Experimental Methodologies

The data presented in this guide are primarily derived from electrophysiological studies, most commonly using the whole-cell patch-clamp technique on human embryonic kidney (HEK293) cells heterologously expressing the Kir4.1 channel.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane. A glass micropipette with a clean, fire-polished tip is brought into contact with the cell membrane to form a high-resistance seal. A brief application of suction ruptures the membrane patch, allowing for electrical access to the cell's interior.

  • Cell Preparation: HEK293T cells are transfected with the complementary DNA (cDNA) for human Kir4.1.[8][10] To identify transfected cells, a fluorescent marker is often co-transfected.

  • Recording Solutions: The intracellular (pipette) solution typically contains a high concentration of potassium to mimic the intracellular environment, while the extracellular (bath) solution contains a lower potassium concentration.

  • Voltage Protocol: To measure Kir channel activity, a series of voltage steps or ramps are applied to the cell membrane.[11][12] For instance, from a holding potential, the voltage may be stepped to various potentials to elicit both inward and outward currents.[12]

  • Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized for analysis.[12] The inhibitory effect of a compound is determined by comparing the current amplitude before and after its application to the bath solution. Concentration-response curves are then generated to calculate the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of Kir4.1 inhibition and a typical experimental workflow for screening and characterizing inhibitors.

Kir4_1_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Kir4_1 Kir4.1 Channel K+ ion flow K_in Low [K+] Kir4_1->K_in Efflux K_out High [K+] K_out->Kir4_1 Influx This compound This compound This compound->Kir4_1 Blocks Pore Nortriptyline Nortriptyline Nortriptyline->Kir4_1 Blocks Pore

Caption: Mechanism of Kir4.1 channel inhibition by this compound and nortriptyline.

experimental_workflow start Start: Identify Kir4.1 as Target transfection Transfect HEK293 cells with Kir4.1 cDNA start->transfection patch_clamp Perform Whole-Cell Patch-Clamp transfection->patch_clamp control_recording Record baseline Kir4.1 currents patch_clamp->control_recording compound_application Apply test compound (this compound or Nortriptyline) control_recording->compound_application experimental_recording Record currents in presence of compound compound_application->experimental_recording data_analysis Analyze current inhibition and determine IC50/Kd experimental_recording->data_analysis selectivity_screen Screen against other Kir channel subtypes data_analysis->selectivity_screen conclusion Conclusion: Compare potency and selectivity selectivity_screen->conclusion

Caption: Experimental workflow for characterizing Kir4.1 inhibitors.

Concluding Remarks

Based on the available data, this compound is a superior tool compound for studying the physiological and pathological roles of Kir4.1 channels due to its higher potency and selectivity compared to nortriptyline.[1] Nortriptyline, while an effective inhibitor, exhibits a broader pharmacological profile, which may lead to off-target effects in experimental systems.[6][7] Researchers should carefully consider these differences when selecting an inhibitor for their studies to ensure the generation of specific and reliable data. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings.

References

Selectivity profile of VU0134992 compared to other Kir blockers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of VU0134992's Selectivity Profile with Other Inwardly Rectifying Potassium (Kir) Channel Blockers

For researchers and professionals in drug development, understanding the selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of the selectivity profile of this compound, a known Kir4.1 channel blocker, with other commonly used Kir channel inhibitors: ML-133, VU041, and Tertiapin-Q. The information presented herein is supported by experimental data from various studies to facilitate informed decisions in research applications.

Selectivity Profiles of Kir Channel Blockers

The inhibitory activity of this compound and other selected Kir blockers across a range of inwardly rectifying potassium channels is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant), has been compiled from electrophysiological and ion flux assays.

Table 1: Selectivity Profile of this compound and Other Kir Blockers (IC50/Ki in µM)
Channel SubtypeThis compound (IC50)ML-133 (IC50)VU041 (IC50)Tertiapin-Q (Ki)
Kir1.1 (ROMK) >30[1][2]>300[3][4]Low activity[5]0.0013[6]
Kir2.1 >30[1][2]1.8[3][4]12.7[5]Selective over Kir2.1[6]
Kir2.2 >30[1][2]2.9[7]--
Kir2.3 Weakly active[8][9]4.0[7]--
Kir2.6 -2.8[7]--
Kir3.1/3.2 2.5[10][11]---
Kir3.1/3.4 (GIRK) 3.1[10][11]--0.0133[6]
Kir4.1 0.97[1][2]76[3][4]Low activity[5]-
Kir4.1/5.1 9.0[8][9]---
Kir4.2 8.1[10][11]---
Kir6.2/SUR1 Weakly active[8][9]-Low activity[5]-
Kir7.1 Weakly active[8][9]33[3][4]Low activity[5]-
An. gambiae Kir1 --2.5[5]-
Ae. aegypti Kir1 --1.7[5]-

Note: "-" indicates data not available. Low activity or weakly active indicates that the compound showed some inhibition, but a specific IC50 value was not provided in the referenced literature.

Key Insights from the Selectivity Data

  • This compound demonstrates a preference for Kir4.1 channels, with an IC50 value of 0.97 µM.[1][2] It exhibits greater than 30-fold selectivity for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2.[1][2] Notably, it is also active against Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[10][11] It is approximately 9-fold selective for the homomeric Kir4.1 channel over the heteromeric Kir4.1/5.1 channel.[8][9]

  • ML-133 is a selective blocker of the Kir2.x family of channels, with an IC50 of 1.8 µM for Kir2.1.[3][4] It shows significantly weaker activity against Kir4.1 and Kir7.1 and has no effect on Kir1.1 at concentrations up to 300 µM.[3][4]

  • VU041 is primarily an inhibitor of mosquito Kir1 channels.[5] It does exhibit some activity against mammalian Kir2.1 but has less of an effect on other mammalian Kir channels like Kir1.1 and Kir4.1.[5]

  • Tertiapin-Q is a high-affinity peptide blocker with nanomolar potency for Kir1.1 and Kir3.1/3.4 channels.[6] It is a valuable tool for studying these specific channel subtypes due to its high affinity and selectivity over Kir2.1 channels.[6]

Experimental Methodologies

The determination of the selectivity profiles of these Kir channel blockers relies on robust in vitro assays. The two primary methods cited in the literature are whole-cell patch-clamp electrophysiology and thallium flux assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" electrophysiological technique allows for the direct measurement of ion channel currents.

General Protocol:

  • Cell Culture and Transfection: A suitable mammalian cell line, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells, is cultured.[2] These cells are then transiently or stably transfected with the cDNA encoding the specific Kir channel subunit of interest.[12] For some studies, Xenopus oocytes are used as the expression system.[8]

  • Cell Plating: Transfected cells are plated onto glass coverslips at a low density to allow for the recording of individual cells.[9]

  • Recording: A glass micropipette with a small tip diameter is used to form a high-resistance "giga-seal" with the cell membrane.[13] The membrane patch is then ruptured by applying gentle suction, allowing for electrical access to the entire cell.[13]

  • Voltage Clamp: The cell's membrane potential is clamped at a specific holding potential (e.g., -80 mV).[14] A series of voltage steps or ramps are then applied to elicit Kir channel currents.[5][14] For Kir channels, currents are typically measured in response to hyperpolarizing voltage steps.

  • Compound Application: The Kir channel blocker is applied to the external solution bathing the cell. The reduction in the current amplitude in the presence of the compound is measured to determine the extent of inhibition.

  • Data Analysis: Concentration-response curves are generated by applying a range of compound concentrations to determine the IC50 value.

Solutions:

  • External Solution (in mM): Typically contains physiological concentrations of ions, such as 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Internal (Pipette) Solution (in mM): Designed to mimic the intracellular ionic environment and may contain 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2.

Thallium (Tl+) Flux Assay

This is a fluorescence-based high-throughput screening (HTS) method used to measure the activity of potassium channels.

General Protocol:

  • Cell Line: A stable cell line expressing the Kir channel of interest is used, often a tetracycline-inducible T-REx-HEK293 cell line.[1]

  • Cell Plating: Cells are plated in 384-well or 1536-well microplates.[15]

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye, such as FluoZin-2.[1][16]

  • Compound Incubation: The cells are incubated with the test compounds (Kir blockers) for a specific period.[1]

  • Thallium Stimulation: A stimulus buffer containing thallium (Tl+) is added to the wells. Tl+ is a surrogate for K+ and can pass through open potassium channels.[1]

  • Fluorescence Reading: As Tl+ enters the cells through the Kir channels, it binds to the fluorescent dye, causing an increase in fluorescence intensity.[17] This change in fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The degree of inhibition by the compound is determined by the reduction in the thallium-induced fluorescence signal. IC50 values are calculated from concentration-response curves.

Visualizing the Experimental Workflow

To better illustrate the process of determining Kir channel blocker selectivity, the following diagrams outline the key steps in the experimental workflows.

G cluster_0 Whole-Cell Patch-Clamp Workflow A Cell Culture & Transfection (e.g., HEK-293 with Kir4.1) B Plating on Coverslips A->B C Patch-Clamp Recording Setup B->C D Giga-seal Formation C->D E Whole-Cell Configuration D->E F Apply Voltage Protocol & Record Baseline Current E->F G Apply Kir Blocker (e.g., this compound) F->G H Record Inhibited Current G->H I Data Analysis (IC50 Determination) H->I G cluster_1 Thallium Flux Assay Workflow J Plate Kir-expressing Cells (384-well plate) K Load with Thallium-sensitive Dye J->K L Incubate with Kir Blocker K->L M Add Thallium Stimulus L->M N Measure Fluorescence Increase M->N O Data Analysis (IC50 Determination) N->O

References

A Comparative Guide to VU0134992 and Fluoxetine for Kir4.1 Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of VU0134992 and fluoxetine as inhibitors of the inwardly rectifying potassium channel Kir4.1. The following sections present quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of their respective pharmacological profiles.

Introduction to Kir4.1 and its Inhibitors

The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is crucial for maintaining potassium homeostasis in the central nervous system and peripheral tissues.[1] Its dysfunction has been implicated in various neurological and renal disorders. Consequently, the identification and characterization of potent and selective Kir4.1 inhibitors are of significant interest for both basic research and therapeutic development.

This guide focuses on two such inhibitors:

  • This compound: A novel small molecule identified through high-throughput screening, recognized for its potency and selectivity for Kir4.1.[1][2]

  • Fluoxetine: A well-known selective serotonin reuptake inhibitor (SSRI) that has been shown to inhibit Kir4.1 channels, albeit with lower potency.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and fluoxetine on Kir4.1 channels has been evaluated using two primary experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays. The half-maximal inhibitory concentration (IC50) values derived from these studies are summarized below.

Kir4.1 Inhibition
CompoundAssay MethodCell LineIC50 (µM)Reference
This compound Whole-Cell Patch ClampHEK293T0.97[1]
This compound Thallium Flux AssayT-REx-HEK-2935.2[1]
Fluoxetine Whole-Cell Patch ClampHEK293T15.2

Note: The difference in IC50 values for this compound between the two assay methods is a commonly observed phenomenon.[1]

Selectivity Profile Against Other Kir Channels

A direct comparison using thallium flux assays demonstrates the superior selectivity of this compound for Kir4.1 over a panel of other Kir channels when compared to fluoxetine.[1]

Kir ChannelThis compound IC50 (µM) (% Inhibition at 30µM)Fluoxetine IC50 (µM) (% Inhibition at 90µM)
Kir1.1Inactive33.0 (58%)
Kir2.1Inactive50.3 (99%)
Kir2.3>30 (73%)3.1 (92%)
Kir3.1/3.22.5 (92%)12.0 (88%)
Kir3.1/3.43.1 (92%)15.0 (80%)
Kir4.1 5.2 (100%) 31.2 (95%)
Kir4.28.1 (100%)20.2 (99%)
Kir6.2/SUR1>30 (12%)64.0 (65%)
Kir7.1>30 (15%)5.8 (92%)

Data from Kharade et al., 2018.[1]

Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to characterize the inhibitory effects of this compound and fluoxetine on Kir4.1 channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through channels in the cell membrane.

Experimental Workflow:

cluster_prep Cell Preparation cluster_recording Recording cluster_drug_app Drug Application & Analysis HEK293T HEK293T cells Transfection Transfection with Kir4.1 plasmid HEK293T->Transfection Incubation Incubation (24-48h) Transfection->Incubation Patching Obtain whole-cell patch clamp configuration Incubation->Patching VoltageProtocol Apply voltage-step protocol Patching->VoltageProtocol CurrentRecording Record Kir4.1 currents VoltageProtocol->CurrentRecording DrugApplication Bath application of This compound or Fluoxetine CurrentRecording->DrugApplication InhibitionMeasurement Measure current inhibition DrugApplication->InhibitionMeasurement DoseResponse Construct dose-response curve and calculate IC50 InhibitionMeasurement->DoseResponse

Caption: Whole-cell patch-clamp experimental workflow.

Protocol Details:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with a plasmid encoding human Kir4.1.[3]

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • Cells are continuously perfused with an external solution.

    • Glass micropipettes with a resistance of 1.5-2.5 MΩ are filled with an internal solution and used to form a gigaseal with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition:

    • Kir4.1 currents are typically elicited by a voltage-step protocol (e.g., from -120 mV to +60 mV).

    • Currents are recorded before and after the application of varying concentrations of the inhibitor (this compound or fluoxetine).

  • Data Analysis:

    • The percentage of current inhibition at each concentration is calculated.

    • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a logistical equation.

Thallium Flux Assay

This is a fluorescence-based high-throughput screening method that uses thallium (Tl+) as a surrogate for potassium (K+) to measure Kir channel activity.

Signaling Pathway:

Tl_ext Extracellular Tl+ Kir41 Kir4.1 Channel Tl_ext->Kir41 influx Tl_int Intracellular Tl+ Kir41->Tl_int FluoZin2 FluoZin-2 (dye) Tl_int->FluoZin2 binds to Fluorescence Fluorescence FluoZin2->Fluorescence emits Inhibitor This compound or Fluoxetine Inhibitor->Kir41 blocks

Caption: Thallium flux assay signaling pathway.

Protocol Details:

  • Cell Line: A stable T-REx-HEK-293 cell line with tetracycline-inducible expression of Kir4.1 is used.[1]

  • Assay Preparation:

    • Cells are plated in 384-well plates and Kir4.1 expression is induced with tetracycline.

    • Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Compound Addition: The test compounds (this compound or fluoxetine) are added to the wells.

  • Thallium Addition and Signal Detection:

    • A solution containing thallium is added to the wells.

    • The influx of thallium through open Kir4.1 channels leads to an increase in fluorescence of the intracellular dye.

    • The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the Kir4.1 channel activity.

    • The inhibitory effect of the compounds is determined by the reduction in the rate of fluorescence increase.

    • IC50 values are calculated from concentration-response curves.

Conclusion

The experimental data clearly indicates that This compound is a more potent and selective inhibitor of Kir4.1 channels compared to fluoxetine. With a sub-micromolar IC50 in direct electrophysiological measurements and significantly greater selectivity across the Kir channel family, this compound represents a more precise pharmacological tool for studying the physiological and pathological roles of Kir4.1. While fluoxetine does exhibit inhibitory activity on Kir4.1, its lower potency and broader selectivity profile suggest that its effects on this channel may be one of several mechanisms contributing to its overall pharmacological action and potential side effects. For researchers specifically investigating the function of Kir4.1, this compound is the superior choice for achieving targeted inhibition.

References

VU0134992: A Precision Tool Outperforming Non-Selective Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of ion channel pharmacology, the advent of subtype-selective modulators represents a significant leap forward for both basic research and therapeutic development. VU0134992, a potent and selective inhibitor of the Kir4.1 potassium channel, exemplifies this progress, offering distinct advantages over non-selective potassium channel blockers. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the superior utility of this compound.

Superior Selectivity and Potency of this compound

This compound was identified through a high-throughput screening for small-molecule modulators of the Kir4.1 channel, an inward-rectifier potassium channel with crucial physiological roles in the kidney, central nervous system, and inner ear.[1][2] Its primary advantage lies in its remarkable selectivity for the Kir4.1 channel over other members of the Kir channel family, a feature starkly absent in non-selective blockers.

Non-selective potassium channel blockers, such as certain tricyclic antidepressants and antiarrhythmics, interact with a broad range of potassium channels, leading to a wide array of off-target effects.[1] These can include cardiac arrhythmias, neurological side effects, and other undesirable physiological responses, complicating their use as research tools and therapeutic agents.[3][4][5][6][7]

Experimental data from thallium (Tl+) flux assays and whole-cell patch-clamp electrophysiology underscore the superior selectivity profile of this compound.

Comparative Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against a panel of Kir channel subtypes. The data clearly demonstrates its high preference for Kir4.1.

Kir Channel SubtypeThis compound IC₅₀ (µM)% Inhibition at 30 µM
Kir4.1 0.97 (electrophysiology) 100%
Kir4.1 5.2 (Tl+ flux) 100%
Kir1.1>30No apparent activity
Kir2.1>30No apparent activity
Kir2.2>30No apparent activity
Kir2.3Weakly active73%
Kir3.1/3.22.592%
Kir3.1/3.43.192%
Kir4.28.1100%
Kir6.2/SUR1Weakly active12%
Kir7.1Weakly active15%
Kir4.1/5.19.05 (electrophysiology)-

Data sourced from Kharade et al., 2018.[1][2][8]

Potency and Selectivity: this compound vs. Non-Selective Blockers

When directly compared to non-selective compounds also known to inhibit Kir4.1, this compound's superior potency and selectivity are evident.

CompoundKir4.1 IC₅₀ (µM)Selectivity Profile
This compound 5.2 >30-fold selective over Kir1.1, Kir2.1, and Kir2.2
AmitriptylineWeakNon-specific activity against most Kir channels
NortriptylineWeakNon-specific activity against most Kir channels
FluoxetineWeakNon-specific activity against most Kir channels

Data sourced from Kharade et al., 2018.[1][2]

Mechanism of Action: A Tale of Two Approaches

This compound acts as a pore blocker, physically occluding the ion conduction pathway of the Kir4.1 channel.[1][9] This targeted mechanism is a direct result of its specific interaction with key residues, namely glutamate 158 and isoleucine 159, within the channel's pore-lining region.[1]

In contrast, non-selective potassium channel blockers often exhibit less defined mechanisms, interacting with various channel subtypes through different binding sites, leading to their broad and often unpredictable pharmacological profiles.

In Vivo Effects: Targeted Physiological Response

Consistent with the crucial role of Kir4.1 in renal function, in vivo studies in rats have demonstrated that oral administration of this compound leads to a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[1][10][11] This targeted physiological response highlights its potential as a novel diuretic agent for conditions like hypertension and further establishes its utility as a precise tool for studying renal physiology.[1][10][11]

The signaling pathway below illustrates the proposed mechanism by which Kir4.1 inhibition in the kidney's distal convoluted tubule (DCT) and collecting duct (CCD) leads to these effects.

G cluster_DCT Distal Convoluted Tubule (DCT) cluster_CCD Cortical Collecting Duct (CCD) VU0134992_DCT This compound Kir41_DCT Kir4.1 Inhibition VU0134992_DCT->Kir41_DCT Basolateral_Depol Basolateral Membrane Depolarization Kir41_DCT->Basolateral_Depol Intra_Cl_Increase Increased Intracellular Cl- Basolateral_Depol->Intra_Cl_Increase NCC_Inhibition NCC Inhibition (via WNK/SPAK pathway) Intra_Cl_Increase->NCC_Inhibition Na_Reabsorption_Decrease_DCT Decreased Na+ Reabsorption NCC_Inhibition->Na_Reabsorption_Decrease_DCT Diuresis_Natriuresis Diuresis & Natriuresis Na_Reabsorption_Decrease_DCT->Diuresis_Natriuresis VU0134992_CCD This compound Kir41_CCD Kir4.1 Inhibition VU0134992_CCD->Kir41_CCD Driving_Force_Decrease Decreased Electrochemical Driving Force for Na+ Kir41_CCD->Driving_Force_Decrease ENaC_Inhibition Reduced Na+ Reabsorption via ENaC Driving_Force_Decrease->ENaC_Inhibition ENaC_Inhibition->Diuresis_Natriuresis Kaliuresis Kaliuresis Diuresis_Natriuresis->Kaliuresis Increased distal Na+ delivery stimulates K+ secretion G A HEK-293 cells expressing a specific Kir channel subtype B Load cells with Tl+-sensitive fluorescent dye A->B C Incubate with This compound B->C D Add Tl+ stimulus buffer C->D E Measure fluorescence quenching (Tl+ influx) D->E F Calculate % inhibition and IC50 value E->F G A Prepare cells expressing Kir4.1 channels B Establish giga-seal with a glass micropipette A->B C Achieve whole-cell configuration B->C D Clamp membrane potential at a set voltage C->D E Record baseline Kir4.1 current D->E F Apply this compound at varying concentrations E->F G Record inhibited Kir4.1 current F->G H Determine IC50 from concentration-response curve G->H

References

Comprehensive Analysis of VU0134992 Cross-reactivity with Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

VU0134992 is a potent blocker of the Kir4.1 potassium channel, a target of interest for various neurological and renal conditions.[1][2][3][4][5] Understanding its selectivity and potential off-target effects is crucial for its development as a therapeutic agent. This guide provides a detailed comparison of this compound's activity across a range of ion channels, supported by experimental data and methodologies.

Quantitative Comparison of this compound Activity

The inhibitory activity of this compound has been assessed against a panel of inwardly rectifying potassium (Kir) channels using both whole-cell patch-clamp electrophysiology and thallium flux assays. The data reveals a preferential, though not exclusive, inhibition of Kir4.1.

Ion ChannelAssay MethodIC50 (µM)Notes
Kir4.1 Electrophysiology0.97Potent inhibition.[1][2][3]
Thallium Flux5.2
Kir4.1/5.1 Electrophysiology9.0Approximately 9-fold selectivity for Kir4.1 over the heteromeric channel.[1][2][3]
Kir1.1 Thallium Flux>30Greater than 30-fold selectivity over Kir1.1.[1][2][3]
Kir2.1 Thallium Flux>30Greater than 30-fold selectivity over Kir2.1.[1][2][3]
Kir2.2 Thallium Flux>30Greater than 30-fold selectivity over Kir2.2.[1][2][3]
Kir2.3 Thallium FluxWeakly activePartial inhibition (73% at 30 µM).[1]
Kir3.1/3.2 Thallium Flux2.5Significant activity.[1][4]
Kir3.1/3.4 Thallium Flux3.1Significant activity.[1][4]
Kir4.2 Thallium Flux8.1Significant activity.[1][4]
Kir6.2/SUR1 Thallium FluxWeakly activePartial inhibition (12% at 30 µM).[1]
Kir7.1 Thallium FluxWeakly activePartial inhibition (15% at 30 µM).[1]

Key Observations:

  • This compound is a potent inhibitor of Kir4.1.[1][2][3]

  • It exhibits significant cross-reactivity with other members of the Kir channel family, notably Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[1][4]

  • The compound shows good selectivity against Kir1.1, Kir2.1, and Kir2.2.[1][2][3]

  • Its activity against Kir2.3, Kir6.2/SUR1, and Kir7.1 is minimal at the concentrations tested.[1]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the screening workflow used to determine the selectivity profile of this compound.

cluster_0 High-Throughput Screening cluster_1 Selectivity Profiling Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Thallium Flux Assay on Kir4.1 Hit Compounds Hit Compounds Primary Screen->Hit Compounds Potent Inhibitors This compound This compound Hit Compounds->this compound Lead Compound Kir Panel Kir1.1 Kir2.x Kir3.x Kir4.x Kir6.2/SUR1 Kir7.1 This compound->Kir Panel Thallium Flux Assays Electrophysiology Electrophysiology This compound->Electrophysiology Patch-Clamp on Kir4.1 & Kir4.1/5.1 Selectivity Data Selectivity Data Kir Panel->Selectivity Data Electrophysiology->Selectivity Data

Caption: Workflow for identifying and characterizing this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Thallium Flux Assay for Kir Channel Selectivity

This high-throughput screening method is used to assess the inhibitory activity of compounds on Kir channels by measuring the influx of thallium ions, a surrogate for potassium ions, into cells expressing the channel of interest.

  • Cell Culture: HEK-293 cells stably expressing the specific Kir channel subtype are plated in 384-well microplates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) which increases in fluorescence upon binding to thallium.

  • Compound Application: this compound or other test compounds are added to the wells at various concentrations.

  • Thallium Stimulation: A stimulus buffer containing thallium is added to the wells to initiate ion flux through the open Kir channels.

  • Fluorescence Reading: The fluorescence intensity in each well is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the Kir channel activity. The IC50 values are calculated by fitting the concentration-response data to a logistical equation.

2. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.

  • Cell Preparation: Cells expressing the Kir channel of interest (e.g., Kir4.1 or Kir4.1/5.1) are grown on coverslips.

  • Recording Setup: A glass micropipette filled with an intracellular-like solution is sealed onto the surface of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -120 mV) to measure the inward rectifier current.

  • Compound Perfusion: this compound is applied to the cell via a perfusion system at different concentrations.

  • Current Measurement: The resulting changes in the Kir channel current are recorded and measured.

  • Data Analysis: The percentage of current inhibition at each compound concentration is determined, and the IC50 is calculated from the concentration-response curve.

3. hERG Safety Assay (General Protocol)

While specific data for this compound is not publicly available, a standard automated patch-clamp protocol is typically used to assess for off-target hERG liability, a critical component of cardiac safety assessment.

  • Cell Line: A stable cell line expressing the hERG (Kv11.1) channel is used.

  • Automated Patch-Clamp System: A high-throughput automated patch-clamp system is utilized for data acquisition.

  • Voltage Protocol: A specific voltage pulse protocol is applied to elicit hERG currents. This typically involves a depolarization step to activate and inactivate the channels, followed by a repolarization step where the characteristic "tail current" is measured.

  • Compound Application: The test compound is applied at a range of concentrations.

  • Data Analysis: The inhibition of the hERG tail current is measured, and an IC50 value is determined. A hERG safety margin is then calculated by comparing the IC50 to the anticipated therapeutic plasma concentration of the drug.[6][7][8][9]

This guide provides a comprehensive overview of the cross-reactivity profile of this compound. The provided data and protocols are essential for researchers and drug developers to understand the selectivity of this compound and to guide further preclinical and clinical development. The significant activity against Kir3.x and Kir4.2 channels warrants further investigation to understand the potential physiological and toxicological consequences. The lack of publicly available data on its effects on other critical ion channels like hERG, sodium, and calcium channels highlights an important area for future safety pharmacology studies.

References

Validating Kir4.1 Inhibition: A Comparative Analysis of Structurally Distinct Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a target-specific inhibitor is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of two structurally distinct inhibitors of the inwardly rectifying potassium channel Kir4.1, offering supporting experimental data and detailed protocols to aid in the validation of novel Kir4.1-targeting compounds.

The Kir4.1 channel, encoded by the KCNJ10 gene, is a crucial regulator of potassium homeostasis in the central nervous system and peripheral tissues.[1] Its dysfunction is implicated in various neurological and renal disorders, making it a promising therapeutic target.[1][2] Validating the on-target effects of a novel Kir4.1 inhibitor requires demonstrating similar physiological outcomes with a structurally unrelated compound that shares the same molecular target. This guide compares the well-characterized inhibitor VU0134992 with the structurally distinct antimalarial drug, quinacrine, which has also been shown to inhibit Kir4.1.[1][3]

Comparative Efficacy of Kir4.1 Inhibitors

The inhibitory potency of this compound and quinacrine on Kir4.1 channels has been quantified using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the Kir4.1 current by 50%, are summarized in the table below.

CompoundChemical StructureIC50 (µM)Experimental Method
This compound 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide0.97[1][4]Whole-cell patch-clamp
Quinacrine (RS)-N'-(6-chloro-2-methoxyacridin-9-yl)-N,N-diethylpentane-1,4-diamine1.8[3][5]Inside-out patch-clamp

Experimental Protocols

To ensure the reproducibility and accuracy of Kir4.1 inhibition validation, detailed experimental protocols for the key assays are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through Kir4.1 channels in the membrane of a single cell.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing human Kir4.1 are cultured on glass coverslips.

  • Prior to recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).[6]

Recording Procedure:

  • Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with an intracellular solution.[6]

  • A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.[7]

  • The cell membrane is then ruptured by applying gentle suction, establishing the whole-cell configuration.[8]

  • Kir4.1 currents are elicited by applying a series of voltage steps, typically from -120 mV to +60 mV.[9]

  • The baseline current is recorded, after which the inhibitor compound is applied to the bath solution.

  • The effect of the inhibitor is quantified by measuring the reduction in the current amplitude at a specific voltage (e.g., -120 mV for inward currents).[1]

  • Dose-response curves are generated by applying a range of inhibitor concentrations to determine the IC50 value.

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 and 5% CO2.[6]

  • Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH.[6]

Thallium Flux Assay

This is a fluorescence-based high-throughput screening method that uses thallium (Tl+) as a surrogate for potassium (K+) to measure ion channel activity.[10][11]

Assay Principle:

  • Cells expressing Kir4.1 are loaded with a thallium-sensitive fluorescent dye.[12]

  • In the resting state, the fluorescence is low.

  • Upon channel opening, Tl+ enters the cell and binds to the dye, causing a significant increase in fluorescence.[13]

  • Inhibitors of Kir4.1 will block the entry of Tl+, resulting in a reduced fluorescence signal.[11]

Protocol Outline:

  • Plate cells expressing Kir4.1 in a 96- or 384-well plate.

  • Load the cells with a thallium-sensitive dye according to the manufacturer's instructions.

  • Pre-incubate the cells with the test compounds (inhibitors) for a defined period.[12]

  • Add a stimulus solution containing thallium to initiate the flux.

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • The rate of fluorescence increase is proportional to the Kir4.1 channel activity.

  • Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of the compound to the control (vehicle-treated) wells.

Visualizing Kir4.1 Function and Experimental Validation

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the Kir4.1 signaling pathway and the workflow for validating its inhibition.

Kir41_Signaling_Pathway cluster_Astrocyte Astrocyte cluster_Extracellular Extracellular Space cluster_Neuron Neuron Kir41 Kir4.1 NaK_ATPase Na+/K+ ATPase Kir41->NaK_ATPase Maintains K+ gradient for EAAT EAAT1/2 (Glutamate Transporter) EAAT->NaK_ATPase Na+ influx stimulates Gln_Synthetase Glutamine Synthetase EAAT->Gln_Synthetase Glutamate to Glutamine Glutamine Glutamine Gln_Synthetase->Glutamine K_ion K+ K_ion->Kir41 Uptake (K+ Buffering) Glutamate Glutamate Glutamate->EAAT Uptake Na_ion_out Na+ Na_ion_out->EAAT Neuronal_Activity Neuronal Activity Neuronal_Activity->K_ion Release Neuronal_Activity->Glutamate Release Glutamine->Neuronal_Activity Recycling Kir41_Inhibition_Validation cluster_Discovery Discovery & Primary Screening cluster_Validation Validation with Structurally Distinct Compound cluster_Confirmation Confirmation of On-Target Effect HTS High-Throughput Screening (e.g., Thallium Flux Assay) Primary_Hit Primary Hit Compound (e.g., this compound) HTS->Primary_Hit Comparative_Assay Comparative Functional Assay (Whole-Cell Patch-Clamp) Primary_Hit->Comparative_Assay Select_Compound Select Structurally Distinct Kir4.1 Inhibitor (e.g., Quinacrine) Select_Compound->Comparative_Assay Data_Analysis Data Analysis & Comparison (IC50 values) Comparative_Assay->Data_Analysis Validation_Conclusion Validated On-Target Kir4.1 Inhibition Data_Analysis->Validation_Conclusion Similar IC50 & Inhibitory Profile

References

A Comparative Analysis of Kir Channel Inhibitors: VU0134992 and ML133

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of inwardly rectifying potassium (Kir) channels: VU0134992 and ML133. Developed for researchers, scientists, and professionals in drug development, this document outlines their pharmacological profiles, mechanisms of action, and selectivity, supported by experimental data.

Introduction

Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular excitability and potassium homeostasis across various tissues.[1][2][3] Their dysfunction is implicated in numerous pathologies, making them attractive therapeutic targets.[3][4] The development of selective inhibitors is essential for dissecting the physiological roles of specific Kir channel subtypes and for advancing drug discovery efforts. This compound and ML133 are two such inhibitors that have emerged from high-throughput screening campaigns, each exhibiting distinct selectivity profiles.[1][3][5] This guide offers a head-to-head comparison of their performance based on available experimental data.

Mechanism of Action

Both this compound and ML133 act as pore blockers of their respective target Kir channels.

This compound is a potent inhibitor of the Kir4.1 channel, a key player in potassium buffering in the brain and kidney.[3][5] Site-directed mutagenesis and electrophysiology studies have identified that this compound's binding site is located within the ion conduction pathway, specifically involving residues E158 and I159.[3][5][6] Its blocking action is voltage-dependent, reflecting its interaction within the channel pore.[3]

ML133 selectively inhibits the Kir2 family of channels (Kir2.x), which are integral to setting the resting membrane potential in excitable cells like cardiomyocytes.[1][2][4] Similar to this compound, ML133 is a pore blocker.[1] Mutagenesis studies have pinpointed D172 and I176 within the M2 segment of Kir2.1 as critical for its inhibitory activity.[1][2] A notable characteristic of ML133 is the pH-dependent nature of its potency, which is significantly enhanced at a more alkaline pH.[1][2][4][7] This is attributed to a protonatable nitrogen in its structure.[8]

cluster_this compound This compound Mechanism cluster_ML133 ML133 Mechanism This compound This compound Kir4_1_pore Kir4.1 Channel Pore (E158, I159) This compound->Kir4_1_pore Binds to Block_V Inhibition of K+ Efflux Kir4_1_pore->Block_V Results in ML133 ML133 Kir2_x_pore Kir2.x Channel Pore (D172, I176) ML133->Kir2_x_pore Binds to Block_M Inhibition of K+ Influx Kir2_x_pore->Block_M Results in

Figure 1. Pore blocking mechanisms of this compound and ML133.

Comparative Pharmacological Data

The potency and selectivity of this compound and ML133 have been characterized against a panel of Kir channel subtypes using electrophysiological and ion flux assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: Potency (IC50) of this compound and ML133 on Primary Targets

CompoundPrimary TargetIC50 (µM)Assay Condition
This compound Kir4.10.97[5][9][10]Whole-cell patch-clamp (-120 mV)
ML133 Kir2.11.8[1][2][11][12]Whole-cell patch-clamp (pH 7.4)
0.29[1][2][11][12]Whole-cell patch-clamp (pH 8.5)

Table 2: Selectivity Profile of this compound and ML133 against Kir Channel Subtypes

Kir Channel SubtypeThis compound IC50 (µM)ML133 IC50 (µM)
Kir1.1 (ROMK)>30[5]>300[1][2][11][12][13]
Kir2.1>30[5][14]1.8 (pH 7.4)[1][2][7][11][12]
Kir2.2>30[5][14]2.9 (pH 7.4)[13]
Kir2.3Weakly active[5][14]4.0 (pH 7.4)[13]
Kir2.6Not reported2.8 (pH 7.4)[13]
Kir3.1/3.22.5[14]Not reported
Kir3.1/3.43.1[14]Not reported
Kir4.10.97[5][9][10]76[1][2][11][12][13]
Kir4.1/5.19[5][9][10]Not reported
Kir4.28.1[14]Not reported
Kir6.2/SUR1Weakly active[5][14]Not reported
Kir7.1Weakly active[5][14]33[1][2][11][12][13]

Data compiled from whole-cell patch-clamp and thallium flux assays.[1][5][14][13]

cluster_selectivity Inhibitor Selectivity Profile This compound This compound Kir4_1 Kir4.1 This compound->Kir4_1 High Potency Kir2_x Kir2.x Family This compound->Kir2_x Low Potency Other_Kirs Other Kir Channels (Kir1.1, Kir7.1, etc.) This compound->Other_Kirs Low/No Activity ML133 ML133 ML133->Kir4_1 Low Potency ML133->Kir2_x High Potency ML133->Other_Kirs Low/No Activity cluster_workflow Whole-Cell Patch-Clamp Workflow Cell_Prep Cell Transfection (HEK293/CHO) Seal Gigaseal Formation Cell_Prep->Seal Whole_Cell Whole-Cell Configuration Seal->Whole_Cell Recording Current Recording (Voltage Clamp) Whole_Cell->Recording Compound_App Compound Application Recording->Compound_App Analysis Data Analysis (IC50 Calculation) Compound_App->Analysis

References

A Head-to-Head Comparison of Novel Kir4.1 Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0134992 and other novel inhibitors of the inwardly rectifying potassium channel Kir4.1. This document summarizes key performance data from preclinical studies and outlines detailed experimental protocols to support informed decisions in the selection of chemical probes for in vitro and in vivo research.

The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis in the central nervous system and in peripheral tissues such as the kidney.[1][2] Its role in maintaining the resting membrane potential of glial cells and its involvement in potassium buffering make it a compelling therapeutic target for a range of neurological and renal disorders.[1][2] The development of potent and selective Kir4.1 inhibitors is crucial for elucidating its physiological functions and for the advancement of novel therapeutic strategies.

This guide focuses on the comparative analysis of this compound, a first-in-class, orally active and selective Kir4.1 pore blocker, against other notable inhibitors.[3] The comparison includes efficacy, selectivity, and available pharmacokinetic data to provide a comprehensive overview for researchers in the field.

Performance Comparison of Kir4.1 Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound and other Kir4.1 inhibitors. The data is compiled from studies utilizing thallium flux assays and whole-cell patch-clamp electrophysiology.

InhibitorKir4.1 IC50 (µM)Kir4.1/5.1 IC50 (µM)Selectivity (Kir4.1 vs Kir4.1/5.1)Assay MethodReference
This compound 0.979.09-foldWhole-cell patch clamp[3][4]
This compound 5.2--Thallium flux[3]
VU6036720 >100.24>40-fold (selective for Kir4.1/5.1)Not specified[5]
Fluoxetine 15.2--Whole-cell patch clamp[6]
Amitriptyline ---Thallium flux[7]
Nortriptyline ---Thallium flux[7]
Lys05 Potent (exact IC50 not stated)-High selectivity against other antidepressant targetsNot specified[8]

Table 1: Potency and Selectivity of Kir4.1 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of various compounds against Kir4.1 and the heteromeric Kir4.1/5.1 channel. This compound shows a clear preference for the homomeric Kir4.1 channel. In contrast, VU6036720 is highly selective for the Kir4.1/5.1 heteromer. Older antidepressants like fluoxetine are significantly less potent.

InhibitorKir1.1Kir2.1Kir2.2Kir2.3Kir3.1/3.2Kir3.1/3.4Kir4.2Kir6.2/SUR1Kir7.1Assay MethodReference
This compound >30-fold selective>30-fold selective>30-fold selectiveWeakly activeEqually active (IC50 = 2.5 µM)Equally active (IC50 = 3.1 µM)Equally active (IC50 = 8.1 µM)Weakly activeWeakly activeThallium flux[3][4]
ML418 >17-fold selective>17-fold selective>17-fold selective>17-fold selective>17-fold selective--Equally potentInhibitor (IC50 = 0.31 µM)Not specified
Fluoxetine No effectNo effect-------Whole-cell patch clamp[6]

Table 2: Selectivity Profile of Kir4.1 Inhibitors Against Other Kir Channels. This table illustrates the selectivity of this compound and ML418 against a panel of other inwardly rectifying potassium channels. This compound demonstrates good selectivity over Kir1.1, Kir2.1, and Kir2.2, but also inhibits Kir3.x and Kir4.2 channels. ML418 is a potent Kir7.1 inhibitor with good selectivity over Kir4.1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize Kir4.1 inhibitors.

Thallium Flux Assay

This high-throughput screening assay measures the activity of potassium channels by using thallium (Tl+) as a surrogate for potassium (K+). The influx of Tl+ into cells expressing the channel of interest is detected by a Tl+-sensitive fluorescent dye.

Principle:

  • Cells expressing the Kir4.1 channel are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2).

  • A baseline fluorescence is measured.

  • A stimulus buffer containing Tl+ is added to the cells.

  • Tl+ enters the cells through open Kir4.1 channels.

  • The binding of Tl+ to the intracellular dye results in an increase in fluorescence intensity.

  • Inhibitors of the Kir4.1 channel will block the influx of Tl+ and thus reduce the fluorescence signal.

Detailed Protocol:

  • Cell Culture: T-REx-HEK299 cells stably expressing Kir4.1 are plated in 384-well plates.[9]

  • Dye Loading: Cells are incubated with FluoZin-2 AM dye, which is a cell-permeant version of the Tl+ indicator.[9]

  • Compound Incubation: Test compounds, including this compound and other inhibitors, are added to the wells and incubated to allow for binding to the channel.

  • Thallium Stimulation: A stimulus solution containing Tl2SO4 is added to initiate Tl+ influx.[10]

  • Fluorescence Reading: The fluorescence intensity is measured over time using a kinetic plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the Kir4.1 channel activity. The IC50 values for inhibitors are calculated from concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology. It allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell.

Principle:

  • A glass micropipette with a very fine tip is brought into contact with the cell membrane.

  • A tight seal (gigaohm seal) is formed between the pipette and the membrane.

  • The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, providing electrical access to the entire cell.

  • The voltage across the cell membrane is controlled (clamped) at a specific value, and the resulting current flowing through the ion channels is measured.

  • Inhibitors are applied to the cell, and the reduction in the measured current indicates the degree of channel block.

Detailed Protocol:

  • Cell Preparation: HEK293T cells transiently or stably expressing Kir4.1 are grown on coverslips.

  • Recording Solutions: The intracellular (pipette) solution typically contains a high concentration of potassium to mimic the intracellular environment, while the extracellular (bath) solution contains a physiological concentration of ions.[9][11]

  • Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ.

  • Recording: Whole-cell recordings are performed using an patch-clamp amplifier and a data acquisition system.[11] Currents are typically elicited by a series of voltage steps.

  • Drug Application: Inhibitors are applied to the bath solution to determine their effect on the Kir4.1 currents.

  • Data Analysis: The amplitude of the Kir4.1 current is measured before and after drug application to determine the percentage of inhibition. IC50 values are determined by fitting concentration-response data with the Hill equation.

Visualizations

The following diagrams illustrate the Kir4.1 signaling pathway, the workflow of the thallium flux assay, and the whole-cell patch-clamp experimental setup.

Kir41_Signaling_Pathway cluster_astrocyte Astrocyte cluster_synapse Synaptic Cleft cluster_neuron Neuron Kir41 Kir4.1 Channel K_uptake K+ Uptake Kir41->K_uptake K+ influx RMP Hyperpolarized Resting Membrane Potential Kir41->RMP Glu_uptake Glutamate Uptake (via EAATs) RMP->Glu_uptake Maintains driving force K_ion Extracellular K+ K_ion->K_uptake Glu_ion Extracellular Glutamate Glu_ion->Glu_uptake Neuronal_activity Neuronal Activity K_release K+ Release Neuronal_activity->K_release Glu_release Glutamate Release Neuronal_activity->Glu_release K_release->K_ion Glu_release->Glu_ion Inhibitor Kir4.1 Inhibitor (e.g., this compound) Inhibitor->Kir41 blocks

Caption: Kir4.1 Signaling Pathway in Astrocytes.

Thallium_Flux_Assay_Workflow start Start plate_cells Plate Kir4.1-expressing cells in 384-well plate start->plate_cells end End dye_loading Load cells with Tl+-sensitive fluorescent dye plate_cells->dye_loading compound_add Add test compounds (e.g., this compound) dye_loading->compound_add incubation Incubate compound_add->incubation read_baseline Measure baseline fluorescence incubation->read_baseline add_tl Add Tl+ stimulus buffer read_baseline->add_tl read_kinetic Measure kinetic fluorescence increase add_tl->read_kinetic analyze Analyze data and calculate IC50 read_kinetic->analyze analyze->end Whole_Cell_Patch_Clamp_Workflow start Start prepare_cells Prepare Kir4.1-expressing cells on coverslip start->prepare_cells end End pull_pipette Pull glass micropipette prepare_cells->pull_pipette fill_pipette Fill pipette with intracellular solution pull_pipette->fill_pipette form_seal Approach cell and form gigaohm seal fill_pipette->form_seal rupture_membrane Rupture membrane to achieve whole-cell configuration form_seal->rupture_membrane record_baseline Record baseline Kir4.1 currents rupture_membrane->record_baseline apply_drug Apply Kir4.1 inhibitor to bath solution record_baseline->apply_drug record_inhibition Record inhibited Kir4.1 currents apply_drug->record_inhibition analyze Analyze current inhibition and determine IC50 record_inhibition->analyze analyze->end

References

Reproducibility of VU0134992 effects across different studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported effects of VU0134992, a selective Kir4.1 potassium channel pore blocker, across various preclinical studies. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to offer an objective resource for evaluating the reproducibility and potential applications of this pharmacological tool.

Summary of In Vitro Efficacy and Selectivity

This compound was first identified and characterized as a potent and selective inhibitor of the Kir4.1 inward rectifier potassium channel.[1][2] The foundational study by Kharade et al. (2018) established its inhibitory concentrations and selectivity profile against other Kir channels. Subsequent studies have utilized this compound as a tool to probe the function of Kir4.1 in diverse biological contexts.

TargetIC50 (μM)Assay TypeCell LineReference
Kir4.1 0.97Whole-cell patch-clampHEK-293Kharade et al. (2018)[1][2]
Kir4.1/5.1 9.0Whole-cell patch-clampHEK-293Kharade et al. (2018)[1]
Kir1.1 >30Thallium fluxHEK-293Kharade et al. (2018)[1][2]
Kir2.1 >30Thallium fluxHEK-293Kharade et al. (2018)[1][2]
Kir2.2 >30Thallium fluxHEK-293Kharade et al. (2018)[1][2]
Kir2.3 Weak activityThallium fluxHEK-293Kharade et al. (2018)[1][2]
Kir3.1/3.2 2.5Thallium fluxHEK-293Kharade et al. (2018)[1]
Kir3.1/3.4 3.1Thallium fluxHEK-293Kharade et al. (2018)[1]
Kir4.2 8.1Thallium fluxHEK-293Kharade et al. (2018)[1]
Kir6.2/SUR1 Weak activityThallium fluxHEK-293Kharade et al. (2018)[1][2]
Kir7.1 Weak activityThallium fluxHEK-293Kharade et al. (2018)[1][2]

In Vivo Effects on Renal Function

Consistent with the role of Kir4.1 in renal physiology, in vivo studies in rats have demonstrated that oral administration of this compound leads to a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[2]

Animal ModelDosage (mg/kg, oral)EffectReference
Male Sprague-Dawley rats50 and 100Dose-dependent diuresis, natriuresis, and kaliuresisKharade et al. (2018)[2]

Reproducibility Across Different Experimental Systems

While direct replications of the initial comprehensive study are limited, the inhibitory effect of this compound on Kir4.1 has been qualitatively reproduced in various other experimental contexts, solidifying its role as a selective Kir4.1 blocker.

Study ContextExperimental ModelThis compound ConcentrationObserved EffectReference
Polymyxin-induced nephrotoxicityMouse kidney explant culture5 µMReduced polymyxin-induced toxicityLu et al. (2022)[1]
Astrocytic slow oscillatory activityHuman primary astrocytesNot specifiedInhibited slow oscillationsNaoki et al. (2023)[3]
Regulation of vasopressin neuronal activityRat hypothalamic astrocytes and brain slices2 µmol/lBlocked hypotonicity-induced increase in inwardly rectifying currents and rebound increase in vasopressin neuronal activity[4]
Hippocampal electrophysiologyMouse hippocampal slices30 µMUsed as a Kir4.1 blocker[5]

Experimental Protocols

High-Throughput Thallium Flux Assay (Kharade et al., 2018)

This assay was employed for the initial screening and determination of selectivity.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start HEK-293 cells stably expressing Kir channels plate Plate cells in 384-well plates start->plate incubate Incubate overnight plate->incubate dye Load cells with a thallium-sensitive fluorescent dye incubate->dye compound Add this compound or control compounds dye->compound thallium Add thallium-containing stimulus buffer compound->thallium read Measure fluorescence intensity over time thallium->read calculate Calculate thallium influx rate read->calculate plot Plot concentration-response curves calculate->plot determine Determine IC50 values plot->determine

Experimental workflow for the high-throughput thallium flux assay.

HEK-293 cells stably expressing different Kir channel subtypes were plated in 384-well plates.[6] After overnight incubation, the cells were loaded with a fluorescent dye sensitive to thallium ions. This compound at various concentrations was then added to the wells, followed by a thallium-containing stimulus buffer. The influx of thallium through the Kir channels leads to an increase in fluorescence, which was measured over time. The rate of thallium influx was used to determine the inhibitory activity of the compound and to calculate IC50 values.[6]

Whole-Cell Patch-Clamp Electrophysiology (Kharade et al., 2018)

This "gold standard" technique was used to confirm the inhibitory effect of this compound on Kir4.1 and Kir4.1/5.1 channels and to determine its potency with high precision.

G cluster_setup Experimental Setup cluster_recording Current Recording cluster_analysis Data Analysis cell HEK-293 cell expressing Kir4.1 pipette Glass micropipette filled with intracellular solution cell->pipette seal Form a high-resistance seal ('gigaseal') between pipette and cell membrane pipette->seal rupture Rupture the cell membrane to achieve whole-cell configuration seal->rupture voltage Apply voltage steps to the cell rupture->voltage record_base Record baseline Kir channel currents voltage->record_base apply_vu Apply this compound record_base->apply_vu record_drug Record Kir channel currents in the presence of the drug apply_vu->record_drug measure Measure the amplitude of the currents record_drug->measure calculate_inhibition Calculate the percentage of current inhibition measure->calculate_inhibition plot_crc Plot concentration-response curves calculate_inhibition->plot_crc determine_ic50 Determine the IC50 value plot_crc->determine_ic50

Workflow for whole-cell patch-clamp electrophysiology experiments.

In this technique, a glass micropipette is used to form a tight seal with the membrane of a single HEK-293 cell expressing the Kir channel of interest. The patch of membrane under the pipette is then ruptured, allowing for the control of the cell's membrane potential and the recording of the ion currents flowing through the channels. Baseline currents are recorded, and then this compound is applied to the cell. The reduction in the current amplitude in the presence of the compound is measured to determine the extent of inhibition.[1][6]

Signaling Pathway in Renal Distal Convoluted Tubule

This compound's diuretic effect is a direct consequence of its inhibition of Kir4.1 channels in the distal convoluted tubule (DCT) of the kidney. The following diagram illustrates the role of Kir4.1 in renal ion transport and how its inhibition by this compound leads to diuresis.

Role of Kir4.1 in the renal distal convoluted tubule and its inhibition by this compound.

In the DCT, the Na-Cl cotransporter (NCC) on the apical membrane reabsorbs sodium and chloride from the tubular fluid. The Na+/K+ ATPase on the basolateral membrane actively transports sodium out of the cell into the blood, creating a low intracellular sodium concentration that drives the function of NCC. The Kir4.1 channel is crucial for recycling potassium back out of the cell, which is necessary to maintain the activity of the Na+/K+ ATPase and to establish the negative membrane potential that facilitates chloride efflux through the ClC-Kb channel. By inhibiting Kir4.1, this compound disrupts this potassium recycling, leading to a depolarization of the basolateral membrane. This reduces the driving force for both sodium reabsorption via NCC and chloride efflux. The overall effect is a decrease in salt and water reabsorption, resulting in diuresis and natriuresis.

Conclusion

References

Confirming the Specificity of VU0134992: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount to ensuring the validity of experimental results. This guide provides a framework for designing and interpreting control experiments to confirm the specificity of VU0134992, a potent blocker of the Kir4.1 potassium channel.

This compound has emerged as a valuable tool for studying the physiological roles of Kir4.1 channels, which are implicated in various processes within the central nervous system and peripheral tissues.[1][2] However, like any pharmacological agent, its utility is contingent on a thorough understanding of its interaction with its intended target and a comprehensive assessment of potential off-target effects. This guide outlines key experimental approaches, presents comparative data with other known Kir4.1 inhibitors, and provides detailed protocols to aid in the rigorous validation of this compound's specificity.

Understanding the Mechanism of Action of this compound

This compound acts as a pore blocker of the Kir4.1 potassium channel.[3][4] Its binding within the channel pore obstructs the flow of potassium ions, leading to a reduction in the channel's activity. This mechanism has been elucidated through a combination of electrophysiological studies, molecular modeling, and site-directed mutagenesis, which have identified key residues within the pore-forming region of Kir4.1 (E158 and I159) as critical for its blocking action.[1][4]

cluster_membrane Cell Membrane Kir4.1_channel Kir4.1 Channel K_ion_flow K+ Ion Flow Kir4.1_channel->K_ion_flow Allows This compound This compound This compound->Kir4.1_channel Blocks Pore Membrane_Potential Membrane Potential Regulation K_ion_flow->Membrane_Potential Maintains Cellular_Function Modulation of Cellular Function (e.g., Neuronal Excitability, Renal Salt Handling) Membrane_Potential->Cellular_Function Influences

Figure 1: Mechanism of Action of this compound.

Comparative Analysis of this compound Specificity

A critical step in validating a chemical probe is to compare its activity against its primary target with its activity at other related and unrelated targets. The following table summarizes the inhibitory potency (IC50) of this compound against various Kir channels and compares it with other known Kir4.1 inhibitors.

CompoundPrimary TargetKir4.1 IC50 (µM)Selectivity ProfileReference
This compound Kir4.1 0.97 >30-fold selective over Kir1.1, Kir2.1, and Kir2.2. Weakly active against Kir2.3, Kir6.2/SUR1, and Kir7.1. Also inhibits Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[1][3][5]
AmitriptylineSERT/NET~20Non-selective, also inhibits other Kir channels.[5][6]
NortriptylineNET~10Non-selective, also inhibits other Kir channels.[5]
FluoxetineSERT~10Non-selective, also inhibits other Kir channels.[5][6]

Experimental Protocols for Specificity Testing

To experimentally verify the specificity of this compound, a combination of in vitro assays is recommended. Below are detailed protocols for two key experiments.

Thallium Flux Assay for High-Throughput Selectivity Screening

This assay provides a robust method for screening compounds against a panel of ion channels in a high-throughput format.

Principle: Thallium (Tl+) ions can permeate potassium channels and are detected by a Tl+-sensitive fluorescent dye. Inhibition of the channel reduces Tl+ influx and thus the fluorescent signal.

Protocol:

  • Cell Culture: Maintain cell lines stably expressing the Kir channel of interest (e.g., Kir4.1, Kir2.1, etc.) in appropriate culture conditions.

  • Dye Loading: Plate cells in a 96- or 384-well plate. Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

  • Compound Addition: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each channel subtype if available.

  • Thallium Stimulation: Add a stimulus buffer containing Tl+ to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of Tl+ influx for each condition. Determine the IC50 value for this compound against each Kir channel subtype by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for On-Target Potency and Mechanism

This technique provides the gold standard for characterizing the potency and mechanism of action of ion channel modulators.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the channels in the entire cell membrane.

Protocol:

  • Cell Preparation: Use cells transiently or stably expressing the Kir channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Giga-seal Formation: Under a microscope, bring the micropipette into contact with a cell to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Current Recording: Clamp the cell membrane at a specific voltage and record the baseline Kir channel currents.

  • Compound Application: Perfuse the cell with an extracellular solution containing this compound at various concentrations.

  • Data Acquisition: Record the changes in current amplitude in response to the compound.

  • Data Analysis: Measure the percentage of current inhibition at each concentration and calculate the IC50 value. Voltage-clamp protocols can be designed to investigate the voltage-dependency of the block.

Experimental Workflow for Specificity Confirmation

The following flowchart outlines a logical workflow for a comprehensive assessment of this compound specificity.

Start Start: Confirming this compound Specificity Primary_Screen Primary Screen: Thallium Flux Assay vs. Kir4.1 Start->Primary_Screen Potency_Check Potent Inhibition of Kir4.1? Primary_Screen->Potency_Check Selectivity_Screen Selectivity Screen: Thallium Flux Assay vs. Kir Channel Panel (Kir1.1, 2.x, 3.x, etc.) Potency_Check->Selectivity_Screen Yes Re-evaluate Re-evaluate Compound or Hypothesis Potency_Check->Re-evaluate No Selectivity_Check Selective for Kir4.1? Selectivity_Screen->Selectivity_Check Electrophysiology Electrophysiology: Whole-Cell Patch Clamp on Kir4.1 Selectivity_Check->Electrophysiology Yes Selectivity_Check->Re-evaluate No Mechanism_Check Confirm Potency and Mechanism (Pore Block) Electrophysiology->Mechanism_Check Off_Target_Screen Broad Off-Target Screening (e.g., CEREP Panel) Mechanism_Check->Off_Target_Screen Yes Mechanism_Check->Re-evaluate No Off_Target_Check No Significant Off-Target Activity? Off_Target_Screen->Off_Target_Check Conclusion Conclusion: This compound is a Specific Kir4.1 Blocker Off_Target_Check->Conclusion Yes Off_Target_Check->Re-evaluate No

Figure 2: Experimental Workflow for this compound Specificity.

By following a systematic approach that combines in vitro screening with detailed electrophysiological characterization, researchers can confidently establish the specificity of this compound as a Kir4.1 inhibitor. This rigorous validation is essential for the accurate interpretation of experimental data and for advancing our understanding of the physiological and pathophysiological roles of Kir4.1 channels.

References

VU0134992: A Superior Tool for Kir4.1 Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of VU0134992 with previously used Kir4.1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate chemical probe for your research.

Superior Potency and Selectivity of this compound

This compound, identified through a high-throughput screen, demonstrates a marked improvement in both potency and selectivity for Kir4.1 channels over older inhibitors such as the antidepressants amitriptyline, nortriptyline, and fluoxetine, as well as other compounds like quinacrine and chloroquine.[1][2] In whole-cell patch-clamp electrophysiology experiments, this compound inhibits Kir4.1 with a half-maximal inhibitory concentration (IC50) of 0.97 µM.[1][3]

The key advantage of this compound lies in its selectivity. It is over 30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2 channels.[1][2] Furthermore, it exhibits a 9-fold selectivity for homomeric Kir4.1 channels over the heteromeric Kir4.1/5.1 channels, which are also found in the kidney.[1][3] In contrast, older inhibitors like tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs) are known to be less potent and exhibit broad activity across various Kir channels and other targets, complicating the interpretation of experimental results.[4]

Comparative Inhibitory Activity of Kir4.1 Inhibitors
CompoundKir4.1 IC50 (µM)Selectivity ProfileReference
This compound 0.97 (Patch-clamp) 5.2 (Tl+ flux)>30-fold selective over Kir1.1, Kir2.1, Kir2.2; 9-fold selective over Kir4.1/5.1. Weakly active against Kir2.3, Kir6.2/SUR1, Kir7.1.[1][3]
AmitriptylineWeak and nonspecificInhibits multiple Kir channels at concentrations that also inhibit Kir4.1.[1]
NortriptylineWeak and nonspecificInhibits multiple Kir channels at concentrations that also inhibit Kir4.1.[1]
FluoxetineWeak and nonspecificInhibits multiple Kir channels at concentrations that also inhibit Kir4.1. IC50 of 15.2 µM.[1][5]
Quinacrine1.8Binds to T128 and E158 in the pore-forming region.[2][6]
Chloroquine-Known to inhibit Kir4.1, but in vivo utility is limited.[2]

Mechanism of Action and In Vivo Activity

This compound acts as a pore blocker, with studies identifying the pore-lining residues glutamate 158 and isoleucine 159 as critical for its inhibitory action.[1][2] This well-defined mechanism provides a clear basis for its effects. Importantly, this compound is the first in vivo active inhibitor of renal Kir4.1 channels.[1] Oral administration of this compound in rats leads to a dose-dependent increase in urine output (diuresis), as well as sodium (natriuresis) and potassium (kaliuresis) excretion, consistent with the known role of Kir4.1 in renal function.[1] This demonstrates its utility for in vivo studies, a significant advantage over many older inhibitors with limited in vivo applicability.[2]

Signaling Pathways and Experimental Workflows

The inhibition of Kir4.1 channels has been shown to activate the Ras/Raf/MEK/ERK signaling pathway, leading to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF) in astrocytes.[7][8] This pathway is implicated in neuronal excitability and may be relevant to conditions such as epilepsy.[7]

Kir4_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kir41 Kir4.1 Channel Ras Ras Kir41->Ras Activates This compound This compound This compound->Kir41 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Increases

Caption: Kir4.1 inhibition by this compound can lead to the activation of the Ras/ERK pathway and subsequent BDNF expression.

The characterization of Kir4.1 inhibitors typically involves two key experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.

Experimental_Workflow HTS High-Throughput Screening (76,575 compounds) Tl_flux Thallium (Tl+) Flux Assay HTS->Tl_flux Hit_ID Identification of Kir4.1 Inhibitors (16 authentic inhibitors) Tl_flux->Hit_ID Lead_Opt Lead Optimization (Focus on this compound) Hit_ID->Lead_Opt Electrophys Patch-Clamp Electrophysiology Lead_Opt->Electrophys InVivo In Vivo Studies (Rats) Lead_Opt->InVivo Potency Determine IC50 (0.97 µM for this compound) Electrophys->Potency Selectivity Assess Selectivity vs. other Kir channels Electrophys->Selectivity Efficacy Measure Diuresis, Natriuresis, Kaliuresis InVivo->Efficacy

Caption: Workflow for the discovery and characterization of this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel modulators. It allows for the direct measurement of ion currents through the channel in response to a compound.

Methodology:

  • Cell Culture: T-REx-HEK293 cells stably expressing human Kir4.1 are cultured. Channel expression is induced overnight with tetracycline.[9]

  • Solutions:

    • Pipette Solution (Intracellular): Contains (in mM): 135 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, and 2 Na2ATP, pH adjusted to 7.2.[9]

    • Bath Solution (Extracellular): Contains (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES, pH adjusted to 7.4.[9]

  • Recording:

    • Glass microelectrodes with a resistance of 3.0–3.5 MΩ are used to form a high-resistance seal with the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -75 mV.

    • Currents are evoked by applying voltage steps, for example, from -120 mV to +120 mV in 10-mV increments.[9]

    • This compound or other inhibitors are perfused into the bath solution at various concentrations to determine the dose-dependent inhibition and calculate the IC50 value.[1]

Thallium (Tl+) Flux Assay

This is a fluorescence-based assay suitable for high-throughput screening to identify inhibitors of potassium channels. Thallium ions can pass through K+ channels and can be detected by a specific fluorescent dye inside the cells.

Methodology:

  • Cell Preparation: HEK-293 cells stably expressing the Kir4.1 channel are plated in 384-well plates.[4]

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., Thallos-AM).[4]

  • Compound Addition: Test compounds, including this compound, are added to the wells at various concentrations.

  • Thallium Stimulation: A solution containing Tl+ is added to the wells.

  • Fluorescence Reading: The influx of Tl+ through open Kir4.1 channels causes an increase in fluorescence, which is measured using a plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. Inhibition is measured as a decrease in the fluorescence signal in the presence of the compound compared to the control. Concentration-response curves are generated to determine IC50 values.[4]

References

VU0134992: A Comparative Analysis of a Kir4.1 Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a critical appraisal of VU0134992, a selective blocker of the Kir4.1 inwardly rectifying potassium channel. This document summarizes key experimental data, compares its performance with alternative compounds, and details the methodologies behind these findings.

This compound has emerged as a valuable tool for investigating the physiological roles of the Kir4.1 potassium channel, which is crucial for potassium homeostasis in the central nervous system and renal function.[1][2] This guide offers an objective comparison of this compound with other relevant compounds, supported by experimental data to inform future research and development.

Performance Comparison of Kir4.1 Channel Blockers

The following table summarizes the in vitro potency of this compound and its alternatives against the Kir4.1 channel and other related Kir channels. All data is presented as IC50 values (in µM), representing the concentration of the compound required to inhibit 50% of the channel's activity.

CompoundKir4.1 IC50 (µM)Kir4.1/5.1 IC50 (µM)Selectivity for Kir4.1 over Kir4.1/5.1Other Notable Kir Channel Activity (IC50 in µM)Reference
This compound 0.97 9.0 ~9-fold Kir3.1/3.2 (2.5), Kir3.1/3.4 (3.1), Kir4.2 (8.1)[3][4]
Amitriptyline~28Not ReportedNot ReportedWeak activity on Kir1.1 and Kir2.1[5]
Nortriptyline~28Not ReportedNot ReportedWeak activity on Kir1.1 and Kir2.1[5][6]
Fluoxetine15.2Not ReportedNot ReportedWeak activity on Kir1.1 and Kir2.1[5][7]
VU6036720 >100.24 >40-fold selective for Kir4.1/5.1 Not a potent Kir4.1 blocker[1][4]
ML418 >10Not ReportedNot ReportedKir7.1 (0.31), Kir6.2/SUR1 (1.9)[3][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, allowing for the direct measurement of ion currents across the cell membrane.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the target Kir channel (e.g., Kir4.1).

  • Pipette Solution (Intracellular): Containing (in mM): 133 K-gluconate, 7 KCl, 1 MgCl2, 0.5 CaCl2, 5 EGTA, 10 HEPES, 0.5 Na-GTP, and 2 Na-ATP. The pH is adjusted to 7.4 with KOH.[10]

  • External Solution (Extracellular): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[11]

  • Procedure:

    • A glass micropipette with a resistance of 3-7 MΩ is filled with the intracellular solution and brought into contact with the cell membrane.

    • A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured by applying gentle suction, establishing a whole-cell configuration.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV) to record ionic currents.

    • The compound of interest (e.g., this compound) is applied to the external solution, and the change in current is measured to determine the inhibitory effect.[11][12]

Thallium Flux Assay

This is a fluorescence-based high-throughput screening method used to measure the activity of potassium channels. It utilizes the permeability of Kir channels to thallium ions (Tl+), which act as a surrogate for K+.

  • Cell Line: T-REx-HEK293 cells with tetracycline-inducible expression of the target Kir channel.

  • Reagents:

    • FluxOR™ Thallium-sensitive dye: A non-fluorescent dye that becomes fluorescent upon binding to thallium.

    • Stimulus Buffer: Containing a low concentration of thallium sulfate.

  • Procedure:

    • Cells are plated in 384-well plates and incubated overnight.

    • The cells are loaded with the FluxOR™ dye.

    • The compound to be tested is pre-incubated with the cells.

    • The plate is placed in a kinetic imaging plate reader, and a baseline fluorescence is established.

    • The thallium-containing stimulus buffer is added to the wells.

    • The influx of thallium through open potassium channels leads to an increase in fluorescence, which is proportional to the channel activity. The inhibitory effect of the compound is determined by the reduction in the fluorescent signal.[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by Kir4.1 inhibition and a typical experimental workflow for screening Kir channel modulators.

Kir41_Signaling_Pathway cluster_astrocyte Astrocyte cluster_extracellular Extracellular Space cluster_neuron Neuron Kir41 Kir4.1 Channel Ras Ras Kir41->Ras Inhibition GlutamateUptake Glutamate Uptake (EAATs) Kir41->GlutamateUptake Inhibition leads to reduced uptake K_ion K+ Kir41->K_ion K+ Buffering Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB BDNF BDNF Expression CREB->BDNF NeuronalExcitability Neuronal Excitability BDNF->NeuronalExcitability Modulates Glutamate Glutamate GlutamateUptake->Glutamate Uptake K_ion->NeuronalExcitability Increased K+ leads to increased excitability Glutamate->NeuronalExcitability Increased Glutamate leads to increased excitability This compound This compound This compound->Kir41 Blocks HTS_Workflow start Start plate_cells Plate HEK293 cells expressing Kir4.1 in 384-well plates start->plate_cells load_dye Load cells with Thallium-sensitive dye plate_cells->load_dye add_compound Add this compound or alternative compounds load_dye->add_compound read_baseline Read baseline fluorescence add_compound->read_baseline add_thallium Add Thallium stimulus read_baseline->add_thallium read_fluorescence Read fluorescence change add_thallium->read_fluorescence analyze_data Analyze data and determine IC50 values read_fluorescence->analyze_data end End analyze_data->end

References

Benchmarking VU0134992 Against Genetic Knockdown of Kir4.1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of the inwardly rectifying potassium channel Kir4.1 (encoded by the KCNJ10 gene): the pharmacological inhibitor VU0134992 and genetic knockdown techniques such as siRNA, shRNA, or knockout models. Understanding the nuances, advantages, and limitations of each approach is critical for designing experiments and interpreting data related to Kir4.1's role in health and disease.

The inward rectifier potassium (Kir) channel Kir4.1 is crucial for potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1][2][3] Loss-of-function mutations in the KCNJ10 gene are associated with EAST/SeSAME syndrome, characterized by epilepsy, ataxia, renal salt wasting, and sensorineural deafness.[1][2][3] Both pharmacological blockade and genetic silencing are powerful tools to investigate the physiological and pathophysiological roles of Kir4.1.

Mechanism of Action and Selectivity

This compound is a potent and selective pore blocker of the Kir4.1 channel.[1][2][4][5] In contrast, genetic knockdown reduces the expression of the Kir4.1 protein itself. The specificity of this compound has been profiled against other Kir channels, demonstrating good selectivity for Kir4.1 homomers over other subtypes. Genetic knockdown, when designed properly, offers high specificity for the target mRNA.

FeatureThis compoundGenetic Knockdown (siRNA/shRNA/Knockout)
Target Kir4.1 potassium channel proteinKCNJ10 mRNA (siRNA/shRNA) or gene (Knockout)
Mechanism Pore block of the channel, inhibiting ion conductionReduced synthesis of Kir4.1 protein
Temporal Control Acute, reversible inhibitionChronic, long-lasting reduction of protein levels
Selectivity High for Kir4.1 over many other Kir channelsHigh for Kir4.1, but potential for off-target effects with siRNA/shRNA

Quantitative Comparison of Effects

The following tables summarize quantitative data from various studies, comparing the effects of this compound and genetic knockdown on Kir4.1 channel function and downstream cellular processes. It is important to note that these data are compiled from different studies and experimental systems.

Electrophysiological Properties
ParameterMethodExperimental SystemResultReference
Kir4.1 Current Inhibition This compoundWhole-cell patch clampIC50 = 0.97 µM[1][2][4]
Kir4.1 Knockdown (siRNA)Whole-cell patch clampSignificant decrease in Kir4.1 protein and K+ current[6]
Membrane Potential Kir4.1 Knockout (cKO)In vivo hippocampal glia~20 mV depolarization[7]
Kir4.1 Knockout (cKO)Hippocampal slices~50 mV depolarization in passive astrocytes[8]
Renal Function
ParameterMethodExperimental SystemResultReference
Diuresis, Natriuresis, Kaliuresis This compound (oral dosing)RatsDose-dependent increase[1][2]
Renal Salt Wasting Kir4.1 Knockout/mutationsHumans/MiceMild salt wasting, hypomagnesemia, hypokalemia[1][3]
Downstream Signaling
ParameterMethodExperimental SystemResultReference
BDNF Expression Kir4.1 Knockdown (siRNA)Primary astrocyte culturesSignificant increase in BDNF mRNA and protein[9]
Kir4.1 Inhibition (general)AstrocytesFacilitates BDNF expression via Ras/Raf/MEK/ERK pathway

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for this compound IC50 Determination
  • Cell Culture: HEK-293 cells stably expressing human Kir4.1 are cultured in standard media.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with KOH. The intracellular pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 MgATP, adjusted to pH 7.2 with KOH.

  • Data Acquisition: Membrane potential is held at -80 mV. Currents are elicited by voltage ramps or steps.

  • This compound Application: this compound is dissolved in DMSO and diluted in the extracellular solution to final concentrations ranging from 0.01 to 100 µM. The drug is applied to the cells via a perfusion system.

  • Data Analysis: The inhibition of the Kir4.1 current at each concentration is measured, and the data are fitted to a Hill equation to determine the IC50 value.[1][2]

siRNA-Mediated Knockdown of Kir4.1 in Astrocytes
  • Cell Culture: Primary cultures of cerebrocortical astrocytes are prepared from neonatal mice.

  • siRNA Transfection: Astrocytes are transfected with siRNA targeting Kir4.1 or a negative control siRNA using a suitable transfection reagent.

  • Incubation: Cells are incubated for 24 to 48 hours post-transfection to allow for Kir4.1 protein knockdown.

  • Verification of Knockdown: Knockdown efficiency is confirmed by quantitative real-time PCR (qRT-PCR) for Kir4.1 mRNA levels and Western blotting for Kir4.1 protein levels.

  • Functional Assays: Following confirmation of knockdown, functional assays such as Western blotting for downstream signaling molecules (e.g., BDNF) or electrophysiological recordings are performed.[9]

Visualizations

Signaling Pathway of Kir4.1 Inhibition on BDNF Expression

Kir4_1_BDNF_Pathway cluster_inhibition Inhibition of Kir4.1 This compound This compound Kir4_1 Kir4.1 Channel This compound->Kir4_1 siRNA Kir4.1 siRNA siRNA->Kir4_1 Ras_Raf Ras/Raf/MEK/ERK Pathway Kir4_1->Ras_Raf Inhibition leads to activation BDNF BDNF Expression Ras_Raf->BDNF Activation leads to increased

Caption: Inhibition of Kir4.1 by this compound or siRNA can lead to increased BDNF expression.

Experimental Workflow for Comparing this compound and Kir4.1 Knockdown

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cells Astrocyte Culture VU0134992_treat Treat with this compound Cells->VU0134992_treat siRNA_treat Transfect with Kir4.1 siRNA Cells->siRNA_treat Ephys Electrophysiology VU0134992_treat->Ephys WB Western Blot VU0134992_treat->WB siRNA_treat->Ephys siRNA_treat->WB qPCR qRT-PCR siRNA_treat->qPCR

Caption: Workflow for comparing pharmacological and genetic inhibition of Kir4.1.

Conclusion

Both this compound and genetic knockdown are invaluable tools for elucidating the roles of Kir4.1. This compound offers the advantage of acute and reversible inhibition, making it suitable for studying the immediate effects of Kir4.1 blockade in a variety of in vitro and in vivo models. Genetic knockdown provides a highly specific means of reducing Kir4.1 expression, which is ideal for investigating the long-term consequences of Kir4.1 deficiency.

The choice between these methods will depend on the specific research question. For studies requiring temporal control and investigation of acute effects, this compound is the preferred tool. For studies aiming to model chronic conditions associated with Kir4.1 loss-of-function, genetic knockdown approaches are more appropriate. Ideally, a combination of both pharmacological and genetic approaches can provide a more complete understanding of Kir4.1 function.

References

Evaluating the Translational Relevance of VU0134992: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of VU0134992, a selective inhibitor of the Kir4.1 potassium channel, to assess its translational relevance. By objectively comparing its performance with alternative compounds and detailing the underlying experimental data and protocols, this document serves as a valuable resource for researchers exploring novel diuretic targets and investigating the physiological roles of Kir4.1.

Mechanism of Action and Signaling Pathway

This compound is a pore blocker of the Kir4.1 inwardly rectifying potassium channel.[1][2] By inhibiting Kir4.1, which is expressed on the basolateral membrane of renal tubules, this compound disrupts potassium recycling. This leads to membrane depolarization and subsequent inhibition of the Na-Cl cotransporter (NCC), ultimately resulting in diuresis, natriuresis, and kaliuresis.[3][4] The activity of NCC is regulated by the WNK/SPAK kinase pathway, which is sensitive to intracellular chloride concentrations. Inhibition of Kir4.1 is thought to increase intracellular chloride, thereby modulating this signaling cascade.

Kir4_1_Signaling_Pathway cluster_membrane Basolateral Membrane Kir4.1 Kir4.1 K_efflux K+ Efflux Kir4.1->K_efflux Mediates NCC NCC Diuresis_Natriuresis Diuresis & Natriuresis NCC->Diuresis_Natriuresis Inhibition leads to This compound This compound This compound->Kir4.1 Inhibits Membrane_Depolarization Membrane Depolarization This compound->Membrane_Depolarization Leads to K_efflux->Membrane_Depolarization Maintains Hyperpolarization Intracellular_Cl Increased Intracellular [Cl-] Membrane_Depolarization->Intracellular_Cl WNK_SPAK WNK/SPAK Pathway Intracellular_Cl->WNK_SPAK Inhibits WNK_SPAK->NCC Activates

Caption: Simplified signaling pathway of this compound action in renal tubules.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound against various inwardly rectifying potassium (Kir) channels, as determined by patch-clamp electrophysiology and thallium flux assays.

Table 1: Potency of this compound on Kir Channels (Patch-Clamp Electrophysiology)

ChannelIC50 (µM)Selectivity vs. Kir4.1Reference(s)
Kir4.1 (homomeric) 0.97 - [1][3]
Kir4.1/5.1 (heteromeric)9.09.3-fold[1]

Table 2: Selectivity Profile of this compound (Thallium Flux Assay)

ChannelIC50 (µM) or % Inhibition @ 30 µMReference(s)
Kir4.1 5.2 [1]
Kir1.1 (ROMK)>30[1]
Kir2.1>30[1]
Kir2.2>30[1]
Kir2.3Weakly active[1]
Kir3.1/3.22.5[1]
Kir3.1/3.43.1[1]
Kir4.28.1[1]
Kir6.2/SUR1Weakly active[1]
Kir7.1Weakly active[1]

Table 3: Comparison of Kir4.1 Inhibitors (Thallium Flux Assay)

CompoundKir4.1 IC50 (µM)Reference(s)
This compound 5.2 [1]
Amitriptyline81.7[5]
Nortriptyline28.1 (Kd)[6]
Fluoxetine48.6[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique was utilized to determine the potency of this compound on Kir4.1 and Kir4.1/5.1 channels.

  • Cell Lines: HEK293 cells stably expressing human Kir4.1 or Kir4.1/5.1.

  • Pipette Solution (intracellular): Contained (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 1 EGTA, adjusted to pH 7.3 with KOH.

  • Bath Solution (extracellular): Contained (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH.

  • Procedure:

    • Glass micropipettes with a resistance of 2-5 MΩ were used to form a high-resistance (>1 GΩ) seal with the cell membrane.

    • The membrane patch was ruptured to achieve the whole-cell configuration.

    • Voltage-clamp recordings were performed at a holding potential of -80 mV.

    • Currents were elicited by voltage steps from -120 mV to +60 mV.

    • This compound was applied via a perfusion system, and the inhibition of the Kir current was measured at steady state.

    • IC50 values were determined by fitting the concentration-response data to a Hill equation.

Patch_Clamp_Workflow A Prepare HEK293 cells expressing Kir4.1 B Form Giga-ohm seal with micropipette A->B C Rupture membrane for whole-cell access B->C D Apply voltage steps and record baseline current C->D E Perfuse with this compound at various concentrations D->E F Record inhibited current E->F G Analyze data and calculate IC50 F->G

Caption: Workflow for whole-cell patch-clamp electrophysiology.
Thallium Flux Assay

This high-throughput screening method was used to assess the selectivity of this compound against a panel of Kir channels.

  • Principle: Thallium (Tl+) is a surrogate for K+ and can pass through potassium channels. A Tl+-sensitive fluorescent dye is used to measure the influx of Tl+ into the cells.

  • Cell Lines: HEK293 or CHO cells engineered to express the specific Kir channel of interest.

  • Procedure:

    • Cells were plated in 384-well plates and loaded with a Tl+-sensitive fluorescent dye.

    • A baseline fluorescence reading was taken.

    • This compound or other test compounds were added to the wells.

    • A stimulus solution containing Tl+ was added to initiate influx through the Kir channels.

    • The change in fluorescence intensity over time was measured.

    • The rate of Tl+ influx was calculated and used to determine the percent inhibition and IC50 values.

In Vivo Diuretic Study in Rats

These studies were conducted to evaluate the physiological effects of this compound.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats were orally administered with either vehicle or this compound at various doses.

    • Animals were placed in metabolic cages for urine collection over a specified period (e.g., 6 hours).

    • Urine volume was measured.

    • Urine samples were analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer.

    • Dose-dependent effects on diuresis, natriuresis, and kaliuresis were determined.

Comparison with Alternatives and Translational Relevance

This compound demonstrates significantly greater potency and selectivity for Kir4.1 compared to previously known inhibitors such as the tricyclic antidepressants amitriptyline and nortriptyline, and the selective serotonin reuptake inhibitor fluoxetine.[5][6][7] This improved pharmacological profile makes this compound a more precise tool for studying the physiological and pathological roles of Kir4.1.

The in vivo studies in rats confirm that inhibition of Kir4.1 by this compound produces a diuretic and natriuretic effect.[3] This provides proof-of-concept for Kir4.1 as a novel diuretic target. Unlike conventional diuretics such as thiazides (e.g., hydrochlorothiazide) which target the NCC directly, or loop diuretics (e.g., furosemide) which inhibit the Na-K-2Cl cotransporter, this compound acts on an upstream regulatory element.[8][9][10] This distinct mechanism of action could offer therapeutic advantages, particularly in cases of diuretic resistance.

However, the translational potential of this compound also faces challenges. The observed kaliuresis (potassium loss) is a common side effect of many diuretics and would need to be managed in a clinical setting.[3] Furthermore, Kir4.1 is also expressed in other tissues, including the brain and inner ear, which could lead to off-target effects. Further studies are required to evaluate the long-term safety and efficacy of Kir4.1 inhibitors and to directly compare their diuretic profile with established clinical agents.

Logical_Comparison cluster_this compound This compound cluster_Alternatives Alternatives V_Potency High Potency (IC50 = 0.97 µM) A_TCA TCAs/SSRIs (e.g., Amitriptyline) V_Potency->A_TCA Superior to V_Selectivity High Selectivity for Kir4.1 V_Selectivity->A_TCA Superior to V_MoA Novel MoA (Kir4.1 Inhibition) A_Diuretics Conventional Diuretics (e.g., HCTZ, Furosemide) V_MoA->A_Diuretics Different from V_InVivo In Vivo Efficacy (Diuresis) V_Challenge Potential Off-Target Effects & Kaliuresis

Caption: Logical comparison of this compound with alternative compounds.

References

Safety Operating Guide

Proper Disposal of VU0134992: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat VU0134992 as a hazardous brominated organic compound. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure full compliance with local, state, and federal regulations.

The responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential information and a procedural framework for the proper disposal of this compound, a Kir4.1 potassium channel blocker. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical name, 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, classifies it as a brominated organic compound. Therefore, general disposal procedures for this class of chemicals should be strictly followed.

Pre-Disposal and Handling Considerations

Before beginning any experiment, it is crucial to have a waste disposal plan in place.[1] For this compound, this involves careful handling to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Spill Management: In case of a spill, isolate the area and follow your institution's established spill cleanup procedures for hazardous organic compounds.

Segregation and Collection of this compound Waste

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[2]

Waste Streams: this compound waste should be collected in a designated, properly labeled hazardous waste container.[3] Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Specifically, halogenated organic compounds should be kept separate from non-halogenated solvents.[1]

Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound, 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide." Include the accumulation start date and any other information required by your institution.[3]

Container Integrity: Use a container that is compatible with the chemical and in good condition.[2][4] Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.[3][4]

The following table summarizes the key aspects of waste segregation for this compound:

Waste TypeContainerLabeling Requirements
Solid this compound Labeled, sealed, and compatible solid waste container."Hazardous Waste," "this compound," and full chemical name.
Solutions of this compound Labeled, sealed, and compatible liquid waste container."Hazardous Waste," "this compound," full chemical name, and solvent composition.
Contaminated Labware (e.g., pipette tips, tubes) Labeled, sealed solid waste container."Hazardous Waste," "this compound Contaminated Debris."

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

G cluster_0 start Start: Generate This compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste into Designated Container ppe->segregate label_container Label Container Correctly segregate->label_container store Store in Satellite Accumulation Area label_container->store request Request Waste Pickup from EHS store->request end End: EHS Collects Waste for Disposal request->end

Figure 1. A workflow diagram illustrating the key steps for the proper disposal of this compound waste in a laboratory setting.

Storage of this compound Waste

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[3][4] This area should be clearly marked and inspected regularly for any signs of leakage or container degradation.[4] Ensure that incompatible chemicals are not stored in close proximity to the this compound waste container.[4]

Final Disposal Procedures

The final disposal of this compound will be handled by your institution's EHS department or a licensed hazardous waste disposal contractor. The most common disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[5] This process is designed to destroy the organic molecule and capture any hazardous byproducts.

Never dispose of this compound down the drain or in the regular trash. [6] Improper disposal can lead to environmental contamination and potential legal liabilities.

Decontamination of Empty Containers

Empty containers that previously held this compound must also be handled as hazardous waste. Federal regulations may require triple rinsing the container with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] After proper decontamination, remove or deface the original label before disposing of the container as directed by your EHS department.[2]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure working environment and safeguarding our natural resources. Always prioritize safety and consult with your institution's safety professionals for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0134992
Reactant of Route 2
Reactant of Route 2
VU0134992

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.